molecular formula C39H54N10O10S B15599474 N-acetyl semax amidate

N-acetyl semax amidate

Cat. No.: B15599474
M. Wt: 855.0 g/mol
InChI Key: QQOAKFVAEDCKGY-HPMAGDRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl semax amidate is a useful research compound. Its molecular formula is C39H54N10O10S and its molecular weight is 855.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H54N10O10S

Molecular Weight

855.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H54N10O10S/c1-23(50)44-27(14-17-60-2)36(56)45-26(12-13-33(52)53)35(55)46-28(19-25-20-41-22-43-25)37(57)47-29(18-24-8-4-3-5-9-24)39(59)49-16-7-11-31(49)38(58)42-21-32(51)48-15-6-10-30(48)34(40)54/h3-5,8-9,20,22,26-31H,6-7,10-19,21H2,1-2H3,(H2,40,54)(H,41,43)(H,42,58)(H,44,50)(H,45,56)(H,46,55)(H,47,57)(H,52,53)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

QQOAKFVAEDCKGY-HPMAGDRPSA-N

Origin of Product

United States

Foundational & Exploratory

N-Acetyl Semax Amidate: A Technical Guide to its Mechanism of Action on Brain-Derived Neurotrophic Factor (BDNF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl Semax amidate, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), is a nootropic and neuroprotective peptide with significant potential for cognitive enhancement and treatment of neurological conditions. Its mechanism of action is multifaceted, with a core component being the modulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound is understood to influence the BDNF signaling pathway. While direct quantitative comparisons with its parent compound, Semax, are limited in publicly available research, the foundational mechanisms are considered analogous, with this compound exhibiting enhanced stability and potency. This document summarizes key quantitative data from seminal studies on Semax, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways and workflows.

Introduction

This compound is a heptapeptide (B1575542) (Met-Glu-His-Phe-Pro-Gly-Pro) that has been chemically modified by N-acetylation and C-terminal amidation. These modifications increase its resistance to enzymatic degradation, thereby prolonging its half-life and enhancing its bioavailability compared to its predecessor, Semax.[1][2] Semax itself was developed as a more stable analogue of the ACTH(4-10) fragment, retaining its neuroactive properties without the hormonal effects of ACTH.[3]

The neurotrophic effects of this compound are largely attributed to its ability to upregulate BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[4][5] This interaction triggers a cascade of intracellular signaling events that are fundamental to neuroplasticity, learning, and memory.[6] This guide will dissect these mechanisms based on the available scientific literature, primarily focusing on the well-documented effects of Semax as a proxy for this compound.

Core Mechanism of Action: Upregulation of the BDNF/TrkB System

The primary mechanism through which this compound is believed to exert its neurotrophic effects is by enhancing the expression and activation of the BDNF/TrkB signaling system in key brain regions, particularly the hippocampus and basal forebrain.[7][8]

Increased BDNF and TrkB Gene Expression

Semax has been demonstrated to significantly increase the transcription of both the Bdnf and Ntrk2 (TrkB) genes.[7] Studies in rodent models have shown a rapid and notable increase in the mRNA levels of these genes following intranasal administration of Semax. This suggests that the peptide can influence cellular processes at the transcriptional level, leading to a greater synthesis of BDNF and its receptor.

Enhanced BDNF Protein Levels and TrkB Receptor Phosphorylation

The upregulation of gene expression translates to increased protein levels. Research has quantified a significant rise in BDNF protein in the hippocampus and basal forebrain of rats treated with Semax.[9] Crucially, this is accompanied by an increase in the tyrosine phosphorylation of the TrkB receptor, indicating receptor activation and the initiation of downstream signaling.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Semax, which are considered indicative of the effects of this compound.

Table 1: Effect of Semax on BDNF and TrkB mRNA Levels in Rat Hippocampus
Parameter Fold Increase (vs. Control)
Bdnf mRNA (exon III)3-fold[8]
TrkB mRNA2-fold[8]
Experimental Conditions: Single intranasal administration of Semax (50 µg/kg) in rats. mRNA levels were measured 3 hours post-administration.
Table 2: Effect of Semax on BDNF Protein and TrkB Phosphorylation in Rat Hippocampus
Parameter Fold Increase (vs. Control)
BDNF Protein1.4-fold[8]
TrkB Tyrosine Phosphorylation1.6-fold[8]
Experimental Conditions: Single intranasal administration of Semax (50 µg/kg) in rats. Protein and phosphorylation levels were measured 3 hours post-administration.

Signaling Pathways

The binding of BDNF to the TrkB receptor, potentiated by this compound, initiates several downstream signaling cascades that are crucial for neuronal function.

The BDNF/TrkB Signaling Cascade

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Semax This compound BDNF BDNF Semax->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Shc_Grb2_SOS Shc/Grb2/SOS TrkB->Shc_Grb2_SOS IP3_DAG IP3 & DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Shc_Grb2_SOS->Ras_Raf_MEK_ERK Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC mTOR mTOR Akt->mTOR CREB CREB Ras_Raf_MEK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity Ca_PKC->Synaptic_Plasticity mTOR->Synaptic_Plasticity Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival

Caption: BDNF/TrkB signaling pathway activated by this compound.

The three primary pathways activated by TrkB are:

  • Phospholipase C gamma (PLCγ) pathway: Leads to the activation of protein kinase C (PKC) and calcium signaling, which are important for synaptic plasticity.

  • Phosphatidylinositol 3-kinase (PI3K) pathway: This pathway, through Akt and mTOR, is critical for cell survival and growth.

  • Mitogen-activated protein kinase (MAPK/ERK) pathway: This cascade, involving Ras, Raf, MEK, and ERK, ultimately leads to the activation of transcription factors like CREB, which further promotes the expression of pro-survival and plasticity-related genes, including BDNF itself, creating a positive feedback loop.[10]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for investigating the effects of Semax on BDNF and TrkB in a preclinical setting.

Animal Model and Dosing Regimen
  • Species: Male Wistar or Sprague-Dawley rats.

  • Administration: Intranasal delivery of this compound (or Semax) at a dose of 50 µg/kg body weight. A control group receives a vehicle (e.g., saline).

  • Time Course: Tissues are collected at various time points post-administration, typically 3 hours for peak mRNA and protein changes, and 24 hours to assess longer-term effects.

Gene Expression Analysis (Real-Time PCR)

qPCR_Workflow start Hippocampus Dissection homogenization Tissue Homogenization start->homogenization rna_extraction Total RNA Extraction homogenization->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Real-Time PCR with Bdnf/TrkB primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis

Caption: Experimental workflow for qPCR analysis of BDNF and TrkB mRNA.

  • Tissue Preparation: Immediately following euthanasia, the hippocampus is dissected on ice.

  • RNA Extraction: Total RNA is isolated from the hippocampal tissue using a reagent like TRIzol, followed by purification. RNA quality and quantity are assessed via spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers.

  • Real-Time PCR: The cDNA is used as a template for quantitative PCR with specific primers for Bdnf (targeting a specific exon, e.g., exon III) and Ntrk2. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Protein Analysis (Western Blot)

Western_Blot_Workflow start Hippocampus Dissection homogenization Tissue Lysis & Protein Extraction start->homogenization quantification Protein Quantification (e.g., BCA assay) homogenization->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BDNF, anti-pTrkB, anti-TrkB) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of BDNF and TrkB.

  • Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for BDNF, phosphorylated TrkB (pTrkB), and total TrkB. A loading control antibody (e.g., β-actin) is also used.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

This compound exerts its profound nootropic and neuroprotective effects in large part through the robust upregulation of the BDNF/TrkB signaling pathway. By increasing the expression of both the neurotrophin and its receptor, the peptide primes the cellular environment for enhanced synaptic plasticity, neuronal survival, and cognitive function. While the foundational research on Semax provides a strong framework for understanding these mechanisms, further studies are warranted to directly quantify the effects of this compound and compare its potency and duration of action to Semax at the molecular level. Elucidating the precise initial binding target of this compound that triggers this cascade, potentially involving melanocortin receptors, remains a key area for future investigation. A deeper understanding of these mechanisms will be instrumental in the continued development of this promising peptide for therapeutic applications in a range of neurological and cognitive disorders.

References

N-Acetyl Semax Amidate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Acetyl Semax (B1681726) Amidate is a synthetic peptide that has garnered significant interest within the research community for its potential nootropic and neuroprotective properties.[1] It is a modified analogue of the adrenocorticotropic hormone (ACTH) fragment, specifically ACTH (4-10).[2][3] The structural modifications, namely N-terminal acetylation and C-terminal amidation, are designed to enhance its stability against enzymatic degradation and improve its bioavailability compared to its parent compound, Semax.[4][5][6][7] This increased stability may lead to a more potent and prolonged biological activity, making it a subject of investigation for cognitive enhancement, neuroregeneration, and as a potential therapeutic agent in conditions like stroke and neurodegenerative disorders.[3][5]

Chemical and Physical Properties

N-Acetyl Semax Amidate is a heptapeptide (B1575542) with the amino acid sequence Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH2.[2][3][7] Its chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (4S)-4-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acidPubChem CID: 172638603[8]
Molecular Formula C39H53N9O11S or C39H54N10O10SPeptide Sciences[2], PubChem CID: 172638603[8]
Molecular Weight 855.97 g/mol or 855.0 g/mol Peptide Sciences[2], PubChem CID: 172638603[8]
CAS Number 2920938-90-3Peptide Sciences[2], Limitless Biotech[7]
PubChem CID 172638603PubChem[8]
Appearance White lyophilized powderLimitless Biotech[7]
Solubility Soluble in water and DMSOLimitless Biotech[7]

Chemical Structure

The structure of this compound consists of a seven amino acid chain with an acetyl group at the N-terminus and an amide group at the C-terminus. These modifications are crucial for its enhanced stability.

G Chemical Structure of this compound cluster_peptide Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH2 Ac Acetyl Group Met Methionine Ac->Met -CO- Glu Glutamic Acid Met->Glu -CO-NH- His Histidine Glu->His -CO-NH- Phe Phenylalanine His->Phe -CO-NH- Pro1 Proline Phe->Pro1 -CO-N- Gly Glycine Pro1->Gly -CO-NH- Pro2 Proline Gly->Pro2 -CO-N- NH2 Amide Group Pro2->NH2 -CO-

Caption: 2D representation of this compound's peptide sequence.

Mechanism of Action

The proposed mechanism of action for this compound involves the modulation of several key neurochemical systems. It is believed to exert its effects primarily through the upregulation of neurotrophic factors and interaction with specific receptor systems.

  • Neurotrophic Factor Modulation : A primary mechanism is the increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[5] BDNF is critical for neuronal survival, growth, and synaptic plasticity, which are fundamental processes for learning and memory.[5]

  • Neurotransmitter System Interaction : Research suggests that this compound influences dopaminergic and serotonergic systems.[5][9] By modulating the levels of these neurotransmitters, it may contribute to improved mood and motivation.[5]

  • Melanocortin Receptor Interaction : As a derivative of ACTH, this compound is thought to interact with melanocortin receptors, which may play a role in its cognitive and neuroprotective effects.[3][4]

G Proposed Signaling Pathway of this compound cluster_input cluster_receptors Receptor Interaction cluster_downstream Downstream Effects cluster_outcomes Biological Outcomes NAcSemax This compound MCR Melanocortin Receptors (MC4/MC5) NAcSemax->MCR BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) MCR->BDNF Neurotransmitters Modulation of Serotonin (B10506) & Dopamine (B1211576) MCR->Neurotransmitters Cognition Cognitive Enhancement (Memory, Learning, Focus) BDNF->Cognition Neuroprotection Neuroprotection & Neuroregeneration BDNF->Neuroprotection Neurotransmitters->Cognition Mood Mood & Motivation Enhancement Neurotransmitters->Mood

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

In preclinical research, this compound is typically administered via subcutaneous or intranasal routes. The choice of administration depends on the experimental design and desired outcomes.

Administration Methods
  • Subcutaneous Injection : This method is often used for systemic administration.

    • Dosage : Doses in experimental models typically range from 300 mcg to 1 mg per injection.[6] These can be administered once daily or every other day.[6] To maintain stable plasma levels, some protocols use smaller, divided doses of 200–300 mcg twice daily.[6]

    • Duration : Study durations often span from 10 to 30 days, followed by a rest period of equal length to prevent receptor desensitization.[6]

  • Intranasal Administration : This route is favored for achieving more direct effects on the central nervous system as it can bypass the blood-brain barrier.

    • Dosage : Typical research protocols use 200 to 900 mcg per day, divided into two or three doses.[6] In studies focused on neurological recovery, total daily intranasal doses may be higher.[6]

Reconstitution and Storage
  • Form : this compound is supplied as a lyophilized (freeze-dried) powder.[1][7]

  • Reconstitution : It must be reconstituted with bacteriostatic water for injection.[1]

  • Storage : The lyophilized powder should be stored in a cool, dry, and dark place, preferably at ≤ 4°C.[1][7] After reconstitution, the solution should be refrigerated and used within a specified period, often around 30 to 60 days, to maintain stability.[6][10]

Example Experimental Workflow: Stroke Recovery Model in Rats

The neuroprotective properties of this compound have been investigated in animal models of stroke.[2][9] A typical experimental workflow for such a study is outlined below.

G Experimental Workflow: Stroke Model in Rats cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation A2 Induction of Focal Ischemia (Stroke Model) A1->A2 B1 Randomization into Control & Treatment Groups A2->B1 B2 Administration of this compound or Vehicle B1->B2 C1 Behavioral Testing (e.g., Motor Function) B2->C1 C2 Biochemical Analysis (e.g., BDNF plasma levels) B2->C2 C3 Gene Expression Analysis (Post-mortem) B2->C3 D1 Statistical Analysis of Behavioral & Biochemical Data C1->D1 C2->D1 C3->D1 D2 Comparison Between Groups D1->D2

Caption: Workflow for a preclinical study on this compound.

Quantitative Data from Research

While extensive quantitative data in the public domain is limited, some key findings from preclinical studies and product specifications provide valuable insights.

ParameterFindingResearch Context
Half-life Extension The amidated form has a prolonged half-life, approximately 30 minutes longer than standard Semax.[3]Inferred from structural stability studies.
Gene Expression In rat models of stroke, it stimulates changes in the expression of 24 different genes related to blood vessel function in the CNS.[2][9]Gene transcription analysis in the central nervous system of rats.
BDNF Levels Administration of Semax (the parent compound) in conjunction with rehabilitation increases BDNF plasma levels.[2][9]Research on stroke patients in Russia.

Summary of Researched Applications

This compound is explored in various research contexts for its potential therapeutic benefits.

  • Cognitive Enhancement : Studies investigate its ability to improve memory, focus, and learning capabilities.

  • Neuroprotection : It is researched for its role in protecting neurons from damage due to oxidative stress and other neurodegenerative processes.[5] This makes it a compound of interest for neurodegenerative conditions.[3]

  • Stroke Recovery : In Russia, N-acetyl Semax is used for treating acute cerebral hypoxia, such as in cases of stroke or traumatic brain injury.[2] Research indicates it may accelerate functional recovery.[2][9]

  • Mood Regulation : Its effects on serotonin and dopamine systems suggest potential applications in mood regulation and reducing anxiety.[1][5]

References

An In-depth Technical Guide on the Synthesis and Purification of N-acetyl Semax Amidate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-acetyl Semax (B1681726) amidate is a synthetic heptapeptide, an analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), with N-terminal acetylation and C-terminal amidation. These modifications are intended to enhance its stability and bioavailability compared to its predecessor, Semax.[1][2] This document provides a detailed technical overview of the prevalent methods for its chemical synthesis and purification, tailored for researchers, scientists, and professionals in the field of drug development. The guide outlines a standard solid-phase peptide synthesis (SPPS) protocol, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and common analytical characterization techniques. Furthermore, it visualizes the key workflows and the proposed signaling pathways associated with the peptide's mechanism of action.

Chemical Structure and Physicochemical Properties

N-acetyl Semax amidate is a modified version of the Semax peptide, which has the amino acid sequence Met-Glu-His-Phe-Pro-Gly-Pro.[3][4] The structural modifications include an acetyl group on the N-terminus (at the methionine residue) and an amide group on the C-terminus (at the proline residue).[2][5] These changes are designed to protect the peptide from enzymatic degradation, potentially increasing its half-life and efficacy.[1][5]

PropertyValueSource
Full Chemical Name Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂[2]
Molecular Formula C₃₉H₅₄N₁₀O₁₀S[6]
Molecular Weight 855.0 g/mol [6]
Appearance Lyophilized (freeze-dried) white powder[1]
Storage Conditions Store lyophilized powder at -20°C; reconstituted solution at 4°C.[1][7]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS).[8][9] This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed for the temporary protection of the α-amino group of the incoming amino acids.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To synthesize the crude this compound peptide on a solid support.

Materials:

  • Resin: Rink Amide resin (e.g., Rink Amide MBHA resin), which will yield a C-terminal amide upon cleavage.

  • Amino Acids: Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH. Side chains are protected where necessary (Trt for Histidine, OtBu for Glutamic Acid).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Acetylation Reagent: Acetic anhydride (B1165640).

  • Cleavage Cocktail: A mixture typically containing Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Proline):

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first amino acid, Fmoc-Pro-OH, by dissolving it with HATU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation (Gly, Pro, Phe, His, Glu, Met):

    • Repeat the deprotection (20% piperidine) and coupling (Fmoc-amino acid, HATU, DIPEA) steps for each subsequent amino acid in the sequence.

    • Perform a Kaiser test after each coupling step to ensure the reaction has gone to completion (absence of free primary amines).[10]

  • N-Terminal Acetylation:

    • After the final amino acid (Methionine) is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • Add a solution of acetic anhydride and a base (like DIPEA) in DMF to the resin to acetylate the N-terminus.[11][12] Allow the reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF and DCM and dry it under a vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Collection:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the pellet with cold diethyl ether multiple times to remove scavengers and organic impurities.

    • Dry the crude peptide pellet under a vacuum.

spss_workflow cluster_cycle Peptide Chain Elongation (Repeated 6x) deprotection Fmoc Deprotection (20% Piperidine) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test (Completion Check) wash2->kaiser kaiser->deprotection Next Cycle acetylation N-Terminal Acetylation (Acetic Anhydride) kaiser->acetylation Final Cycle Complete start Start: Swollen Rink Amide Resin start->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) acetylation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide (Lyophilized Powder) precipitation->end

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification of this compound

The crude peptide obtained from synthesis contains various impurities, including truncated sequences, deletion sequences, and byproducts from the cleavage process. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides to a high degree of homogeneity.[8][13]

Experimental Protocol: Preparative RP-HPLC

Objective: To purify the crude this compound to >98% purity.

Materials:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A preparative C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

  • Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) for several column volumes.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 50% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length, correct peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity. Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize them to obtain the final product as a fluffy, white powder.

purification_workflow crude Crude Peptide Pellet dissolve Dissolve & Filter (0.1% TFA in Water) crude->dissolve hplc Preparative RP-HPLC (C18 Column, ACN/H₂O Gradient) dissolve->hplc fractions Collect Fractions of Major Peak hplc->fractions analysis Analytical HPLC (Purity Check) fractions->analysis pool Pool High-Purity Fractions (>98%) analysis->pool lyo Lyophilization (Freeze-Drying) pool->lyo final Pure this compound (>98% Purity) lyo->final

Fig. 2: Workflow for the purification and final processing of this compound.

Characterization and Quality Control

To ensure the identity and purity of the final product, several analytical techniques are employed.

ParameterMethodSpecification / Expected ResultSource
Purity Analytical RP-HPLC≥98% (as determined by peak area at 214 nm)[8][13]
Identity Mass Spectrometry (e.g., ESI-MS)Observed molecular weight matches the theoretical weight (855.0 Da)[8]
Appearance Visual InspectionWhite, fluffy, lyophilized powder[1]
Solubility Reconstitution TestSoluble in bacteriostatic water[1]

Proposed Signaling Pathways

The mechanism of action for Semax and its analogues is multifaceted, involving the modulation of several key neurochemical systems.[14] this compound is hypothesized to share a comparable mechanism, potentially with enhanced potency or duration.[5]

Key proposed pathways include:

  • Neurotrophic Factor Upregulation: Semax has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[15][16][17] This activation is crucial for neuronal survival, growth, and synaptic plasticity.[14]

  • Neurotransmitter Modulation: The peptide modulates the brain's dopaminergic and serotonergic systems, which are critical for regulating mood, focus, and motivation.[3][14][15]

  • Melanocortin Receptor Interaction: As an ACTH analogue, Semax may interact with melanocortin receptors, such as MC4 and MC5, potentially as an antagonist or partial agonist.[2][3]

  • Anti-inflammatory and Neuroprotective Effects: Semax exhibits antioxidant properties and can reduce neuroinflammation, protecting neurons from oxidative stress and injury.[14][15]

signaling_pathway cluster_receptors Receptor Interaction cluster_systems Neurotransmitter Systems cluster_effects Cellular & Physiological Outcomes semax This compound trkb TrkB Receptor semax->trkb mcr Melanocortin Receptors (MC4, MC5) semax->mcr dopa Dopaminergic System semax->dopa sero Serotonergic System semax->sero neuroprotection Neuroprotection & Reduced Inflammation semax->neuroprotection Direct Effect bdnf ↑ BDNF Expression trkb->bdnf Upregulates mcr->neuroprotection cognition Improved Cognition, Mood, & Focus dopa->cognition sero->cognition neurogenesis Neurogenesis & Synaptic Plasticity bdnf->neurogenesis neurogenesis->cognition

Fig. 3: Proposed signaling pathways modulated by this compound.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a combination of Fmoc-based solid-phase peptide synthesis and preparative reverse-phase HPLC. The outlined protocols provide a robust framework for obtaining a high-purity product suitable for research purposes. The N-terminal acetylation and C-terminal amidation are key structural features that necessitate specific considerations during the synthesis, namely the choice of an amide-forming resin and the addition of a final acetylation step before cleavage. Rigorous quality control using analytical HPLC and mass spectrometry is essential to verify the purity and identity of the final peptide. Understanding these technical details is crucial for the consistent production of this peptide and for advancing research into its neuroprotective and nootropic potential.

References

An In-depth Technical Guide to the Pharmacokinetics of N-acetyl Semax Amidate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. N-acetyl Semax amidate is a research chemical and is not approved for human consumption.

Introduction

This compound is a synthetic analogue of the neuropeptide Semax, which is a fragment of the adrenocorticotropic hormone (ACTH). The parent compound, Semax, has been studied for its nootropic and neuroprotective properties.[1] The modifications of N-acetylation and C-terminal amidation in this compound are intended to enhance its stability and pharmacokinetic profile.[2][3] Specifically, these modifications are believed to protect the peptide from enzymatic degradation, potentially leading to a longer half-life and increased bioavailability compared to the unmodified Semax peptide.[2][4][5] This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics in rodent models, details experimental protocols for its study, and visualizes relevant biological pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables are structured to present key pharmacokinetic parameters for this compound in common rodent models. Due to the lack of published quantitative data, these tables serve as a template for future research findings.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats

ParameterIntranasal AdministrationIntravenous Administration
Dose Data Not AvailableData Not Available
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
AUC (ng·h/mL) Data Not AvailableData Not Available
Half-life (t½) (h) Data Not AvailableData Not Available
Bioavailability (%) Data Not AvailableN/A

Table 2: Brain Tissue Pharmacokinetic Parameters of this compound in Rats

ParameterIntranasal Administration
Dose Data Not Available
Cmax (ng/g tissue) Data Not Available
Tmax (h) Data Not Available
AUC (ng·h/g tissue) Data Not Available
Brain Penetration (%) Data Not Available

Note: For the parent compound Semax, intranasal administration in rats at a dose of 50 µg/kg resulted in 0.093% of the total administered radioactivity per gram being detected in the brain within 2 minutes, with 80% of that radioactivity corresponding to intact Semax.[6][7]

Experimental Protocols

The following protocols are detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of this compound in rats following intranasal administration.

3.1.1. Animal Models

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male and/or female, as required by the study design.

  • Weight: 200-250 g.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

3.1.2. Dosing

  • Formulation: this compound is dissolved in a sterile, isotonic saline solution.

  • Route of Administration: Intranasal.

  • Dose Volume: Typically 10-20 µL per nostril.[8]

  • Procedure: Rats are gently restrained, and the dosing solution is administered into the nostrils using a micropipette.

3.1.3. Sample Collection

  • Matrix: Blood and brain tissue.

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).[9][10][11] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Sampling: At the final time point, animals are euthanized, and the brain is rapidly excised, rinsed with cold saline, blotted dry, and stored at -80°C.

In Vitro Plasma Stability Assay

This assay determines the stability of this compound in plasma, providing insights into its susceptibility to enzymatic degradation.

3.2.1. Materials

  • This compound stock solution (in DMSO or water).

  • Freshly collected rat plasma.

  • Incubator set to 37°C.

  • Acetonitrile (B52724) (or other suitable organic solvent) for protein precipitation.

  • Internal standard for LC-MS/MS analysis.

3.2.2. Procedure

  • This compound is incubated with rat plasma at a final concentration of 1-10 µM at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Samples are centrifuged, and the supernatant is collected for analysis.

  • The concentration of the remaining this compound is quantified using LC-MS/MS.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample to determine the half-life.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in plasma and brain homogenates.

3.3.1. Sample Preparation

  • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile to the plasma samples.

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer, followed by protein precipitation or solid-phase extraction to isolate the analyte.[12][13]

3.3.2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 reverse-phase column is typically used for peptide separation.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid is used to elute the peptide.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14][15]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for peptides.

Mandatory Visualizations

Signaling Pathway

This compound, similar to Semax, is believed to exert its neuroprotective and nootropic effects in part by modulating the expression of Brain-Derived Neurotrophic Factor (BDNF).[16][17][18][19] BDNF then binds to its receptor, TrkB, initiating downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity.[6][20]

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NASemax N-acetyl Semax amidate BDNF BDNF NASemax->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds PI3K PI3K TrkB->PI3K PLC PLCγ TrkB->PLC Ras Ras TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB PLC->CREB MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->CREB GeneExpression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->GeneExpression Promotes Transcription

Caption: Proposed BDNF signaling pathway modulated by this compound.

Experimental Workflow

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study in a rodent model.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis AnimalAcclimation Animal Acclimation (Rats, 200-250g) Dosing Intranasal Dosing (this compound) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling (e.g., 0-8h) Dosing->BloodSampling BrainHarvest Brain Tissue Harvest (Terminal) Dosing->BrainHarvest SampleProcessing Sample Processing (Plasma Separation, Tissue Homogenization) BloodSampling->SampleProcessing BrainHarvest->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a rodent pharmacokinetic study.

References

An In-depth Technical Guide to the Structural Differences Between N-acetyl Semax Amidate and Semax

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the structural modifications that differentiate N-acetyl Semax (B1681726) amidate from its parent peptide, Semax, and the resulting implications for physicochemical properties, stability, and biological activity.

Introduction

Semax is a synthetic heptapeptide (B1575542) (Met-Glu-His-Phe-Pro-Gly-Pro) developed as an analogue of a fragment of the adrenocorticotropic hormone (ACTH), specifically ACTH(4-10), with a C-terminal extension of Pro-Gly-Pro.[1][2][3] It is recognized for its nootropic and neuroprotective properties.[4][5] N-acetyl Semax amidate is a further development, a chemically modified version of Semax designed to enhance its therapeutic potential.[1][6] These modifications, specifically N-terminal acetylation and C-terminal amidation, are intended to improve the peptide's stability and pharmacokinetic profile.[7][8] This guide provides a detailed technical comparison of the structural and physicochemical differences between these two compounds, outlines relevant experimental considerations, and illustrates their shared biological pathways.

Core Structural Analysis

The fundamental difference between Semax and this compound lies in the chemical groups present at the N-terminus and C-terminus of the peptide chain.

  • Semax : The parent molecule is a standard heptapeptide with a free amine group (-NH₂) at the N-terminal methionine and a free carboxyl group (-COOH) at the C-terminal proline.[3] Its amino acid sequence is Met-Glu-His-Phe-Pro-Gly-Pro.[2]

  • This compound : This analogue incorporates two key modifications:

    • N-terminal Acetylation : An acetyl group (CH₃CO-) is covalently bonded to the N-terminal amine group of methionine.[7][9] This modification neutralizes the positive charge of the N-terminus.

    • C-terminal Amidation : The C-terminal carboxyl group of proline is replaced with a primary amide group (-CONH₂).[7][8][9] This modification removes the negative charge of the C-terminus.

These alterations are visually represented in the structural comparison diagram below.

G semax_n H₂N- semax_core Met-Glu-His-Phe-Pro-Gly-Pro mod1 N-terminal Acetylation semax_n->mod1 semax_c -COOH mod2 C-terminal Amidation semax_c->mod2 nasa_n Ac- nasa_core Met-Glu-His-Phe-Pro-Gly-Pro nasa_c -CONH₂ mod1->nasa_n mod2->nasa_c

Caption: Structural comparison of Semax and its modified analogue.

Physicochemical Properties

The structural modifications directly impact the molecular formula and weight of the resulting peptide. These key quantitative identifiers are summarized for direct comparison in the table below.

PropertySemaxThis compound
Amino Acid Sequence H-Met-Glu-His-Phe-Pro-Gly-Pro-OHAc-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂
Molecular Formula C₃₇H₅₁N₉O₁₀S[10][11]C₃₉H₅₄N₁₀O₁₀S[12]
Molecular Weight 813.92 g/mol [3][11][13]855.97 g/mol [9][12]
CAS Number 80714-61-0[4][11][13]2920938-90-3[9]

Structural Implications for Peptide Stability

The primary rationale for the N-terminal acetylation and C-terminal amidation of Semax is to enhance its stability, particularly against enzymatic degradation in biological systems.[6][7] Peptides with unprotected termini are susceptible to rapid hydrolysis by exopeptidases, such as aminopeptidases and carboxypeptidases.

  • Protection from Enzymatic Cleavage : The acetyl group at the N-terminus and the amide group at the C-terminus act as protective caps. They block the recognition sites for many exopeptidases, thereby preventing the enzymatic cleavage that would otherwise rapidly degrade the parent Semax peptide.[1][8]

  • Increased Half-Life : By resisting enzymatic breakdown, this compound is expected to have a longer biological half-life.[1][7] This increased persistence allows for a more sustained duration of action following administration. One report suggests its stability in blood plasma may be extended by up to 30 minutes compared to Semax.[1]

  • Altered Bioavailability : The modifications, by neutralizing the terminal charges and increasing stability, may also improve the peptide's pharmacokinetic profile, potentially enhancing its ability to cross biological barriers like the blood-brain barrier.[7][14]

Caption: Logical flow from structural modification to enhanced stability.

Experimental Protocols

Detailed protocols for the solid-phase synthesis of Semax and its analogues are typically proprietary. However, protocols for the handling, preparation, and analysis of these peptides for research purposes are available.

General Protocol for Peptide Reconstitution and Handling
  • Preparation : Before opening, bring the lyophilized peptide vial to room temperature to prevent moisture condensation.

  • Reconstitution : Using a sterile syringe, slowly inject the desired volume of a suitable solvent, such as bacteriostatic water or sterile water, into the vial.[3][15] Aim the stream against the wall of the vial to minimize foaming.

  • Solubilization : Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide.[15]

  • Storage : Store the lyophilized powder desiccated at -18°C or below.[3] Once reconstituted, the solution should be stored at 2-8°C and used within a specified timeframe (e.g., 7-30 days) to ensure stability.[3][16] Prevent freeze-thaw cycles.[3]

Protocol for Purity Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to determine the purity of synthetic peptides.

  • Sample Preparation : Prepare a solution of the peptide (e.g., Semax) in an appropriate solvent (e.g., water with 0.1% TFA) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions :

    • Column : C18 analytical column.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from ~5% to ~95% Mobile Phase B over 30-60 minutes.

    • Flow Rate : ~1 mL/min.

    • Detection : UV absorbance at 214 nm and 280 nm.

  • Analysis : The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks detected in the chromatogram. Purity for research-grade peptides should typically be greater than 97-98%.[3][13]

G start Lyophilized Peptide reconstitute Reconstitution (Bacteriostatic Water) start->reconstitute solution Peptide Solution reconstitute->solution hplc Purity Analysis (RP-HPLC) solution->hplc assay Biological Assay (e.g., Cell Culture) solution->assay result Data Analysis hplc->result assay->result

Caption: General experimental workflow for peptide preparation and analysis.

Signaling Pathways

Both Semax and this compound are believed to exert their neuroprotective and nootropic effects through similar biological mechanisms, primarily involving the modulation of neurotrophic factors and neurotransmitter systems.[6][17][18]

  • Melanocortin Receptor Interaction : As an ACTH analogue, Semax interacts with the melanocortin system, particularly melanocortin receptors (MCRs).[6][8]

  • Upregulation of Neurotrophic Factors : A key mechanism of action is the stimulation of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) expression.[4][5][19] BDNF is critical for neuronal survival, growth, and synaptic plasticity.[19][20]

  • Modulation of Neurotransmitters : Semax has been shown to modulate the dopaminergic and serotonergic systems, which are crucial for regulating mood, attention, and memory.[5][19]

G Semax Semax / This compound MCR Melanocortin Receptors Semax->MCR BDNF ↑ BDNF & NGF Expression MCR->BDNF Neurotrans Modulation of Dopamine & Serotonin MCR->Neurotrans Plasticity Neuronal Survival & Synaptic Plasticity BDNF->Plasticity Cognition Cognitive Enhancement & Neuroprotection Neurotrans->Cognition Plasticity->Cognition

Caption: Simplified signaling pathway for Semax and its analogues.

Conclusion

The structural distinction between Semax and this compound is precise and functionally significant. The addition of an N-terminal acetyl group and a C-terminal amide group transforms the parent peptide into an analogue with enhanced resistance to enzymatic degradation. This key difference is designed to confer a superior pharmacokinetic profile, including a longer biological half-life and potentially improved bioavailability. While both compounds are understood to operate through similar neurotrophic and neuromodulatory pathways, the structural modifications of this compound present it as a potentially more robust and durable molecule for research and therapeutic development. Understanding these core structural differences is critical for designing experiments and interpreting data in the fields of neuroscience and peptide-based drug discovery.

References

In-Vitro Stability of N-Acetyl Semax Amidate in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl Semax Amidate is a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10). It is structurally modified with an N-terminal acetylation and a C-terminal amidation, alterations intended to enhance its stability and pharmacokinetic profile compared to its parent peptide, Semax. This technical guide provides a comprehensive overview of the theoretical and reported in-vitro stability of this compound in plasma.

Introduction: The Rationale for N-Terminal Acetylation and C-Terminal Amidation

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation in biological fluids, particularly plasma, which is rich in proteolytic enzymes. The primary enzymes responsible for peptide degradation in plasma include aminopeptidases, carboxypeptidases, and endopeptidases.

This compound incorporates two common strategies to mitigate this degradation:

  • N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of the peptide chain blocks the action of aminopeptidases, which cleave amino acids from the N-terminus. This modification is believed to significantly increase the peptide's resistance to enzymatic hydrolysis.

  • C-Terminal Amidation: The replacement of the C-terminal carboxylic acid with an amide group protects the peptide from degradation by carboxypeptidases.

These modifications are hypothesized to substantially increase the plasma half-life of this compound compared to the unmodified Semax peptide.

Reported Stability of this compound in Plasma

While quantitative data from formal stability studies are lacking, several sources suggest that this compound possesses enhanced stability. It is purported to have a longer duration of action and be more resistant to enzymatic breakdown.[1] Some reports suggest it has a plasma half-life that is approximately 30 minutes longer than that of Semax.[2][3] These claims, however, are not substantiated by peer-reviewed experimental data. The addition of an acetyl group at the N-terminus and an amidate group at the C-terminus is believed to protect the peptide from hydrolysis and degradation by enzymes such as leucine (B10760876) aminopeptidase.[4]

For the parent peptide, Semax, the half-life in the presence of rat forebrain plasma membranes has been reported to be longer than one hour.[5] The primary degradation of Semax is thought to be carried out by dipeptidylaminopeptidases.[5]

Experimental Protocols for In-Vitro Plasma Stability Assessment

The following sections detail generalized yet comprehensive protocols for determining the in-vitro stability of a peptide like this compound in plasma. These are based on established methodologies for peptide stability assays.[6][7]

Materials and Reagents
  • This compound (high purity)

  • Human plasma (pooled, with anticoagulant such as K2EDTA or Lithium Heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TCA) or formic acid (for protein precipitation and mobile phase)

  • Internal standard (a stable, non-related peptide for LC-MS/MS analysis)

  • HPLC or UPLC system coupled with a mass spectrometer (MS/MS) or a UV detector

  • Thermomixer or incubating water bath

  • Centrifuge

  • Low-binding microcentrifuge tubes

Sample Preparation and Incubation
  • Peptide Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or a minimal amount of DMSO, ensuring final DMSO concentration in the incubation mixture is low, typically <1%).

  • Plasma Preparation: Thaw frozen human plasma at room temperature or in a 37°C water bath. Centrifuge the plasma to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration relevant for analytical detection (e.g., 1-10 µM).

    • Gently mix and incubate at 37°C in a thermomixer.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). The T=0 sample should be collected immediately after spiking and before any significant degradation can occur.

Protein Precipitation and Sample Processing
  • Quenching: To stop the enzymatic reaction, add the plasma aliquot to a tube containing a cold protein precipitation agent (e.g., 3 volumes of acetonitrile with 1% formic acid or 10% trichloroacetic acid).

  • Internal Standard: Add the internal standard to each sample.

  • Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Analytical Method: LC-MS/MS
  • Chromatographic Separation:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the peptide.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-product ion transitions for this compound and the internal standard need to be determined and optimized.

Data Analysis
  • Quantification: Determine the peak area ratio of this compound to the internal standard at each time point.

  • Degradation Curve: Plot the percentage of remaining this compound against time. The T=0 sample represents 100%.

  • Half-Life Calculation: Calculate the half-life (t½) by fitting the degradation data to a first-order decay model: ln(C) = ln(C₀) - kt , where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t½ = 0.693 / k .

Data Presentation

As no specific quantitative data is available for this compound, the following table is a template demonstrating how such data should be presented.

Table 1: Hypothetical In-Vitro Stability of this compound in Human Plasma

Time (minutes)% Remaining (Mean ± SD)
0100 ± 0
595.2 ± 2.1
1588.5 ± 3.5
3076.1 ± 4.2
6058.3 ± 5.1
9042.7 ± 4.8
12031.9 ± 3.9
Calculated Half-life (t½) ~75 minutes

Visualizations

Signaling Pathways and Degradation

cluster_plasma Plasma Environment cluster_enzymes Proteolytic Enzymes cluster_protection Protective Modifications NAcSemax This compound (Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂) Endopeptidase Endopeptidases NAcSemax->Endopeptidase Potential Cleavage (Internal Bonds) Aminopeptidase Aminopeptidases Carboxypeptidase Carboxypeptidases Metabolites Degradation Products (e.g., smaller peptide fragments) Endopeptidase->Metabolites Acetylation N-terminal Acetyl Group Acetylation->Aminopeptidase Blocks Action Amidation C-terminal Amide Group Amidation->Carboxypeptidase Blocks Action

Caption: Putative degradation pathway of this compound in plasma.

Experimental Workflow

start Start: Peptide Stock & Human Plasma incubation Spike Peptide into Plasma Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points (T=0, 5, 15... min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile/TCA + Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Precipitated Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis data_proc Data Processing: Peak Area Ratio Calculation analysis->data_proc half_life Calculate Degradation Rate and Half-Life (t½) data_proc->half_life end End: Stability Profile half_life->end

Caption: Experimental workflow for in-vitro plasma stability assessment.

Conclusion

The chemical modifications of this compound—N-terminal acetylation and C-terminal amidation—are well-established strategies to enhance peptide stability against enzymatic degradation in plasma. While qualitative reports support the increased stability of this compound, there is a clear need for rigorous, quantitative in-vitro studies to determine its precise plasma half-life and degradation profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these essential investigations. Such data will be invaluable for the further development and clinical translation of this promising nootropic and neuroprotective peptide.

References

N-Acetyl Semax Amidate: A Technical Examination of its Putative Interaction with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl semax (B1681726) amidate, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), is a nootropic and neuroprotective peptide with a complex and not fully elucidated mechanism of action. Evidence suggests that its parent compound, Semax, interacts with the melanocortin system, a key regulator of a wide array of physiological functions. This technical guide provides an in-depth analysis of the current understanding of N-acetyl semax amidate's effects on melanocortin receptors (MCRs), addressing the available data, outlining relevant experimental protocols, and visualizing the pertinent signaling pathways. It is important to note that while the interaction of Semax with MCRs has been investigated to some extent, specific quantitative data on this compound's binding affinities and functional activities at these receptors are not currently available in peer-reviewed literature. The information presented herein is based on the pharmacology of Semax and the general principles of melanocortin receptor research.

Introduction to this compound and the Melanocortin System

This compound is a chemically modified version of Semax, a heptapeptide (B1575542) (Met-Glu-His-Phe-Pro-Gly-Pro) developed in Russia.[1] The N-terminal acetylation and C-terminal amidation are intended to increase its stability and bioavailability. Semax has demonstrated a range of central nervous system effects, including modulation of brain-derived neurotrophic factor (BDNF) and interactions with dopaminergic and serotonergic systems.[1][2]

The melanocortin system consists of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, their endogenous agonists derived from the pro-opiomelanocortin (POMC) prohormone (e.g., α-melanocyte-stimulating hormone, α-MSH), and endogenous antagonists/inverse agonists (agouti-signaling protein and agouti-related protein).[3] These receptors are involved in diverse physiological processes, including pigmentation, steroidogenesis, energy homeostasis, sexual function, and inflammation.[3][4] Given that Semax is an analogue of an ACTH fragment, a natural ligand for MCRs, its interaction with this system is a key area of investigation.

Interaction of Semax with Melanocortin Receptors: Qualitative Data

Direct quantitative data for this compound is lacking. However, studies on its parent compound, Semax, provide some insights. Research indicates that Semax may act as a competitive antagonist or a partial agonist at the melanocortin 4 (MC4R) and melanocortin 5 (MC5R) receptors.[1] In experimental settings, Semax was shown to antagonize the effects of α-MSH at these two receptor subtypes.[1] The same research reported that Semax did not exhibit antagonistic activity at the melanocortin 3 receptor (MC3R).[1] The activity of Semax at the melanocortin 1 (MC1R) and melanocortin 2 (MC2R) receptors was not evaluated in these studies.[1]

It is crucial to emphasize that the N-acetylation and C-amidation of this compound could alter its pharmacological profile compared to Semax. These modifications may influence the peptide's binding affinity, functional activity (agonist vs. antagonist), and selectivity for the different MCR subtypes.

Quantitative Data on Melanocortin Receptor Interaction

As of the current date, there is no publicly available quantitative data detailing the binding affinities (Ki, Kd) or functional potencies (EC50, IC50) of this compound at any of the melanocortin receptors. The following table is provided as a template for how such data would be presented, should it become available through future research.

CompoundReceptorBinding Affinity (Ki/Kd, nM)Functional Activity (EC50/IC50, nM)Assay TypeReference
This compoundMC1RData not availableData not available
This compoundMC2RData not availableData not available
This compoundMC3RData not availableData not available
This compoundMC4RData not availableData not available
This compoundMC5RData not availableData not available

Experimental Protocols for Assessing Melanocortin Receptor Interaction

The following are detailed, generalized methodologies for key experiments that would be necessary to characterize the interaction of this compound with melanocortin receptors. These protocols are based on standard practices in GPCR pharmacology and would require optimization for the specific compound and receptor subtypes.

Radioligand Binding Assay for Determining Binding Affinity

This assay measures the ability of this compound to displace a radiolabeled ligand from a melanocortin receptor, thereby determining its binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[5]

cAMP Functional Assay for Determining Agonist/Antagonist Activity

This assay measures the ability of this compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the melanocortin receptor of interest (e.g., CHO-K1-hMC4R).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Wash the cells with a serum-free medium.

    • Add varying concentrations of this compound to the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Add a fixed concentration (typically the EC80) of a known melanocortin receptor agonist (e.g., α-MSH).

    • Incubate and measure cAMP levels as described for the agonist mode.

    • Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical melanocortin receptor signaling pathway and a typical experimental workflow for characterizing a test compound.

Melanocortin Receptor Signaling Pathway

Melanocortin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein.[6] Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR Melanocortin Receptor (MCR) G_protein G Protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets ATP ATP ATP->AC

Caption: Canonical Gs-coupled signaling pathway of melanocortin receptors.

Experimental Workflow for Compound Characterization

The process of characterizing a novel compound like this compound at melanocortin receptors involves a series of sequential assays.

Experimental_Workflow start Start: Synthesize/Obtain This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50) start->functional_assay data_analysis Data Analysis and Pharmacological Profile Determination binding_assay->data_analysis agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode agonist_mode->antagonist_mode If no agonist activity agonist_mode->data_analysis antagonist_mode->data_analysis end End: Characterized Compound data_analysis->end

Caption: Workflow for characterizing this compound at MCRs.

Conclusion and Future Directions

The available evidence suggests that the parent compound of this compound, Semax, interacts with the melanocortin system, exhibiting antagonistic or partial agonistic properties at MC4R and MC5R. However, a significant knowledge gap exists regarding the specific pharmacological profile of this compound at all five melanocortin receptors. The N-terminal acetylation and C-terminal amidation may significantly influence its interaction with these receptors.

Future research should focus on conducting comprehensive in vitro studies, including radioligand binding assays and functional cAMP assays, to quantitatively determine the binding affinities and functional activities of this compound at each of the five melanocortin receptors. Such studies are essential to elucidate its precise mechanism of action and to understand its potential therapeutic applications and off-target effects. This will provide a more complete picture of the pharmacology of this intriguing nootropic peptide and its place within the broader landscape of melanocortin receptor modulators.

References

Early Research on the Neuroprotective Effects of N-acetyl Semax Amidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the early research on the neuroprotective effects of N-acetyl semax (B1681726) amidate. It is important to note that a significant portion of the available data is derived from studies on its parent compound, Semax. Due to the limited specific research on N-acetyl semax amidate, this document extrapolates findings from Semax to provide a comprehensive overview of the potential mechanisms and effects. This information is intended for researchers, scientists, and drug development professionals and not for medical advice.

Introduction

This compound is a synthetic peptide and a derivative of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10).[1][2] It is an analog of the Russian nootropic drug Semax, with modifications at the N-terminus (acetylation) and C-terminus (amidation) designed to increase its stability and resistance to enzymatic degradation.[2] These modifications are believed to enhance its pharmacokinetic profile, potentially leading to more sustained and potent neuroprotective and cognitive-enhancing effects compared to its parent compound.[2]

Early research has primarily focused on the neuroprotective properties of Semax, particularly in the context of ischemic stroke.[1][3] These studies suggest that Semax and, by extension, this compound, exert their effects through multiple mechanisms, including the upregulation of neurotrophic factors, modulation of gene expression related to the immune and vascular systems, and anti-inflammatory actions.[3][4][5] This guide provides an in-depth overview of the core findings from this early research, with a focus on quantitative data and experimental methodologies.

Experimental Protocols

The majority of early in vivo research on the neuroprotective effects of Semax has utilized rodent models of ischemic stroke, primarily the Middle Cerebral Artery Occlusion (MCAO) model. This model effectively mimics the focal cerebral ischemia observed in human stroke.[1]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce reproducible ischemic brain injury.[6]

  • Animal Model: Male Wistar rats are commonly used.[1]

  • Anesthesia: Anesthesia is typically induced via intraperitoneal injection of an appropriate anesthetic agent.[1]

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

    • The ECA and its branches are carefully isolated and ligated.

    • A small incision is made in the ECA, and a silicone-coated nylon monofilament is inserted.

    • The filament is advanced through the ICA to the origin of the middle cerebral artery (MCA), thereby occluding blood flow. The insertion depth is typically 17-18mm, depending on the rat's weight.[6]

    • Successful occlusion is often confirmed by monitoring cerebral blood flow, with a 70-80% reduction indicating a successful procedure.[6]

    • For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[1]

  • Drug Administration: Semax is typically administered intranasally.[7] Dosages in preclinical studies have ranged from 50 µg/kg to 250 µg/kg.[8][9] For this compound, a suggested dosage for research is in the range of 200-400 mcg per day.[10]

In Vitro Neurotoxicity Assays

In vitro studies are crucial for elucidating the direct cellular mechanisms of neuroprotection.

  • Cell Culture: Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[11]

  • Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, such as:

    • Glutamate: To model excitotoxicity.[3]

    • 6-hydroxydopamine (6-OHDA): To model Parkinson's disease-related neurodegeneration.

    • Copper (Cu(II)): To study metal-induced toxicity.[11]

  • Treatment: Cells are pre-treated or co-treated with Semax or this compound at various concentrations.

  • Assessment of Neuronal Viability:

    • MTT Assay: Measures the metabolic activity of cells, which correlates with cell viability.[12]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of cytotoxicity.[13]

  • Apoptosis Assays:

    • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.[13]

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Behavioral Testing: Passive Avoidance Task

The passive avoidance task is used to assess learning and memory in rodents.[7][14]

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.[14]

  • Acquisition Trial:

    • The rat is placed in the light compartment.

    • The door to the dark compartment is opened.

    • When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.[14]

  • Retention Trial:

    • Typically conducted 24 hours after the acquisition trial.[14]

    • The rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.[14]

    • A longer latency to enter the dark compartment indicates successful memory of the aversive stimulus.[14]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from early research on Semax. It is hypothesized that this compound would produce similar or enhanced effects.

ParameterAnimal ModelTreatmentKey FindingsReference
Infarct Volume Rat (Photothrombotic Ischemia)Semax (intranasal, 6 days)Decreased volume of cortical infarction.[7]
Neurological Deficit Rat (MCAO)SemaxReduced neurological damage.[9]
Behavioral Outcome Rat (Photothrombotic Ischemia)Semax (intranasal, 6 days)Improved retention and performance in passive avoidance response.[7]
Behavioral Outcome Rat (Cerebral Ischemia)SemaxImproved performance in a passive avoidance test.[9]
BiomarkerAnimal ModelTreatmentFold Change (vs. Control)Time PointReference
BDNF Protein Rat (Hippocampus)Semax (50 µg/kg, single dose)1.4-fold increase3 hours[15]
TrkB Phosphorylation Rat (Hippocampus)Semax (50 µg/kg, single dose)1.6-fold increase3 hours[8][15]
BDNF mRNA (exon III) Rat (Hippocampus)Semax (50 µg/kg, single dose)3-fold increase3 hours[8][15]
TrkB mRNA Rat (Hippocampus)Semax (50 µg/kg, single dose)2-fold increase24 hours[8][15]
NGF mRNA Rat (Hippocampus)Semax1.5-fold increase1 hour[16]
BDNF mRNA Rat (Hippocampus)Semax1.5-fold increase1 hour[16]
Csf3 and Artn genes Rat (pMCAO)Semax≥10-fold upregulation3 days
Il1b and Il6 genes Rat (pMCAO)Semax≥10-fold upregulation3 days[17]
Gene Expression Changes (Semax vs. Ischemia Control)Time Point after pMCAONumber of Genes with Altered ExpressionPredominant EffectReference
Ischemic Rat Cortex3 hours96Slightly more decreased than increased expression[3]
Ischemic Rat Cortex24 hours6851 genes with increased expression[3]

Signaling Pathways and Experimental Workflows

BDNF/TrkB Signaling Pathway

A primary mechanism underlying the neuroprotective effects of Semax is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[8][15] This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Semax This compound BDNF BDNF Semax->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival ERK ERK MAPK->ERK CREB CREB ERK->CREB CREB->Survival Plasticity Synaptic Plasticity CREB->Plasticity Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical and Treatment Procedure cluster_assessment Assessment of Outcomes cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Male Wistar Rats) Grouping Random Assignment to Groups (Sham, Vehicle, Treatment) Animal_Model->Grouping MCAO Middle Cerebral Artery Occlusion (MCAO) (Induction of Ischemic Stroke) Grouping->MCAO Treatment Administration of This compound or Vehicle MCAO->Treatment Behavioral Behavioral Testing (e.g., Passive Avoidance Task) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume Measurement) Treatment->Histological Molecular Molecular Analysis (e.g., BDNF, TrkB expression) Treatment->Molecular Data_Analysis Statistical Analysis of Data Behavioral->Data_Analysis Histological->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

References

N-Acetyl Semax Amidate and its Impact on Dopaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl Semax Amidate, a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), is a nootropic and neuroprotective peptide with purported cognitive-enhancing effects. Its structural modifications—N-acetylation and C-terminal amidation—are designed to increase its stability and bioavailability compared to its parent compound, Semax.[1] This guide provides a comprehensive overview of the current understanding of this compound's impact on dopaminergic pathways, drawing on available data for Semax to infer its mechanisms of action. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

This compound is a heptapeptide (B1575542) (Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH2) that has garnered interest in the field of neuroscience for its potential to modulate cognitive function and protect neural tissues.[2] The acetylation of the N-terminus and amidation of the C-terminus are intended to protect the peptide from enzymatic degradation, thereby prolonging its half-life and enhancing its activity within the central nervous system.[1] While direct quantitative studies on this compound are limited, research on Semax provides a foundational understanding of its likely interactions with dopaminergic and other neurochemical systems. It is believed that this compound shares the core mechanisms of Semax but with enhanced potency and duration of action.[1][3]

Mechanism of Action: Focus on Dopaminergic Pathways

The primary mechanism of action of Semax, and by extension this compound, is multifaceted, involving the modulation of several neurotransmitter systems and neurotrophic factors.[4] While Semax does not appear to significantly alter basal dopamine (B1211576) levels, it demonstrates a potent ability to modulate stimulated dopamine release and interact with downstream signaling cascades.[5]

Modulation of Stimulated Dopamine Release

A key finding in the study of Semax is its ability to potentiate the effects of psychostimulants on dopamine release. In preclinical models, pre-administration of Semax significantly enhanced the dopamine-releasing effects of D-amphetamine in the striatum.[6][7] This suggests that Semax may modulate the sensitivity of the dopaminergic system to stimuli, a property that is likely shared and potentially enhanced by this compound.[3]

Interaction with Brain-Derived Neurotrophic Factor (BDNF) Signaling

Semax has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB).[8] This interaction is crucial as BDNF is a key regulator of neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB signaling pathway is intricately linked with the dopaminergic system, playing a role in the development and maintenance of dopaminergic neurons.

Quantitative Data Summary

The following tables summarize the available quantitative data for Semax, which serves as a benchmark for the expected, and likely enhanced, effects of this compound.

Table 1: Quantitative Effects of Semax on Dopaminergic and Neurotrophic Systems

ParameterBrain RegionAnimal ModelDosage & AdministrationResultCitation
Amphetamine-Induced Dopamine ReleaseStriatumSprague-Dawley Rat0.6 mg/kg Semax (intraperitoneal), 20 min prior to 5 mg/kg D-amphetamineSignificantly greater peak dopamine concentration (p < 0.05) compared to D-amphetamine alone.[6][7]
Extracellular 5-HIAA (Serotonin Metabolite)StriatumSprague-Dawley Rat0.15 mg/kg Semax (intraperitoneal)180% increase within 1-4 hours.[5]
BDNF Protein LevelsHippocampusRat50 µg/kg Semax (intranasal)1.4-fold increase.[3][9]
TrkB Tyrosine PhosphorylationHippocampusRat50 µg/kg Semax (intranasal)1.6-fold increase.[3][9]
BDNF mRNA (exon III) LevelsHippocampusRat50 µg/kg Semax (intranasal)3-fold increase.[3][9]
TrkB mRNA LevelsHippocampusRat50 µg/kg Semax (intranasal)2-fold increase.[3][9]

Table 2: Comparative Properties of Semax and this compound

PropertySemaxThis compoundCitation
Structure Unmodified heptapeptide (Met-Glu-His-Phe-Pro-Gly-Pro)N-terminally acetylated and C-terminally amidated heptapeptide[1][2]
Enzymatic Stability Susceptible to degradation by peptidases.Increased resistance to enzymatic breakdown.[1][9]
Bioavailability Lower due to degradation.Potentially higher due to enhanced stability.[1][9]
Dopaminergic Effect Potentiates stimulated dopamine release; no significant effect on basal levels.Purported to have a stronger dopaminergic effect (qualitative).[3][5]
Brain Penetration Demonstrated to cross the blood-brain barrier.Believed to have better brain penetration due to increased lipophilicity.[3][10]

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following administration of this compound and a psychostimulant.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. Animals are allowed to recover for at least 24 hours post-surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration: this compound (or vehicle) is administered (e.g., intraperitoneally). After a predetermined time (e.g., 20 minutes), a psychostimulant such as D-amphetamine is administered.

  • Sample Collection: Dialysate collection continues for a specified period (e.g., 3-4 hours) post-drug administration.

  • Analysis: Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for Dopamine Quantification

Objective: To quantify the concentration of dopamine and its metabolites in brain microdialysate samples.

Methodology:

  • Sample Preparation: Immediately after collection, an antioxidant (e.g., perchloric acid or EDTA/ascorbic acid solution) is added to the dialysate samples to prevent dopamine degradation. Samples are stored at -80°C until analysis.

  • Chromatographic System: A standard HPLC system equipped with a refrigerated autosampler, a pump, and a C18 reverse-phase column is used.

  • Mobile Phase: The mobile phase typically consists of a phosphate (B84403) or citrate (B86180) buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., methanol (B129727) or acetonitrile), and EDTA. The pH is adjusted to optimize separation.

  • Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode is used for detection. The potential of the working electrode is set at an optimal level for the oxidation of dopamine.

  • Quantification: A standard curve is generated using known concentrations of dopamine. The peak areas of dopamine in the samples are compared to the standard curve to determine their concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

BDNF_TrkB_Signaling_Pathway Semax This compound (via Semax mechanism) BDNF BDNF Expression (Increased) Semax->BDNF Upregulates TrkB TrkB Receptor PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK BDNF->TrkB Binds & Activates CREB CREB Phosphorylation PI3K->CREB MAPK->CREB Survival Neuronal Survival & Growth CREB->Survival Plasticity Synaptic Plasticity CREB->Plasticity Dopaminergic_Neuron Dopaminergic Neuron Health Survival->Dopaminergic_Neuron Plasticity->Dopaminergic_Neuron

Caption: BDNF/TrkB signaling pathway activated by this compound.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Animal Recovery (≥ 24 hours) Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Perfusion aCSF Perfusion Probe->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Stimulant_Admin Psychostimulant Administration Drug_Admin->Stimulant_Admin Post_Drug_Collection Post-Drug Sample Collection Stimulant_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Dopamine Post_Drug_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo microdialysis.

Structural_Modification_Advantage Semax Semax Modifications N-Acetylation & C-Amidation Semax->Modifications NASemaxA This compound Modifications->NASemaxA Stability Increased Enzymatic Stability NASemaxA->Stability Bioavailability Enhanced Bioavailability & Half-life Stability->Bioavailability Potency Potentially Greater Dopaminergic Impact Bioavailability->Potency

Caption: Enhanced properties of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through the established mechanisms of its parent compound Semax, exerts a significant modulatory influence on the dopaminergic system, primarily by enhancing stimulated dopamine release and promoting the health of dopaminergic neurons via BDNF/TrkB signaling. Its structural modifications are rationally designed to improve its pharmacokinetic profile, suggesting that its effects may be more pronounced and longer-lasting than those of Semax.

However, a critical gap in the literature is the lack of direct, quantitative studies on this compound itself. Future research should prioritize:

  • Direct Comparative Studies: In vivo microdialysis experiments directly comparing the effects of this compound and Semax on both basal and stimulated dopamine release.

  • Receptor Binding Assays: Determination of the binding affinities (Ki values) of this compound for dopamine receptor subtypes (D1, D2, D3, etc.) and the dopamine transporter (DAT).

  • Enzyme Activity Assays: Quantitative analysis of the effects of this compound on the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

Such studies are essential for a complete understanding of the pharmacological profile of this compound and will be invaluable for its potential development as a therapeutic agent for cognitive and neurological disorders.

References

Methodological & Application

Application Notes and Protocols: N-acetyl semax amidate Dosage for In-Vitro Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl semax (B1681726) amidate is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10). It is a nootropic peptide with reported neuroprotective and cognitive-enhancing properties.[1][2] Its mechanism of action is believed to involve the upregulation of brain-derived neurotrophic factor (BDNF) and the modulation of neurotransmitter systems.[3][4] These application notes provide a summary of suggested dosage ranges for in-vitro neuronal cell culture studies based on available data for its parent compound, Semax, and detailed protocols for relevant experiments. Due to the limited direct in-vitro data on N-acetyl semax amidate, the provided dosage information for the amidated form is an extrapolation and should be optimized for specific cell types and experimental conditions.

Data Presentation: Recommended Dosage Ranges

Table 1: Effective Concentrations of Semax in In-Vitro Neuronal Models

Cell TypeConcentrationObserved EffectReference
Dorsal root ganglion and dorsal horn neuron co-culture10 µM - 100 µMIncreased frequency of spontaneous glutamatergic postsynaptic currents.[5][6]
Dissociated basal forebrain tissue cultures100 nMStimulated activity of choline (B1196258) acetyltransferase.[7]
SH-SY5Y neuroblastoma cellsNot specifiedCytoprotective properties against oxidative stress induced by copper-catalyzed oxidation of the aβ peptide.[3]

Table 2: Proposed Starting Concentration Ranges for this compound in In-Vitro Neuronal Cell Culture

Cell TypeProposed Concentration RangeRationale
Primary Neurons (e.g., cortical, hippocampal)100 nM - 100 µMBased on the effective concentrations of Semax in primary neuronal co-cultures and dissociated tissue cultures. A broad range is recommended for initial dose-response experiments.
Neuronal Cell Lines (e.g., SH-SY5Y, PC12)100 nM - 50 µMNeuronal cell lines may exhibit different sensitivities compared to primary neurons. A slightly lower upper range is suggested for initial screening.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a stock concentration of 1 mM.

  • Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: In-Vitro Treatment of Neuronal Cell Cultures
  • Cell Seeding: Plate neuronal cells (primary neurons or cell lines) at a desired density in appropriate culture vessels (e.g., 96-well plates, 24-well plates, or culture dishes) and allow them to adhere and stabilize for 24 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the peptide in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group (medium without the peptide).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Protocol 3: Neuronal Viability Assay (MTT Assay)
  • Cell Treatment: Following the treatment period with this compound, remove the culture medium.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

Signaling Pathways

G NAcetylSemax This compound BDNF BDNF (Upregulation) NAcetylSemax->BDNF stimulates Dopamine Dopamine System Modulation NAcetylSemax->Dopamine Serotonin Serotonin System Modulation NAcetylSemax->Serotonin TrkB TrkB Receptor PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK BDNF->TrkB binds to CREB CREB Activation PI3K->CREB MAPK->CREB Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection SynapticPlasticity Synaptic Plasticity CREB->SynapticPlasticity

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental Workflow

G Start Start: Neuronal Cell Culture Treatment Treatment with This compound (various concentrations) Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Analysis Data Analysis Viability->Analysis End End: Determine Optimal Dosage Analysis->End

Caption: General experimental workflow for determining this compound dosage.

References

Protocol for the Dissolution and Storage of N-acetyl Semax Amidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and storage of N-acetyl semax (B1681726) amidate, a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment. Due to its enhanced stability, N-acetyl semax amidate is a valuable compound in neuroscience research, particularly in studies related to neuroprotection, cognitive function, and neurotrophic factor modulation. Adherence to proper handling and storage procedures is critical to ensure the integrity and biological activity of the peptide for reproducible experimental outcomes.

Data Summary

The following tables summarize the key quantitative and qualitative data for the handling and storage of this compound.

Table 1: Storage Conditions

FormTemperatureDurationAdditional Notes
Lyophilized Powder (Unopened)-20°CLong-term (up to 36 months)Store in a tightly sealed container, protected from light and moisture.
2-8°CShort-termStore in a tightly sealed container, protected from light and moisture.
Room TemperatureVery short-termAvoid for extended periods.
Reconstituted Solution2-8°CUp to 60 daysDo not freeze. Protect from light.[1]

Table 2: Solubility and Reconstitution

SolventQualitative SolubilityRecommended Use
Bacteriostatic Water (0.9% benzyl (B1604629) alcohol)SolublePrimary choice for reconstitution for in-vivo and in-vitro studies requiring sterility over multiple uses.
Sterile WaterSolubleSuitable for single-use applications or when benzyl alcohol is contraindicated.
Dimethyl Sulfoxide (B87167) (DMSO)SolubleFor creating high-concentration stock solutions for in-vitro assays. Note: DMSO can have cellular effects and should be used at a low final concentration.

Note on solubility: While most suppliers indicate solubility in water and DMSO, quantitative data (mg/mL) is not consistently available. One source suggests slight solubility in DMSO and insolubility in water, which appears to be an outlier.[2] It is recommended to perform a small-scale solubility test with a fraction of the peptide before dissolving the entire batch.

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Bacteriostatic water (containing 0.9% benzyl alcohol) or sterile water for injection

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (optional)

  • Sterile vials (e.g., glass or polypropylene)

  • Sterile syringes and needles (or pipette and sterile tips)

  • Laminar flow hood or a clean, designated workspace

  • Vortex mixer (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Reconstitution of this compound
  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Aseptic Technique: Perform all reconstitution steps in a laminar flow hood or a designated clean workspace to maintain sterility. Wear appropriate PPE.

  • Solvent Selection: Choose the appropriate solvent based on the intended application (see Table 2). For most research applications, bacteriostatic water is recommended to prevent microbial growth in multi-dose vials.

  • Calculating Solvent Volume: Determine the required volume of solvent to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution from a 10 mg vial, you would add 10 mL of solvent.

  • Reconstitution:

    • Carefully uncap the vial of lyophilized peptide.

    • Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent to the vial.

    • Crucially, aim the stream of the solvent against the side of the vial, not directly onto the lyophilized powder. This helps to gently dissolve the peptide without causing foaming or aggregation.

  • Dissolution:

    • Gently swirl the vial to facilitate dissolution.

    • If necessary, the vial can be gently rolled between the palms. Do not shake vigorously , as this can cause degradation of the peptide.

    • If the peptide does not fully dissolve with gentle swirling, it can be left at room temperature for a short period, with occasional gentle agitation. A vortex mixer on a low setting can be used sparingly if needed.

  • Visual Inspection: Once dissolved, the solution should be clear and free of particulate matter. If any cloudiness or precipitation is observed, the solution may not be suitable for use.

  • Labeling and Storage: Clearly label the vial with the peptide name, concentration, reconstitution date, and solvent used. Store the reconstituted solution at 2-8°C, protected from light. Do not freeze the reconstituted solution.

Visualizations

Experimental Workflow for this compound Handling

G cluster_prep Preparation cluster_reconstitution Reconstitution (Aseptic Technique) cluster_storage Storage cluster_use Experimental Use start Receive Lyophilized this compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate calc_vol Calculate Solvent Volume equilibrate->calc_vol add_solvent Slowly Add Solvent to Vial Wall calc_vol->add_solvent dissolve Gently Swirl or Roll to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect label_vial Label Reconstituted Solution inspect->label_vial store_solution Store at 2-8°C, Protect from Light label_vial->store_solution use_exp Use in Experiment store_solution->use_exp

Caption: Workflow for the preparation and storage of this compound solution.

Proposed Signaling Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space semax This compound bdnf BDNF semax->bdnf Upregulates Expression trkb TrkB Receptor bdnf->trkb Binds to downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) trkb->downstream Activates gene_expression Modulation of Gene Expression downstream->gene_expression neuroprotection Neuroprotection gene_expression->neuroprotection synaptic_plasticity Synaptic Plasticity gene_expression->synaptic_plasticity neuronal_survival Neuronal Survival gene_expression->neuronal_survival

Caption: this compound is proposed to upregulate BDNF, which activates the TrkB receptor and downstream signaling pathways.

References

Administration of N-acetyl Semax Amidate in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl Semax (B1681726) amidate is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), which has been modified with N-terminal acetylation and C-terminal amidation. These modifications enhance its stability and resistance to enzymatic degradation, potentially leading to a longer half-life and more sustained biological activity compared to its parent compound, Semax.[1][2][3][4][5] N-acetyl Semax amidate is investigated for its nootropic and neuroprotective properties, with research suggesting its potential in cognitive enhancement, neuroregeneration, and in the context of conditions like stroke and neurodegenerative disorders.[3]

This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available scientific literature. The protocols outlined below are primarily based on studies involving Semax, the parent compound, due to the limited specific literature on the amidated form. Researchers should consider these as a starting point and may need to optimize them for their specific experimental needs.

Mechanism of Action

This compound is believed to exert its effects through multiple pathways:

  • Upregulation of Neurotrophic Factors: It increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), crucial for neuronal survival, growth, and synaptic plasticity.[6][7][8] This is mediated through the activation of the TrkB receptor.[7][8]

  • Modulation of Neurotransmitter Systems: It influences the dopaminergic and serotonergic systems by increasing the turnover of dopamine (B1211576) and serotonin, which are key neurotransmitters for mood, motivation, and cognitive function.[6][9][10][11]

  • Anti-inflammatory and Neuroprotective Effects: It can reduce the production of pro-inflammatory cytokines and mitigate inflammatory processes in the brain.[6][12] It also exhibits antioxidant properties, protecting neurons from oxidative stress.[6]

Signaling Pathways

The neuroprotective and nootropic effects of this compound are mediated by complex signaling cascades. Below are diagrams illustrating the key pathways.

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BDNF BDNF This compound->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCg TrkB->PLCg PI3K PI3K TrkB->PI3K Shc Shc TrkB->Shc Akt Akt PI3K->Akt Ras Ras Shc->Ras CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Transcription Gene Transcription (Neuronal Survival, Synaptic Plasticity) CREB->Transcription

Caption: BDNF/TrkB Signaling Pathway Activated by this compound.

Neurotransmitter_Modulation cluster_Dopaminergic Dopaminergic System cluster_Serotonergic Serotonergic System This compound This compound Dopamine_Turnover Dopamine Turnover This compound->Dopamine_Turnover Dopamine_Release Dopamine Release (enhanced by stimulants) This compound->Dopamine_Release Serotonin_Turnover Serotonin Turnover (Increased 5-HIAA) This compound->Serotonin_Turnover Cognition_Motivation Improved Cognition & Motivation Dopamine_Turnover->Cognition_Motivation Dopamine_Release->Cognition_Motivation Mood_Anxiety Anxiolytic & Antidepressant-like Effects Serotonin_Turnover->Mood_Anxiety

Caption: Modulation of Dopaminergic and Serotonergic Systems.

Data Presentation

The following tables summarize quantitative data from animal studies on Semax. These can serve as a reference for designing studies with this compound.

Table 1: Intranasal Administration Dosages and Effects in Rats

Animal ModelDosage (µg/kg)FrequencyDurationObserved EffectsReference
Healthy Wistar Rats50Single doseN/A1.4-fold increase in hippocampal BDNF protein levels.[8]
Healthy Wistar Rats50 and 250Single doseN/ARapid increase in BDNF levels in the basal forebrain after 3 hours.[13]
Rats with MPTP-induced Parkinsonism200DailyNot specifiedDecreased severity of behavioral disturbances.[14]
Healthy Rats50 and 500Single doseN/ANo effect on pain sensitivity.[15]

Table 2: Intraperitoneal Administration Dosages and Effects in Rodents

Animal ModelDosage (mg/kg)FrequencyDurationObserved EffectsReference
Sprague-Dawley Rats0.15Single doseN/AIncreased extracellular 5-HIAA in the striatum.[9]
Healthy Rats0.05Single doseN/AImproved learning in a passive avoidance task.[15]
Healthy Rats1.5 - 1500 µg/kgSingle doseN/ADose-dependent decrease in pain sensitivity.[15]
Mice0.15Single doseN/AIncreased 5-HIAA in hypothalamus and striatum.[16]

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound and the desired vehicle (e.g., sterile saline, sterile water for injection) to equilibrate to room temperature.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Using a sterile syringe, slowly add the calculated volume of the vehicle to the vial to achieve the desired concentration. Direct the stream of the vehicle against the side of the vial to avoid foaming.

    • Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking.

    • For research purposes, stock solutions are often prepared in pure water at a concentration of 0.5 mg/mL, and working solutions are made by diluting the stock in 1% formic acid to a concentration of 0.1 mg/mL.[4]

  • Storage of Reconstituted Solution:

    • Store the reconstituted solution at 2-8°C.[17]

    • For long-term storage, it is recommended to aliquot the solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Intranasal Administration Protocol (Rat)

This method allows for direct delivery to the brain, bypassing the blood-brain barrier.[18]

  • Animal Restraint:

    • Anesthetize the rat with isoflurane (B1672236) or another appropriate anesthetic to prevent movement and ensure accurate administration.[18]

    • Position the rat in a supine position.[18]

  • Administration:

    • Using a micropipette or a specialized intranasal administration device, deliver a small volume of the this compound solution into each nostril.[18][19]

    • A typical volume is 10-25 µL per nostril.[19]

    • Administer the solution slowly in droplets, allowing the animal to inhale each drop before delivering the next. Alternate between nostrils.[19]

    • Keep the animal in a supine position for a few minutes post-administration to facilitate absorption.[18]

Intranasal_Workflow Start Start Anesthetize Anesthetize Rat (e.g., Isoflurane) Start->Anesthetize Position Position Rat (Supine) Anesthetize->Position Prepare_Dose Prepare Dose in Micropipette Position->Prepare_Dose Administer Administer Droplets (10-25 µL/nostril) Alternating Nostrils Prepare_Dose->Administer Hold Maintain Supine Position (few min) Administer->Hold Recover Allow Recovery from Anesthesia Hold->Recover End End Recover->End

Caption: Experimental Workflow for Intranasal Administration.

Subcutaneous (SC) Injection Protocol (Mouse)

This is a common route for systemic administration.

  • Animal Restraint:

    • Grasp the mouse by the loose skin over the shoulders (scruff) with your non-dominant hand.[20][21]

  • Injection:

    • Using your dominant hand, insert a 25-27G needle at the base of the "tented" skin.[15]

    • The injection site is typically over the shoulders into the loose skin of the neck or over the flank.[22]

    • Aspirate by pulling back the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.[15][21]

    • Inject the solution steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if needed.

SC_Injection_Workflow Start Start Restrain Restrain Mouse (Scruff) Start->Restrain Tent_Skin Tent Skin over Shoulders/Flank Restrain->Tent_Skin Insert_Needle Insert 25-27G Needle at Base of Tent Tent_Skin->Insert_Needle Aspirate Aspirate to Check for Blood Insert_Needle->Aspirate Aspirate->Insert_Needle Blood Present Inject Inject Solution Steadily Aspirate->Inject No Blood Withdraw Withdraw Needle & Apply Pressure Inject->Withdraw End End Withdraw->End

Caption: Experimental Workflow for Subcutaneous Injection.

Intraperitoneal (IP) Injection Protocol (Rat)

This route provides rapid systemic absorption.

  • Animal Restraint:

    • Manually restrain the rat in dorsal recumbency with the head tilted slightly downward. This allows the abdominal organs to shift forward.[16] A two-person technique is often preferred for rats.[6][23]

  • Injection:

    • Identify the lower right quadrant of the abdomen, lateral to the midline.[16][24] This avoids the cecum, which is typically on the left side.[24]

    • Insert a 23-25G needle with the bevel up at a 30-45° angle to the abdomen.[6][16]

    • Aspirate to ensure the needle has not entered the bladder or intestines. If urine or intestinal contents are aspirated, discard the syringe and re-attempt with fresh materials.[16]

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

IP_Injection_Workflow Start Start Restrain Restrain Rat (Dorsal Recumbency, Head Tilted Down) Start->Restrain Locate_Site Locate Lower Right Abdominal Quadrant Restrain->Locate_Site Insert_Needle Insert 23-25G Needle (30-45° Angle) Locate_Site->Insert_Needle Aspirate Aspirate to Check for Urine/Contents Insert_Needle->Aspirate Aspirate->Insert_Needle Fluid Present Inject Inject Solution Aspirate->Inject Clear Withdraw Withdraw Needle Inject->Withdraw End End Withdraw->End

Caption: Experimental Workflow for Intraperitoneal Injection.

Conclusion

The administration of this compound in animal studies requires careful consideration of the administration route, dosage, and experimental design. While specific protocols for the amidated form are still emerging, the extensive research on Semax provides a strong foundation for its investigation. The protocols and data presented here are intended to serve as a comprehensive guide for researchers, but should be adapted and optimized for the specific aims of each study. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for N-acetyl Semax Amidate in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl Semax amidate is a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), with N-terminal acetylation and C-terminal amidation. These modifications enhance the peptide's stability and resistance to enzymatic degradation, potentially leading to a more potent and prolonged nootropic effect compared to its parent compound, Semax.[1][2] this compound is under investigation for its potential cognitive-enhancing and neuroprotective properties.[3][4] Research suggests its mechanism of action involves the upregulation of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), and the modulation of neurotransmitter systems, including dopamine (B1211576) and serotonin.[5][6][7] These application notes provide an overview of its utility in research models of cognitive enhancement and detailed protocols for preclinical evaluation.

Mechanism of Action

This compound is believed to exert its cognitive-enhancing effects through several key pathways:

  • Upregulation of Neurotrophic Factors: The peptide has been shown to increase the expression of BDNF and its primary receptor, Tropomyosin receptor kinase B (TrkB).[6][8] This action is critical for neuronal survival, synaptogenesis, and synaptic plasticity, which are fundamental for learning and memory.[6]

  • Modulation of Neurotransmitter Systems: It is suggested to influence dopaminergic and serotonergic systems, which play a significant role in mood, motivation, and executive function.[3][7]

  • Neuroprotection: The peptide may offer neuroprotective benefits by mitigating neuronal damage from oxidative stress and other neurodegenerative processes.[6]

  • Enhanced Stability: The N-acetylation and C-terminal amidation protect the peptide from rapid degradation, increasing its half-life and bioavailability in the central nervous system.[5]

Data Presentation

Quantitative Effects of Semax on Neurotrophic Factors and Cognitive Performance in Rodent Models
Parameter MeasuredAnimal ModelCompoundDosage & AdministrationResultReference
BDNF Protein Levels (Hippocampus)RatSemax50 µg/kg, single intranasal dose1.4-fold increase[8][9]
trkB Phosphorylation (Hippocampus)RatSemax50 µg/kg, single intranasal dose1.6-fold increase[8][9]
BDNF mRNA Levels (Hippocampus)RatSemax50 µg/kg, single intranasal dose3-fold increase[8][9]
trkB mRNA Levels (Hippocampus)RatSemax50 µg/kg, single intranasal dose2-fold increase[8][9]
BDNF Levels (General)Not SpecifiedSemaxNot SpecifiedHypothesized 40% increase[1][5][6]
Memory Accuracy (Test not specified)Not SpecifiedSemaxNot Specified71% accuracy in Semax group vs. 41% in control[1]

Note: The data presented above is primarily for Semax, the parent compound of this compound. Due to its enhanced stability, it is hypothesized that this compound may produce similar or more pronounced effects.

Mandatory Visualizations

Signaling_Pathway N_acetyl_Semax_Amidate This compound BBB Blood-Brain Barrier N_acetyl_Semax_Amidate->BBB Neurotransmitter_Modulation Dopamine & Serotonin Modulation N_acetyl_Semax_Amidate->Neurotransmitter_Modulation TrkB_Receptor TrkB Receptor BBB->TrkB_Receptor Crosses BDNF_Expression Increased BDNF Expression TrkB_Receptor->BDNF_Expression PI3K_Akt PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_Receptor->MAPK_ERK BDNF_Expression->TrkB_Receptor Activates Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Neurotransmitter_Modulation->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 7 days) Baseline_Training Baseline Cognitive Training (e.g., MWM, 2 days) Animal_Acclimatization->Baseline_Training Drug_Administration This compound or Vehicle (Intranasal/Subcutaneous) Baseline_Training->Drug_Administration Cognitive_Testing Cognitive Testing (e.g., MWM, Passive Avoidance) Drug_Administration->Cognitive_Testing Data_Analysis Data Analysis (Latency, Path Length, etc.) Cognitive_Testing->Data_Analysis Biochemical_Analysis Post-mortem Brain Tissue Analysis (BDNF, TrkB levels) Cognitive_Testing->Biochemical_Analysis

References

Experimental Design for Testing N-acetyl Semax Amidate in Preclinical Stroke Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research. N-acetyl semax (B1681726) amidate, a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), has emerged as a promising candidate for mitigating neuronal damage following cerebral ischemia.[1][2] Its parent compound, Semax, has demonstrated neuroprotective effects through various mechanisms, including the upregulation of neurotrophic factors, modulation of inflammatory responses, and inhibition of apoptotic pathways.[2][3] The N-acetylation and C-terminal amidation of N-acetyl semax amidate are designed to increase its stability and resistance to enzymatic degradation, potentially enhancing its therapeutic efficacy and duration of action compared to Semax.[1][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of focal cerebral ischemia. The detailed protocols outlined below are intended to guide researchers in designing robust experiments to assess the neuroprotective potential of this promising compound.

Key Signaling Pathways in Neuroprotection by Semax Analogs

This compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach, building upon the known mechanisms of Semax. These include the upregulation of crucial neurotrophic factors, the suppression of inflammatory and apoptotic cascades, and the modulation of neurotransmitter systems.[2][5][6]

Semax_Signaling_Pathways cluster_0 This compound cluster_1 Neurotrophic Factor Upregulation cluster_2 Anti-inflammatory & Anti-apoptotic Effects Semax This compound BDNF BDNF/NGF Expression Semax->BDNF Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Semax->Inflammation Inhibits Apoptosis Apoptotic Pathways (c-Fos, JNK, MMP-9) Semax->Apoptosis Inhibits Trk TrkB/TrkA Receptors BDNF->Trk CREB CREB Activation Trk->CREB Survival Neuronal Survival & Plasticity CREB->Survival Neuroinflammation Reduced Neuroinflammation Apoptosis_Inhibition Inhibition of Apoptosis Experimental_Workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_treatment Treatment Groups cluster_administration Drug Administration cluster_assessment Outcome Assessment Animal_Model Adult Male Wistar Rats (250-300g) MCAO Transient Middle Cerebral Artery Occlusion (tMCAO) (90-minute occlusion) Animal_Model->MCAO Groups Randomized Groups: - Sham + Vehicle - tMCAO + Vehicle - tMCAO + this compound (Dose 1) - tMCAO + this compound (Dose 2) - tMCAO + this compound (Dose 3) MCAO->Groups Admin Intranasal Administration (at reperfusion and 24h post-tMCAO) Groups->Admin Neuro_Score Neurological Deficit Scoring (24h, 48h, 72h, 7d) Admin->Neuro_Score Behavior Behavioral Testing (Rotarod, Corner Test) (Days 3, 5, 7) Neuro_Score->Behavior Infarct Infarct Volume Measurement (72h or 7d) Behavior->Infarct Molecular Molecular Analysis (Western Blot, qPCR for BDNF, IL-1β, etc.) (72h or 7d) Infarct->Molecular

References

Application Notes and Protocols: N-acetyl Semax Amidate in Oxidivtive Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-acetyl semax (B1681726) amidate in the study of oxidative stress, including its mechanisms of action, relevant experimental protocols, and quantitative data from preclinical studies. N-acetyl semax amidate, a synthetic analogue of an adrenocorticotropic hormone fragment, has demonstrated significant neuroprotective and cognitive-enhancing effects, which are, in part, attributed to its ability to mitigate oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous neurodegenerative diseases and cognitive decline. This compound has emerged as a promising research compound for its potential to protect neurons from oxidative damage.[1][2] This document outlines key experimental approaches to investigate the antioxidant properties of this compound.

Mechanisms of Action in Oxidative Stress

This compound and its parent compound, Semax, are believed to exert their antioxidant effects through multiple pathways:

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Semax has been shown to increase the expression of BDNF, a neurotrophin crucial for neuronal survival, growth, and plasticity.[1][2][3][4] BDNF signaling can, in turn, activate downstream pathways that enhance cellular antioxidant defenses.

  • Activation of the Nrf2 Pathway: Recent studies suggest that Semax can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

  • Modulation of Neurotransmitter Systems: Semax can influence dopaminergic and serotonergic systems, which may indirectly contribute to cellular homeostasis and resilience against oxidative insults.[2][5]

  • Metal Ion Chelation: Semax has been identified as a copper chelator, which is significant as transition metals like copper can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. This chelation activity can reduce the production of ROS.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies investigating the effects of Semax on markers of oxidative stress and related signaling molecules. While these studies were conducted with Semax, the similar structure and mechanism of this compound suggest comparable effects.

Table 1: Effect of Semax on Lipid Peroxidation and Catalase Activity in Rats Under Social Stress [6]

TissueTreatment GroupMalondialdehyde (MDA) Level (nmol/mg protein)Catalase Activity (μmol H₂O₂/min/mg protein)
Thymus Intact (Control)1.5 ± 0.110.2 ± 0.8
Stress2.8 ± 0.215.1 ± 1.1
Stress + Semax (100 µg/kg)1.9 ± 0.1#11.5 ± 0.9#
Spleen Intact (Control)1.8 ± 0.112.5 ± 1.0
Stress3.5 ± 0.318.2 ± 1.5
Stress + Semax (100 µg/kg)2.2 ± 0.2#13.8 ± 1.1#

*p<0.05 compared to Intact group; #p<0.05 compared to Stress group.

Table 2: Time-Dependent Effect of Semax on BDNF and NGF Gene Expression in Rat Brain [7]

Brain RegionTime After Semax AdministrationBDNF mRNA (fold change vs. control)NGF mRNA (fold change vs. control)
Hippocampus 20 min0.330.27
90 min1.01.0
3 h1.81.23
Frontal Cortex 20 min1.801.23
90 min1.51.1
3 h1.21.0

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on oxidative stress.

In Vitro Model of Oxidative Stress in PC12 Cells

This protocol describes the induction of oxidative stress in a neuronal-like cell line and the assessment of the protective effects of this compound.

Objective: To determine the dose-dependent effect of this compound on the viability of PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • PC12 cell line

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in sterile water or PBS.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control group.

    • After pre-treatment, induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 4 hours. A control group without H₂O₂ should also be included.

  • Cell Viability Assay (MTT):

    • Following H₂O₂ exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular ROS levels in H₂O₂-treated PC12 cells.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Treated PC12 cells from the previous protocol

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Follow the same cell culture and treatment protocol as described in 4.1.

  • ROS Staining:

    • After H₂O₂ treatment, wash the cells twice with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

    • Alternatively, detach the cells and analyze them using a flow cytometer.

Western Blot Analysis of Nrf2 Activation

Objective: To determine if this compound induces the nuclear translocation of Nrf2.

Materials:

  • Treated PC12 cells

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat PC12 cells with this compound as described previously.

    • Separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

    • Determine the protein concentration of each fraction using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membranes with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the nuclear Nrf2 levels to Lamin B1.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the antioxidant effects of this compound.

BDNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BDNF BDNF This compound->BDNF Upregulates TrkB Receptor TrkB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway BDNF->TrkB Receptor Binds to Neuronal Survival & Resilience Neuronal Survival & Resilience PI3K/Akt Pathway->Neuronal Survival & Resilience CREB CREB MAPK/ERK Pathway->CREB Anti-apoptotic proteins Anti-apoptotic proteins CREB->Anti-apoptotic proteins Antioxidant enzymes Antioxidant enzymes CREB->Antioxidant enzymes Anti-apoptotic proteins->Neuronal Survival & Resilience Antioxidant enzymes->Neuronal Survival & Resilience

Caption: BDNF/TrkB signaling pathway activated by this compound.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 complex This compound->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes HO-1, NQO1, SOD ARE->Antioxidant Genes Activates transcription of Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Caption: Nrf2-mediated antioxidant response induced by this compound.

References

Application Notes and Protocols for the Quantification of N-Acetyl Semax Amidate in Tissue by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Semax Amidate is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), known for its nootropic and neuroprotective properties. Its mechanism of action is understood to involve the upregulation of brain-derived neurotrophic factor (BDNF) and the modulation of neurotransmitter systems, including serotonin (B10506) and dopamine.[1][2][3] Preclinical and clinical research into its therapeutic potential for cognitive disorders, stroke, and other neurological conditions necessitates robust and reliable bioanalytical methods to quantify its concentration in biological matrices, particularly in target tissues such as the brain.

These application notes provide a comprehensive, step-by-step protocol for the quantification of this compound in tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established principles of bioanalysis for peptides and is intended to serve as a detailed guide for researchers in the field.

Signaling Pathway of this compound

The neuroprotective and cognitive-enhancing effects of this compound are primarily attributed to its influence on neurotrophic factor expression and neurotransmitter modulation. A simplified representation of this signaling pathway is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression BDNF_Production Increased BDNF Production Gene_Expression->BDNF_Production Neurotransmitter_Modulation Modulation of Dopamine & Serotonin Gene_Expression->Neurotransmitter_Modulation Neuronal_Survival Neuronal Survival & Plasticity BDNF_Production->Neuronal_Survival Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Modulation->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Tissue Analysis

The overall workflow for the quantification of this compound from tissue samples is outlined below. This process involves tissue homogenization, protein precipitation, and subsequent analysis by LC-MS/MS.

G A Tissue Sample Collection (e.g., Brain) B Homogenization (in Acidified Buffer) A->B C Protein Precipitation (with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation & Reconstitution E->F G UPLC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₆, ¹⁵N₂]-Pro-N-Acetyl Semax Amidate

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Tissue homogenization buffer (e.g., 0.1% FA in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the SIL-IS in an appropriate solvent (e.g., 50:50 ACN:water) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:water to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 ACN:water to a final concentration of 100 ng/mL.

Sample Preparation: Tissue Homogenization and Protein Precipitation
  • Tissue Collection and Storage: Excise tissue samples, rinse with ice-cold PBS to remove excess blood, blot dry, and immediately freeze at -80°C until analysis.

  • Homogenization:

    • Accurately weigh the frozen tissue sample (e.g., 100 mg).

    • Add ice-cold homogenization buffer (e.g., 400 µL of 0.1% FA in water) to the tissue.

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation:

    • To a 100 µL aliquot of the tissue homogenate, add 10 µL of the internal standard working solution (100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A (see HPLC parameters).

HPLC-MS/MS Method Parameters

The following are recommended starting parameters that should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of the reference standard. A hypothetical transition is provided below.
Precursor Ion (Q1) for this compound [M+H]⁺
Product Ion (Q3) for this compound To be determined
Precursor Ion (Q1) for SIL-IS [M+H]⁺ (isotope labeled)
Product Ion (Q3) for SIL-IS To be determined
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity and Range The concentration range over which the assay is accurate, precise, and linear.A calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision ≤ 20%, Accuracy within ±20% of the nominal value.
Precision and Accuracy The closeness of repeated measurements (precision) and the closeness of the mean value to the true value (accuracy).Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of the nominal value (±20% at LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The quantitative data obtained from the validation and sample analysis should be presented in a clear and structured format.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
0.5 (LLOQ)0.4896.0
11.05105.0
54.9098.0
1010.2102.0
5051.5103.0
10098.598.5
200 (ULOQ)195.097.5

Table 5: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ0.58.5105.211.2103.8
Low1.56.298.77.899.5
Medium754.5101.35.1102.1
High1503.897.94.598.6

Conclusion

This document provides a detailed framework for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound in tissue. Adherence to these protocols and validation guidelines will ensure the generation of high-quality, reliable data essential for advancing the understanding of the pharmacokinetics and pharmacodynamics of this promising neuroprotective peptide. Researchers should perform appropriate optimization and validation of this method on their specific instrumentation to guarantee its suitability for their intended application.

References

Best Practices for Handling Lyophilized N-Acetyl Semax Amidate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl semax (B1681726) amidate is a synthetic analogue of the adrenocorticotropic hormone fragment ACTH(4-10), renowned for its nootropic and neuroprotective properties. Its structural modifications—N-terminal acetylation and C-terminal amidation—confer enhanced stability and resistance to enzymatic degradation compared to its parent peptide, Semax.[1][2] This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of lyophilized N-acetyl semax amidate to ensure its integrity and reproducibility in research settings.

Product Information and Storage

Proper storage of lyophilized and reconstituted this compound is critical to maintain its biological activity.

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 5 years[3]Store in a sealed vial, protected from light and moisture.
2-8°CShort-term (weeks)Keep in a desiccated environment.
Room TemperatureShort-term (days)Avoid direct sunlight and high humidity.[4]
Reconstituted Solution 2-8°CUp to 60 days[5]Do not freeze.[5][6] Protect from light.

Reconstitution Protocol

Reconstituting lyophilized this compound requires careful handling to prevent contamination and degradation.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free diluent (e.g., bacteriostatic water for injection, sterile water for injection, or a specific buffer as required for the experiment)

  • Sterile syringes and needles

  • Alcohol swabs

Protocol:

  • Equilibration: Allow the vial of lyophilized peptide and the chosen diluent to reach room temperature before reconstitution.

  • Sterilization: Swab the rubber stopper of the peptide vial and the diluent vial with an alcohol swab.

  • Diluent Preparation: Using a sterile syringe, draw up the calculated volume of the desired diluent. The volume will depend on the desired final concentration of the peptide.

  • Reconstitution: Slowly inject the diluent down the side of the peptide vial, avoiding direct spraying onto the lyophilized powder.[6]

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously , as this can cause foaming and denaturation.[6]

  • Visual Inspection: Once dissolved, the solution should be clear and free of particulate matter.

  • Storage: If not for immediate use, store the reconstituted solution at 2-8°C.

Table 2: Recommended Diluents and Solubility

DiluentSuitabilityNotes
Bacteriostatic Water (0.9% benzyl (B1604629) alcohol) Recommended for multi-use vialsThe preservative helps prevent microbial growth.
Sterile Water for Injection Suitable for single-use applicationsLacks a preservative, so maintain strict aseptic technique.
Phosphate-Buffered Saline (PBS) For in vitro cell culture experimentsEnsure the pH is compatible with your cells.

Note: While specific solubility data for this compound in various solvents is not extensively published, its parent compound Semax is water-soluble. It is recommended to perform small-scale solubility tests if using a novel solvent system.

Mechanism of Action: BDNF/TrkB Signaling Pathway

This compound is believed to exert its neuroprotective and cognitive-enhancing effects primarily through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1][7] Activation of the BDNF/TrkB signaling cascade promotes neuronal survival, growth, and synaptic plasticity.

BDNF_TrkB_Signaling_Pathway Semax This compound BDNF BDNF Expression (Upregulation) Semax->BDNF BDNF_ext Extracellular BDNF BDNF->BDNF_ext TrkB TrkB Receptor BDNF_ext->TrkB Binding & Dimerization PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK Ras/MAPK TrkB->MAPK Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity Akt Akt PI3K->Akt ERK ERK MAPK->ERK Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity Gene_Expression->Neuronal_Survival

Caption: BDNF/TrkB Signaling Pathway Activated by this compound.

Experimental Protocols

The following are general protocols that can be adapted for specific research needs. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for each experimental model.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from excitotoxicity or oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

MTT_Assay_Workflow Start Start Seed_Cells Seed Neuronal Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with This compound Incubate_24h_1->Pretreat Incubate_1_2h Incubate 1-2h Pretreat->Incubate_1_2h Add_Toxin Add Neurotoxin Incubate_1_2h->Add_Toxin Incubate_24h_2 Incubate 24h Add_Toxin->Incubate_24h_2 Add_MTT Add MTT Solution Incubate_24h_2->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for MTT-based Neuroprotection Assay.

In Vivo Cognitive Enhancement Study (Rodent Model)

This protocol outlines a general procedure for assessing the effects of this compound on learning and memory in rodents using a behavioral test such as the Morris Water Maze or Novel Object Recognition test.

Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

  • This compound reconstituted in sterile saline

  • Administration supplies (e.g., intranasal pipette or subcutaneous injection needles)

  • Behavioral testing apparatus

  • Video tracking software

Protocol:

  • Acclimation: Acclimate the animals to the housing facility and handling for at least one week prior to the experiment.

  • Administration: Administer this compound or vehicle control via the chosen route (e.g., intranasal, 30-50 µg/kg; subcutaneous, 100-300 µg/kg) daily for a predetermined period (e.g., 7-14 days).

  • Behavioral Testing: Conduct the chosen behavioral test to assess cognitive function. This typically involves a training/acquisition phase followed by a testing/retention phase.

  • Data Collection: Record relevant parameters such as latency to find a target, distance traveled, or time spent exploring novel objects using video tracking software.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the performance of the treated and control groups.

Table 3: Common Rodent Behavioral Tests for Cognition

TestCognitive Domain AssessedKey Parameters
Morris Water Maze Spatial learning and memoryEscape latency, path length, time in target quadrant
Novel Object Recognition Recognition memoryDiscrimination index, exploration time
Passive Avoidance Fear-based learning and memoryLatency to enter the dark compartment
Quantification of BDNF Levels (ELISA)

This protocol measures BDNF protein levels in brain tissue or serum following this compound administration.

Materials:

  • Brain tissue homogenates or serum samples from treated and control animals

  • Commercial BDNF ELISA kit

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare brain tissue homogenates or collect serum samples according to standard protocols. For tissue, acid extraction may be necessary to release bound BDNF.[8]

  • ELISA Procedure: Follow the manufacturer's instructions for the chosen BDNF ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate BDNF concentrations based on the standard curve and normalize to total protein content for tissue samples.

Analytical Methods for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.

General LC-MS/MS Method Outline:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation with a solvent like acetonitrile (B52724).

    • To stabilize the peptide, derivatization of free thiols may be necessary.

    • Solid-phase extraction (SPE) can be used for further cleanup and concentration.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid to improve peak shape.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Optimize multiple reaction monitoring (MRM) transitions for the parent and fragment ions of this compound for selective and sensitive quantification.

    • An internal standard (e.g., a stable isotope-labeled version of the peptide) should be used for accurate quantification.

Table 4: Example Parameters for LC-MS/MS Method Development

ParameterExample Setting
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Note: This is a general guideline. Method development and validation are essential for accurate quantification in specific biological matrices.

Conclusion

The enhanced stability and potent neurotrophic activity of this compound make it a valuable tool for neuroscience research. Adherence to the best practices for storage, handling, and experimental use outlined in these application notes will help ensure the generation of reliable and reproducible data. Researchers are encouraged to optimize the provided protocols for their specific experimental systems.

References

Troubleshooting & Optimization

N-acetyl semax amidate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with N-acetyl semax (B1681726) amidate, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl semax amidate and how do its modifications affect its properties?

This compound is a synthetic analog of the neuropeptide Semax. It has two key modifications: N-terminal acetylation and C-terminal amidation.[1][2] These changes are designed to increase the peptide's stability and resistance to enzymatic degradation, potentially prolonging its biological activity compared to the original Semax peptide.[1][2][3][4] However, these modifications also neutralize the terminal charges of the peptide, which can reduce its overall charge and may decrease its solubility in aqueous solutions.[1][2]

Q2: What is the expected solubility of this compound?

Q3: How should lyophilized this compound be stored?

For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q4: Once reconstituted, how should this compound solutions be stored and for how long?

Reconstituted peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, sterile-filter the reconstituted solution and store it at 2-8°C for short-term use (up to a few days). For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[6]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
Peptide will not dissolve in water. The N-terminal acetylation and C-terminal amidation reduce the peptide's charge, potentially lowering its aqueous solubility.[1][2]1. Try an organic solvent: Attempt to dissolve the peptide in a small amount of DMSO first. Once dissolved, slowly add the aqueous buffer to the desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).2. Sonication: Use a bath sonicator to gently agitate the solution. This can help break up aggregates and promote dissolution. Avoid vigorous shaking or vortexing, which can cause denaturation.
Solution is cloudy or contains visible particulates after reconstitution. The peptide may have aggregated or not fully dissolved.1. Allow more time: Let the vial sit at room temperature for 15-30 minutes with occasional gentle swirling.[7]2. Gentle warming: Briefly warm the solution to 37°C to see if this improves solubility. Do not overheat, as this can cause degradation.3. Centrifugation: If particulates remain, centrifuge the solution to pellet the undissolved material. Carefully collect the supernatant for your experiment, noting that the final concentration may be lower than calculated.
Peptide precipitates out of solution after adding an aqueous buffer to a DMSO stock. The peptide has a low solubility in the final buffer composition.1. Increase the proportion of organic solvent: If your experiment allows, you may need a higher final concentration of DMSO.2. Adjust the pH: The net charge of a peptide is pH-dependent. Systematically adjust the pH of your aqueous buffer away from the peptide's isoelectric point to increase solubility. Since this compound has a blocked N- and C-terminus, its charge will primarily depend on the side chains of Glutamic acid (acidic) and Histidine (basic). Try making the solution slightly more acidic or basic.3. Lower the peptide concentration: You may be exceeding the solubility limit of the peptide in your chosen solvent system.
Concern about peptide stability and activity after using "harsh" solvents. High concentrations of organic solvents or extreme pH can denature the peptide.1. Test a small amount first: Before dissolving your entire stock of peptide, perform a small-scale solubility test.2. Use the mildest conditions possible: Start with water, then move to co-solvents like DMSO, and only adjust pH if necessary.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol provides a general procedure for dissolving lyophilized this compound for in vitro experiments.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., water for injection, Milli-Q) or sterile buffer (e.g., PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (if required)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer (optional)

  • Bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide and the desired solvent to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solvent Addition: Based on solubility pre-tests or general guidelines, decide on the initial solvent.

    • For aqueous solutions: Add the desired volume of sterile water or buffer to the vial.

    • For solutions requiring DMSO: Add a minimal amount of DMSO to the vial to dissolve the peptide (e.g., 10-50 µL). Gently swirl to mix.

  • Dissolution:

    • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.

    • If the peptide does not dissolve readily, let it stand at room temperature for 15-30 minutes.[7]

    • If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Dilution (if using DMSO): Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer to the vial to reach the final desired concentration. Add the buffer dropwise while gently swirling the vial to prevent precipitation.

  • Aliquoting and Storage:

    • Once fully dissolved, transfer the solution to sterile, low-protein-binding microcentrifuge tubes.

    • For immediate use, store at 2-8°C.

    • For long-term storage, aliquot into single-use volumes and freeze at -20°C or -80°C.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Lyophilized This compound reconstitute_water Reconstitute in sterile water/buffer start->reconstitute_water dissolved_water Fully Dissolved? reconstitute_water->dissolved_water success Success: Use in experiment dissolved_water->success Yes reconstitute_dmso Reconstitute in minimal DMSO dissolved_water->reconstitute_dmso Still No sonicate Use bath sonication dissolved_water->sonicate No dissolved_dmso Fully Dissolved? reconstitute_dmso->dissolved_dmso add_buffer Slowly add aqueous buffer dissolved_dmso->add_buffer Yes fail Insoluble: Consider alternative solvent or lower concentration dissolved_dmso->fail No precipitate Precipitate Forms? add_buffer->precipitate precipitate->success No adjust_ph Adjust pH of buffer (slightly acidic/basic) precipitate->adjust_ph Yes adjust_ph->add_buffer sonicate->dissolved_water

A decision-making workflow for dissolving this compound.

Signaling Pathway of this compound

G semax This compound trkb TrkB Receptor semax->trkb bdnf Increased BDNF Expression semax->bdnf dopamine Dopaminergic System Modulation semax->dopamine serotonin Serotonergic System Modulation semax->serotonin neuronal_survival Neuronal Survival and Plasticity trkb->neuronal_survival bdnf->trkb cognitive_function Enhanced Cognitive Function neuronal_survival->cognitive_function neuroprotection Neuroprotection neuronal_survival->neuroprotection mood Mood & Motivation dopamine->mood serotonin->mood

Proposed signaling pathway for this compound.

References

Preventing degradation of N-acetyl semax amidate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-acetyl Semax (B1681726) Amidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-acetyl Semax Amidate in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its modifications enhance stability?

A1: this compound is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment, ACTH (4-10). Its primary amino acid sequence is Met-Glu-His-Phe-Pro-Gly-Pro.[1][2] It features two key modifications: N-terminal acetylation and C-terminal amidation.[2][3] These modifications are crucial for enhancing its stability. The N-terminal acetylation protects the peptide from degradation by aminopeptidases, while the C-terminal amidation prevents breakdown by carboxypeptidases.[3][4] Both modifications also neutralize the terminal charges, which can influence the peptide's conformation and interaction with its environment, often leading to increased stability.[3][5][6]

Q2: What are the primary pathways of degradation for this compound in solution?

A2: Like other peptides, this compound is susceptible to several degradation pathways in solution:

  • Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions.[7][8][9] Although the peptide bond is relatively stable, this process can occur over time, especially at pH extremes.[8]

  • Oxidation: The methionine (Met) residue in the sequence is particularly susceptible to oxidation, where the thioether side chain can be oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone.[10][11] This can be triggered by exposure to oxygen, metal ions, or peroxides.

  • Deamidation: The glutamine (Gln) residue can undergo deamidation, converting the side-chain amide to a carboxylic acid, forming glutamic acid. This introduces a negative charge and can alter the peptide's structure and function.[12][13][14] This process is often accelerated at neutral to alkaline pH.[15]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of the active monomeric form and potentially causing precipitation.[16][17][18] Factors like concentration, pH, temperature, and ionic strength can influence aggregation.[16][19]

Q3: What are the optimal storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

  • pH: Maintain the pH of the solution within a weakly acidic to neutral range (ideally pH 4-6) to minimize both acid- and base-catalyzed hydrolysis and deamidation.

  • Light: Protect solutions from light to prevent potential photodegradation, especially if the formulation contains photosensitive components.

  • Oxygen: For long-term storage, it is advisable to use deoxygenated solvents and store aliquots under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the methionine residue.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent can significantly impact the stability of this compound.

  • Recommended: Sterile, deoxygenated water or aqueous buffers with a slightly acidic pH (e.g., acetate (B1210297) buffer pH 4-5) are generally preferred. For stock solutions, small amounts of organic solvents like acetonitrile (B52724) or DMSO can be used to aid dissolution before diluting with an aqueous buffer.

  • To Avoid: Avoid highly acidic or alkaline solutions. Be cautious with solvents that may contain peroxide impurities, which can promote oxidation.

Q5: Can I use tap water or deionized water to dissolve the peptide?

A5: It is strongly recommended to use high-purity, sterile water for injection (WFI) or sterile-filtered high-purity water (e.g., from a Milli-Q system). Tap water and standard deionized water may contain metal ions, organic contaminants, and microorganisms that can catalyze degradation or introduce pyrogens.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common degradation issues encountered during experiments with this compound.

Troubleshooting_Workflow Start Start: Degradation Suspected Check_Storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light protection? - Proper sealing? Start->Check_Storage Check_Solution Examine Solution Preparation: - Correct solvent/buffer? - pH of the solution? - Purity of water? Start->Check_Solution Check_Handling Assess Handling Procedures: - Repeated freeze-thaw cycles? - Exposure to air/oxygen? - Sterile technique used? Start->Check_Handling Analysis Perform Analytical Characterization: - HPLC for purity and degradation products - MS for mass verification and identification of modifications Check_Storage->Analysis Check_Solution->Analysis Check_Handling->Analysis Oxidation Oxidation Detected? (e.g., +16 Da mass shift) Analysis->Oxidation Hydrolysis_Deamidation Hydrolysis/Deamidation Detected? (e.g., multiple peaks in HPLC, mass changes) Analysis->Hydrolysis_Deamidation Aggregation Aggregation/Precipitation Observed? Analysis->Aggregation Oxidation->Hydrolysis_Deamidation No Solve_Oxidation Solution for Oxidation: - Use deoxygenated solvents - Store under inert gas (Ar, N2) - Add antioxidants (e.g., methionine) Oxidation->Solve_Oxidation Yes Hydrolysis_Deamidation->Aggregation No Solve_Hydrolysis_Deamidation Solution for Hydrolysis/Deamidation: - Adjust pH to 4-6 - Use appropriate buffers (e.g., acetate) - Store at lower temperatures Hydrolysis_Deamidation->Solve_Hydrolysis_Deamidation Yes Solve_Aggregation Solution for Aggregation: - Optimize peptide concentration - Adjust ionic strength - Add stabilizing excipients (e.g., mannitol) Aggregation->Solve_Aggregation Yes End Problem Resolved Aggregation->End No, consult further Solve_Oxidation->End Solve_Hydrolysis_Deamidation->End Solve_Aggregation->End

Troubleshooting workflow for this compound degradation.

Degradation Pathways and Prevention

The primary chemical degradation pathways for this compound are illustrated below. Understanding these mechanisms is key to designing experiments that minimize degradation.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deamidation Deamidation Peptide This compound (Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH2) Hydrolysis_Products Peptide Fragments Peptide->Hydrolysis_Products H2O (acid/base catalysis) Oxidized_Peptide Methionine Sulfoxide (+16 Da) Methionine Sulfone (+32 Da) Peptide->Oxidized_Peptide O2, Peroxides, Metal Ions Deamidated_Peptide Glutamic Acid derivative (+1 Da) Peptide->Deamidated_Peptide H2O (pH dependent)

Primary chemical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (lyophilized powder)

  • High-purity water (WFI or Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.0

  • UV-Vis spectrophotometer or HPLC-UV system

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.

    • Analyze samples by LC-MS to identify the mass of the degradation products.

Illustrative Data Presentation:

The following table presents hypothetical results from a forced degradation study. Actual results may vary.

Stress ConditionIncubation Time (hours)% this compound RemainingMajor Degradation Products (Hypothetical Mass Shift)
0.1 M HCl, 60°C2485.2Hydrolysis fragments
0.1 M NaOH, 60°C2478.5Deamidated (+1 Da), Hydrolysis fragments
3% H₂O₂, RT2465.1Methionine sulfoxide (+16 Da)
60°C2492.7Minor hydrolysis and deamidation
Photodegradation2495.3Minor oxidation
Control (RT, dark)2499.5-
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

Method Validation (brief overview):

  • Specificity: Analyze samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the main this compound peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy and Precision: Determine the recovery of known amounts of this compound spiked into a placebo matrix and assess the repeatability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the peptide that can be reliably detected and quantified.

HPLC_Workflow Start Start: Sample Preparation Dilution Dilute sample in Mobile Phase A Start->Dilution Injection Inject sample onto C18 HPLC column Dilution->Injection Gradient Apply gradient elution: Increase % Acetonitrile Injection->Gradient Separation Separation of components based on hydrophobicity Gradient->Separation Detection UV Detection at 214 nm Separation->Detection Chromatogram Generate Chromatogram: Peak area vs. Retention time Detection->Chromatogram Quantification Quantify this compound and degradation products Chromatogram->Quantification End End: Report Results Quantification->End

Workflow for HPLC analysis of this compound.

References

Inconsistent results in N-acetyl semax amidate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving N-acetyl Semax Amidate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from standard Semax?

A1: this compound is a synthetic analogue of a fragment of the adrenocorticotropic hormone (ACTH).[1] It is a modified version of the neuropeptide Semax, featuring two key chemical alterations: N-acetylation at the N-terminus and amidation at the C-terminus.[2][3] These modifications are designed to increase the peptide's stability by making it more resistant to enzymatic degradation.[2][4] This enhanced stability may lead to a longer duration of action and increased potency compared to standard Semax.[2][3]

Q2: What is the established mechanism of action for this compound?

A2: The primary mechanism of action involves the modulation of neurotrophic factors and neurotransmitter systems.[5] It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain.[2][6] BDNF is crucial for neuronal health, growth, and synaptic plasticity. Additionally, this compound influences dopaminergic and serotonergic systems, which are involved in mood, motivation, and focus.[5][7][8] It may also interact with melanocortin receptors, specifically MC₄ and MC₅.[9][10]

Q3: We are observing significant result variability in our experiments. What are the common causes?

A3: Inconsistent results in this compound experiments can stem from several factors. The most common issues include:

  • Peptide Quality and Purity: The purity and integrity of the peptide are critical. Contaminants or degraded peptides will not produce reliable results.

  • Handling and Storage: As a peptide, it is sensitive to temperature, light, and repeated freeze-thaw cycles. Improper storage or handling can lead to degradation.

  • Dosage and Administration Route: The dosage and method of administration (e.g., intranasal, subcutaneous) significantly impact bioavailability and subsequent biological effects.[11][12]

  • Experimental Protocol Consistency: Minor variations in timing, solvent preparation, or administration technique can introduce significant variability.

  • Time-Dependent Effects: The peptide's effects on gene expression and protein levels are time-sensitive. For example, BDNF levels may peak a few hours after administration and return to baseline later.[13]

Troubleshooting Guide

Problem: Lack of Expected Biological Effect

Q4: Our experiments are not showing the expected cognitive or neuroprotective outcomes. What should we verify first?

A4: If you are observing a null or negligible effect, we recommend a systematic review of the following four areas:

  • Peptide Integrity:

    • Source and Purity: Always source peptides from reputable suppliers that provide a Certificate of Analysis (COA) with HPLC and Mass Spectrometry data to confirm purity (ideally ≥98%) and identity.[14][15]

    • Age and Storage: Confirm the peptide is within its shelf life and has been stored correctly (lyophilized powder at ≤4°C, protected from light).[15]

  • Dosage Calculation:

    • Underdosing: Insufficient dosage is a common reason for a lack of effect.[16] Review the literature for established dose ranges for your specific model and intended outcome. Doses can range from 200 mcg to over 1 mg per day depending on the administration route and research context.[11][16]

    • Accurate Measurement: Use a calibrated milligram scale for precise measurement of the lyophilized powder before reconstitution.[16]

  • Administration Protocol:

    • Route: Intranasal administration is common for direct central nervous system effects, while subcutaneous injection is used for systemic exposure.[11] The chosen route must align with the experimental goals, as it directly affects bioavailability.

    • Vehicle/Solvent: Ensure the peptide is fully dissolved in a sterile, appropriate solvent like bacteriostatic water. Incomplete dissolution will lead to inaccurate dosing.

  • Timing of Measurement:

    • Pharmacokinetics: The peptide has a relatively short half-life, even with stability enhancements.[4][6]

    • Endpoint Timing: Biological effects, such as changes in gene expression or BDNF levels, are transient. Research indicates effects can be seen within 20 minutes to a few hours post-administration.[1][13] Your sample collection and analysis must be timed to coincide with the expected peak effect.

Problem: High Variability and Poor Reproducibility

Q5: We are seeing high standard deviations and cannot reproduce results between experiments. How can we reduce this variability?

A5: High variability often points to inconsistencies in experimental execution. Consider the following:

  • Peptide Preparation:

    • Standardized Reconstitution: Prepare a single, homogenous stock solution for each experiment rather than weighing out small amounts for individual subjects. This minimizes weighing errors.

    • Avoid Repeated Freeze-Thaw: Aliquot the stock solution into single-use vials to avoid degrading the peptide through multiple freeze-thaw cycles. After reconstitution, refrigerate and use within 30 days.[11]

  • Administration Technique:

    • Consistent Volume and Placement: For intranasal delivery, ensure the volume and placement of the droplet are consistent for each animal. For injections, use a consistent technique and location.

    • Subject Handling: Stress from handling can impact results. Ensure all subjects are handled similarly and acclimatized to the procedures.

  • Subject Homogeneity:

    • Baseline Differences: Ensure subjects (animals or cell cultures) are as homogenous as possible in terms of age, weight, and health status.

    • Randomization: Properly randomize subjects into control and treatment groups to avoid systematic bias.

Data Presentation

Table 1: Summary of Common Research Dosages for this compound

Administration RouteTypical Dosage Range (per day)FrequencyNotes
Intranasal 200 mcg - 900 mcgDivided into 2-3 dosesFavored for direct CNS effects due to bypassing the blood-brain barrier.[11][12]
Subcutaneous 300 mcg - 1 mgOnce daily or divided into two smaller dosesUsed for systemic or long-acting protocols.[11]

Table 2: Key Factors Influencing Experimental Consistency

FactorPotential IssueRecommended Action
Peptide Quality Low purity, presence of impurities, or incorrect sequence.Obtain from a reputable supplier with a COA for each batch.[15]
Stability Degradation due to improper storage or handling.Store lyophilized powder at ≤4°C. After reconstitution, refrigerate, protect from light, and use within the recommended timeframe.[15][17]
Dosage Inaccurate measurement or suboptimal dose.Use a calibrated scale. Perform a dose-response study to determine the optimal concentration for your model.[16]
Administration Inconsistent technique leading to variable bioavailability.Standardize the administration protocol and ensure all personnel are trained to perform it identically.
Timing Mismatch between measurement time and peak biological effect.Conduct a time-course experiment to identify the optimal endpoint measurement time post-administration.[1][13]

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Solvent Addition: Using a sterile syringe, slowly add the required volume of bacteriostatic water or another appropriate sterile solvent to the vial. Aim the stream of liquid against the glass wall of the vial to avoid foaming.

  • Dissolution: Gently swirl or roll the vial to dissolve the powder. Do not shake vigorously, as this can denature the peptide.

  • Aliquoting: Once fully dissolved, divide the solution into single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at ≤4°C for short-term use (up to 30 days) or freeze at -20°C or below for long-term storage.[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Example Intranasal Administration in a Rodent Model

  • Animal Restraint: Gently restrain the animal (e.g., mouse or rat) in a supine position with its head tilted back slightly.

  • Pipetting: Using a P10 or P20 micropipette with a sterile tip, draw up the calculated dose volume (typically 2-5 µL per nostril).

  • Administration: Carefully place the pipette tip at the opening of one nostril and dispense the liquid. Allow the animal to inhale the droplet.

  • Alternating Nostrils: Wait a minute before administering the solution to the other nostril to ensure full absorption and prevent fluid loss.

  • Observation: Briefly monitor the animal to ensure it has fully recovered from the restraint and procedure.

Visualizations

signaling_pathway Simplified Signaling Pathway of this compound semax This compound receptors Melanocortin Receptors (MC4, MC5) semax->receptors Binds to neurotransmitters Modulation of Dopamine & Serotonin Systems semax->neurotransmitters gene_expression Altered Gene Expression receptors->gene_expression outcomes Neuroprotection Synaptic Plasticity Cognitive Enhancement neurotransmitters->outcomes bdnf_ngf Increased BDNF & NGF Expression gene_expression->bdnf_ngf bdnf_ngf->outcomes

Caption: Simplified signaling cascade for this compound.

troubleshooting_workflow Troubleshooting Workflow for Inconsistent Results start Start: Inconsistent Results check_peptide Is Peptide Quality Verified (COA)? start->check_peptide source_peptide Action: Source High-Purity Peptide from Reputable Vendor check_peptide->source_peptide No check_storage Was Peptide Stored & Handled Correctly? check_peptide->check_storage Yes source_peptide->check_storage review_handling Action: Review Storage & Handling Protocols (SOP) check_storage->review_handling No check_protocol Is Experimental Protocol (Dose, Route, Timing) Optimized & Standardized? check_storage->check_protocol Yes review_handling->check_protocol optimize_protocol Action: Run Dose-Response & Time-Course Studies check_protocol->optimize_protocol No check_execution Is Protocol Execution Consistent? check_protocol->check_execution Yes optimize_protocol->check_execution train_personnel Action: Standardize Technique & Train Personnel check_execution->train_personnel No end_node Proceed with Standardized Protocol check_execution->end_node Yes train_personnel->end_node

Caption: A logical workflow to diagnose inconsistent experimental results.

experimental_workflow Recommended Experimental Workflow sourcing 1. Peptide Sourcing (Reputable Vendor) qc 2. Quality Verification (Review COA: HPLC/MS) sourcing->qc reconstitution 3. Reconstitution (Sterile Solvent, Gentle Mix) qc->reconstitution storage 4. Aliquoting & Storage (Single-Use, ≤4°C) reconstitution->storage dosing 5. Dose Preparation (From Standardized Stock) storage->dosing admin 6. Administration (Consistent Technique) dosing->admin collection 7. Sample Collection (Optimized Time Point) admin->collection analysis 8. Bioassay / Analysis (e.g., ELISA, Behavioral Test) collection->analysis data 9. Data Interpretation analysis->data

Caption: A step-by-step workflow for robust experimental design.

References

Optimizing N-acetyl semax amidate dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl Semax (B1681726) amidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N-acetyl Semax amidate?

A1: this compound primarily exerts its effects by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF) in the central nervous system.[1][2][3][4] This upregulation of BDNF, along with the modulation of key neurotransmitters such as dopamine (B1211576) and serotonin, is believed to underlie its cognitive-enhancing and neuroprotective properties.[1][2][4] The acetylation and amidation of the peptide chain enhance its stability and ability to cross the blood-brain barrier compared to its parent compound, Semax.[2][5]

Q2: What is a typical dosage range for this compound in preclinical research?

A2: Dosage can vary significantly based on the administration route and the experimental model. For intranasal administration in rodents, a common dosage range is 200-900 mcg/kg per day, often divided into multiple doses.[6] For subcutaneous injections, dosages can range from 300 mcg/kg to 1 mg/kg administered daily or every other day.[6] It is crucial to start with a lower dose and titrate up to find the optimal concentration for your specific experimental paradigm.

Q3: How should this compound be reconstituted and stored?

A3: Lyophilized this compound should be stored at -20°C for long-term stability. For reconstitution, sterile bacteriostatic water is recommended.[7] Once reconstituted, the solution should be stored at 4°C (refrigerated) and is typically stable for up to 40 days.[5] It is critical to avoid repeated freeze-thaw cycles of the reconstituted solution.[6]

Q4: What are the main differences between this compound and other Semax variants?

A4: The primary differences lie in the chemical modifications of the peptide. This compound has both an acetyl group at the N-terminus and an amide group at the C-terminus. These modifications increase the peptide's resistance to enzymatic degradation, leading to a longer half-life and potentially greater potency compared to unmodified Semax or N-acetyl Semax.[2][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy in Cognitive Enhancement Studies

Potential Cause Troubleshooting Steps
Suboptimal Dosage The dose-response relationship for this compound can be bell-shaped. Ensure you are testing a range of doses to identify the most effective concentration for your model. Both underdosing and overdosing can lead to a lack of effect.[4]
Incorrect Administration Technique For intranasal delivery, ensure the solution is administered to the nasal mucosa and not draining down the throat. For subcutaneous injections, vary the injection site to ensure consistent absorption.
Peptide Degradation Verify the storage conditions of both the lyophilized powder and the reconstituted solution. Improper storage can lead to loss of potency. Reconstitute fresh vials if degradation is suspected.[5][7]
Timing of Administration The effects of this compound can be time-dependent. Consider the timing of administration relative to behavioral testing. Acute effects may be observed within 30-60 minutes, while long-term cognitive benefits may require several weeks of consistent dosing.[4]
Individual Subject Variability Biological variability is inherent in animal research. Ensure adequate sample sizes to account for individual differences in response.

Issue 2: Unexpected Side Effects Observed in Experimental Animals

Potential Cause Troubleshooting Steps
Nasal Irritation (Intranasal Administration) This is a known potential side effect.[10] Ensure the concentration of the solution is not excessively high. Consider dividing the total daily dose into smaller, more frequent administrations.
Headaches or Agitation These effects have been anecdotally reported.[11] This may be dose-dependent. Reduce the dosage to see if these effects subside.
Contaminants in the Peptide Ensure you are using a high-purity, research-grade peptide from a reputable supplier. Impurities can lead to unexpected biological effects.

Quantitative Data

Table 1: Effect of Semax (Parent Compound) on BDNF Levels in Rat Hippocampus

Dosage (Intranasal)Time PointChange in BDNF Protein Levels (Fold Increase)
50 µg/kg3 hours~1.4
250 µg/kg3 hours~1.4
50 µg/kg24 hoursSustained increase
250 µg/kg24 hoursSustained increase

Data is for the parent compound "Semax" and serves as a reference for the expected biological activity of this compound.

Experimental Protocols

Protocol 1: Intranasal Administration in Rodents

  • Reconstitution: Reconstitute lyophilized this compound in sterile bacteriostatic water to the desired stock concentration.

  • Animal Restraint: Gently restrain the rodent.

  • Pipette Preparation: Using a micropipette with a fine tip, draw up the calculated volume of the peptide solution.

  • Administration: Carefully place the pipette tip at the entrance of one nostril and dispense a small drop of the solution, allowing the animal to inhale it. Alternate between nostrils for larger volumes.

  • Observation: Monitor the animal for any signs of distress or irritation immediately following administration.

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Differentiation (Optional but Recommended): Differentiate the SH-SY5Y cells into a more mature neuronal phenotype by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a known neurotoxin (e.g., 100 µM 6-hydroxydopamine or 1 mM MPP+) to the wells and incubate for another 24 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at different concentrations compared to the control group treated only with the neurotoxin.

Visualizations

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NA-Semax-Amidate NA-Semax-Amidate BDNF BDNF NA-Semax-Amidate->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Activates ERK ERK TrkB->ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression ERK->CREB Experimental_Workflow cluster_preparation Peptide Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Lyophilized_Peptide Lyophilized_Peptide Reconstitution Reconstitution Lyophilized_Peptide->Reconstitution Bacteriostatic Water Stock_Solution Stock_Solution Reconstitution->Stock_Solution Store at 4°C Dosage_Calculation Dosage_Calculation Stock_Solution->Dosage_Calculation Administration Administration Dosage_Calculation->Administration Intranasal or Subcutaneous Behavioral_Testing Behavioral_Testing Administration->Behavioral_Testing Cognitive Tasks Data_Collection Data_Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results_Interpretation Statistical_Analysis->Results_Interpretation Conclusion Conclusion Results_Interpretation->Conclusion Troubleshooting_Logic No_Effect No Observable Effect Check_Dosage Is the dosage within the optimal range? No_Effect->Check_Dosage Check_Administration Is the administration technique correct? Check_Dosage->Check_Administration Yes Adjust_Dosage Adjust dosage (increase or decrease) Check_Dosage->Adjust_Dosage No Check_Peptide_Integrity Is the peptide solution properly stored? Check_Administration->Check_Peptide_Integrity Yes Refine_Technique Refine administration technique Check_Administration->Refine_Technique No Prepare_Fresh_Solution Prepare fresh peptide solution Check_Peptide_Integrity->Prepare_Fresh_Solution No Consider_Variability Consider biological variability Check_Peptide_Integrity->Consider_Variability Yes

References

Technical Support Center: N-acetyl Semax Amidate Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The content is based on available preclinical data for Semax (B1681726) and its analogues. There is a significant lack of published studies specifically investigating the side effects of high-dose N-acetyl semax amidate in animal models. The information provided here is extrapolated from studies on Semax and should be interpreted with caution. Researchers should always conduct their own dose-response and safety studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Are there any known side effects of high-dose this compound in animal models?

There is a lack of specific research on the adverse effects of high-dose this compound in animal models. Most available studies focus on the therapeutic and physiological effects of Semax at therapeutic doses. Any potential side effects at high doses would need to be determined through dedicated toxicology studies.

Q2: My animals are showing unexpected changes in immune cell counts after administration. Is this a known effect?

Yes, Semax has been shown to have immunomodulatory effects. Studies in rats have demonstrated that Semax can alter the expression of genes related to the immune system.[1][2][3][4] This includes genes that modulate the activity and mobility of immune cells, as well as those encoding chemokines and immunoglobulins.[1][2][3] Therefore, changes in immune parameters are a plausible physiological response to the substance and may not necessarily be a sign of toxicity, depending on the context of your experiment.

Q3: I've observed changes in the cardiovascular parameters of my animal models. Could this be related to this compound?

While direct cardiovascular side effect studies are limited, one study in a rat model of acute myocardial infarction showed that Semax did not significantly affect cardiac function but did prevent ischemia-induced ultrastructural changes in cardiomyocytes and blunted the increase in plasma nitrate (B79036) concentrations.[5] Another study noted that Semax did not change heart rate variability in the morning but did attenuate stress-induced sympathetic influences on the heart in the evening.[6] These findings suggest that the peptide can influence cardiovascular parameters, particularly under conditions of stress or injury.

Q4: Can this compound affect the behavior of my animals in ways not directly related to the cognitive tasks I'm studying?

Yes, Semax can influence general behavior. For instance, in models of acute stress, Semax has been shown to block the opioid form of stress-induced analgesia but did not affect behavioral alterations such as decreased exploratory behavior or increased anxiety-like behavior.[7] Researchers should carefully design behavioral experiments to account for potential baseline shifts in activity or stress response.

Troubleshooting Guide

Observed Issue Potential Explanation Recommended Action
Unexpected changes in gene expression profiles, particularly related to immune and vascular systems. Semax is known to modulate the expression of genes involved in the immune and vascular systems, especially in the context of ischemia.[1][3]Analyze gene expression data with the understanding that these are known targets of Semax. Compare the changes to published literature on Semax's effects on the transcriptome.
Alterations in neurotransmitter levels (dopamine, serotonin) beyond the expected cognitive effects. Semax has been shown to modulate the dopaminergic and serotonergic systems.[8][9] It can increase the turnover of serotonin (B10506) and enhance the effects of amphetamine on dopamine (B1211576) release.[9]When studying the cognitive effects of this compound, it is crucial to also measure baseline and post-administration levels of key neurotransmitters and their metabolites to understand the full neurochemical profile of the substance's effect in your model.
Variable responses to the peptide depending on the time of day of administration. One study on heart rate variability suggested that Semax has a chronotropic activity that is more pronounced in the evening.[6]Consider standardizing the time of day for peptide administration and behavioral testing to minimize variability in your results.
Discrepancies in effects when changing the route of administration (e.g., intraperitoneal vs. intranasal). The route of administration can significantly impact the effects of Semax. For example, intranasal administration has been shown to be more effective for improving learning, while intraperitoneal administration produced both nootropic and analgesic effects.[10]Clearly document and justify the chosen route of administration. Be aware that changing the route may alter the pharmacokinetic and pharmacodynamic properties of the peptide, leading to different outcomes.

Data on Physiological Effects of Semax in Animal Models

Table 1: Effects of Semax on Neurochemical and Neurological Parameters in Rodents

ParameterAnimal ModelDosage and RouteObserved EffectReference
Dopamine (DA) and Metabolites Rodents0.15 mg/kg, IPDid not alter tissue and extracellular concentrations of DA and its metabolites alone, but enhanced the effects of d-amphetamine on extracellular DA levels.[9]
Serotonin (5-HT) and Metabolites Rodents0.15 mg/kg, IPIncreased tissue content of 5-HIAA in the striatum by 25% after 2 hours. Gradually increased extracellular striatal 5-HIAA up to 180% within 1-4 hours.[9]
Brain-Derived Neurotrophic Factor (BDNF) Rats50 mg/kg, intranasalGene expression levels of BDNF increased in the frontal cortex 20 minutes after administration.[6]
Nerve Growth Factor (NGF) Rats50 mg/kg, intranasalGene expression levels of NGF increased in the frontal cortex 20 minutes after administration.[6]
Pain Sensitivity Wistar Rats0.05 and 0.5 mg/kg, IPAttenuated stress-induced analgesia in an inescapable foot shock stress model, but had no effect in a forced cold-water swim stress model.[7]
Learning and Memory White RatsVarious, IP and intranasalIntraperitoneal administration had nootropic effects. Intranasal administration was more effective in improving learning.[10]

Table 2: Effects of Semax on Systemic and Cellular Parameters in Animal Models

SystemAnimal ModelExperimental ContextObserved EffectReference
Immune System RatsFocal Cerebral IschemiaEnhanced the expression of genes related to the immune system, including those for immunoglobulins and chemokines.[1][3][1][3][4]
Vascular System RatsFocal Cerebral IschemiaAltered the expression of genes associated with the development and migration of endothelial tissue, migration of smooth muscle cells, hematopoiesis, and vasculogenesis.[1][3][1][3]
Cardiovascular System RatsAcute Myocardial InfarctionDid not affect cardiac function but prevented ischemia-induced ultrastructural changes in cardiomyocytes and blunted the increase in plasma nitrate concentrations.[5][5]
Gene Expression (General) RatsFocal Cerebral IschemiaInfluenced genes involved in cell proliferation, differentiation, and migration.[1]

Experimental Protocols and Visualizations

Experimental Workflow: Investigating Gene Expression Changes Post-Ischemia and Semax Treatment

The following diagram outlines a typical experimental workflow for studying the effects of Semax on gene expression in a rat model of focal cerebral ischemia, based on methodologies described in the literature.[1]

experimental_workflow cluster_animal_prep Animal Preparation cluster_procedure Ischemia Induction and Treatment cluster_analysis Tissue Collection and Analysis animal_model Wistar Rats pMCAO Permanent Middle Cerebral Artery Occlusion (pMCAO) animal_model->pMCAO treatment Semax Administration (Intranasal) pMCAO->treatment control Saline Administration (Control Group) pMCAO->control tissue_collection Brain Cortex Tissue Collection (3h and 24h post-pMCAO) treatment->tissue_collection control->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction microarray Microarray Analysis rna_extraction->microarray data_analysis Gene Expression Data Analysis microarray->data_analysis signaling_pathway cluster_gene_expression Gene Expression Modulation cluster_protein_synthesis Protein Synthesis cluster_receptor_activation Receptor Activation cluster_cellular_effects Downstream Cellular Effects semax Semax / N-acetyl Semax Amidate bdnf_gene BDNF Gene semax->bdnf_gene Upregulates ngf_gene NGF Gene semax->ngf_gene Upregulates bdnf_protein BDNF Protein bdnf_gene->bdnf_protein Leads to ngf_protein NGF Protein ngf_gene->ngf_protein Leads to trkb_receptor TrkB Receptor bdnf_protein->trkb_receptor Binds to trka_receptor TrkA Receptor ngf_protein->trka_receptor Binds to neuronal_survival Neuronal Survival and Growth trkb_receptor->neuronal_survival synaptic_plasticity Synaptic Plasticity trkb_receptor->synaptic_plasticity trka_receptor->neuronal_survival logical_relationship cluster_variables Key Experimental Variables cluster_outcomes Potential Areas of Effect main Experimental Design for This compound Studies dose Dosage main->dose route Route of Administration (IP, Intranasal, etc.) main->route timing Timing and Duration of Administration main->timing model Animal Model (Species, Strain, Disease State) main->model cognitive Cognitive Function dose->cognitive cardiovascular Cardiovascular Parameters dose->cardiovascular route->cognitive gene_expression Gene Expression route->gene_expression neurochemical Neurotransmitter Systems timing->neurochemical immune Immune Response model->immune

References

Technical Support Center: Ensuring Consistent Purity of N-acetyl Semax Amidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-acetyl semax (B1681726) amidate. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help ensure the consistent purity of this synthetic peptide throughout its lifecycle, from synthesis to experimental use.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl semax amidate and why are the N-acetyl and C-amidate modifications important?

This compound is a synthetic analogue of the adrenocorticotropic hormone (ACTH) fragment, ACTH (4-10). The core peptide sequence is Met-Glu-His-Phe-Pro-Gly-Pro. The key modifications, N-terminal acetylation and C-terminal amidation, are crucial for enhancing the peptide's stability.[1][2][3] These modifications protect the peptide from degradation by exopeptidases, such as aminopeptidases, which would otherwise cleave the terminal amino and carboxyl groups.[1] This increased resistance to enzymatic degradation prolongs its half-life in biological matrices compared to the unmodified Semax peptide.[1]

Q2: What are the most common impurities encountered with this compound?

Impurities in synthetic this compound can be broadly categorized as process-related or degradation-related.

  • Process-Related Impurities: These arise during solid-phase peptide synthesis (SPPS) and can include:

    • Truncated sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

    • Deletion sequences: Peptides lacking an amino acid within the sequence, often due to incomplete Fmoc-deprotection.

    • Incompletely deprotected peptides: Peptides retaining side-chain protecting groups after cleavage from the resin.

    • Diastereomeric impurities: Epimerization of amino acids can occur during synthesis.

    • Reagent adducts: Modifications of the peptide by reagents used in synthesis and cleavage, such as trifluoroacetic acid (TFA).

  • Degradation-Related Impurities: These form during storage or handling and may include:

    • Oxidized methionine: The methionine residue is susceptible to oxidation, forming methionine sulfoxide.

    • Deamidation: The glutamine residue can undergo deamidation.

    • Hydrolysis: Cleavage of peptide bonds, especially at elevated temperatures or extremes of pH.

Q3: What is the recommended method for assessing the purity of this compound?

The most common and reliable method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, typically at 214-220 nm where the peptide bond absorbs.[4] This technique separates the target peptide from its impurities based on hydrophobicity. For identity confirmation, HPLC is often coupled with Mass Spectrometry (LC-MS).[5][6]

Q4: How should this compound be stored to maintain its purity?

To ensure long-term stability and purity, this compound should be stored under the following conditions:

FormStorage TemperatureLight ProtectionNotes
Lyophilized Powder -20°C for long-term storageProtect from lightCan be stored at room temperature for short periods.
Reconstituted Solution 2-8°CProtect from lightShould be used within a specified period (e.g., up to 40 days). Do not freeze.

Data compiled from multiple sources.

Troubleshooting Guides

Problem 1: Low Purity of Crude Peptide after Synthesis

Symptoms: The RP-HPLC chromatogram of the crude product shows a small peak for the target peptide and multiple other significant peaks.

Possible Causes and Solutions:

CauseSolution
Incomplete Amino Acid Coupling * Use a higher excess of amino acid and coupling reagents. * Increase the coupling reaction time. * Perform a double coupling for difficult amino acid sequences. * Ensure the freshness and quality of coupling reagents like HBTU.
Incomplete Fmoc Deprotection * Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh. * Increase the deprotection time or perform a second deprotection step.
Peptide Aggregation on Resin * Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). * Incorporate pseudoproline dipeptides or other "difficult sequence" strategies during synthesis.
Side Reactions During Cleavage * Optimize the cleavage cocktail. Ensure appropriate scavengers (e.g., triisopropylsilane, water, ethanedithiol) are used to protect sensitive residues like methionine and histidine.
Problem 2: Poor Resolution or Tailing Peaks in RP-HPLC Analysis

Symptoms: The peaks in the HPLC chromatogram are broad, tailing, or poorly separated from impurities.

Possible Causes and Solutions:

CauseSolution
Inappropriate HPLC Method * Optimize the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks. * Try a different column stationary phase (e.g., C8 instead of C18) or a column with a different pore size.
Secondary Interactions with the Column * Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support.
Sample Overload * Reduce the amount of sample injected onto the column.
Peptide Aggregation in Solution * Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates. * Ensure the peptide is fully dissolved in the injection solvent. A small amount of organic solvent like acetonitrile (B52724) can sometimes aid dissolution.
Problem 3: Unexpected Masses in LC-MS Analysis

Symptoms: The mass spectrum shows peaks that do not correspond to the expected molecular weight of this compound or its common impurities.

Possible Causes and Solutions:

CauseSolution
Adduct Formation * Common adducts in positive ion mode ESI-MS include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[6][7][8][9][10] These are often seen alongside the protonated molecule ([M+H]⁺). * To minimize adduct formation, use high-purity solvents and new glassware. Lowering the pH of the mobile phase with an acid like formic acid can also favor protonation over adduct formation.[10]
Solvent Adducts * Adducts with solvents like acetonitrile ([M+ACN+H]⁺) can sometimes be observed.
In-source Fragmentation or Modification * Optimize the MS source parameters (e.g., cone voltage) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a general procedure for the manual Fmoc-based solid-phase synthesis of this compound. Automated synthesizers will follow a similar logic.

  • Resin Preparation:

    • Start with a Rink Amide resin to yield a C-terminal amide.

    • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Coupling Cycle (repeated for each amino acid from C-terminus to N-terminus):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

    • Washing: Wash the resin thoroughly with DMF, then dichloromethane (B109758) (DCM), and finally DMF again.

    • Coupling:

      • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Perform a Kaiser test to confirm complete coupling (ninhydrin will be colorless if the primary amine is consumed).

    • Washing: Wash the resin with DMF.

  • N-terminal Acetylation:

    • After the final amino acid (Methionine) is coupled and deprotected, wash the resin.

    • Treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail, for example, TFA/Triisopropylsilane/Water (95:2.5:2.5), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 5% to 60% B over 20 minutes.

      • 60% to 95% B over 2 minutes.

      • Hold at 95% B for 2 minutes.

      • 95% to 5% B over 1 minute.

      • Re-equilibrate at 5% B for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

spss_workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple next Fmoc-AA (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for all AAs wash2->repeat repeat->deprotect Next AA acetylate N-terminal Acetylation (Acetic Anhydride/DIPEA) repeat->acetylate Final AA cleave Cleavage from Resin (TFA Cocktail) acetylate->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify lyophilize Lyophilization purify->lyophilize end Pure this compound lyophilize->end

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

troubleshooting_hplc start Low Purity in HPLC? cause1 Multiple Crude Peaks? start->cause1 Yes cause2 Poor Peak Shape? start->cause2 No sol1a Incomplete Coupling? -> Double couple cause1->sol1a sol1b Incomplete Deprotection? -> Fresh Reagents cause1->sol1b cause3 Unexpected Mass? cause2->cause3 No sol2a Wrong Gradient? -> Shallow Gradient cause2->sol2a Yes sol2b Aggregation? -> Increase Temp. cause2->sol2b sol3a Adducts (Na+, K+)? -> Use Formic Acid cause3->sol3a Yes sol3b Solvent Adducts? -> Check Solvents cause3->sol3b

Caption: Troubleshooting Decision Tree for HPLC Purity Analysis.

degradation_pathway peptide This compound (Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH2) oxidized Oxidized Product (Met -> Met(O)) peptide->oxidized Oxidizing agents (e.g., air, peroxides) deamidated Deamidated Product (Gln -> Glu) peptide->deamidated pH, Temperature hydrolyzed Hydrolyzed Fragments peptide->hydrolyzed Extreme pH, Temperature

Caption: Potential Degradation Pathways for this compound.

References

N-acetyl semax amidate stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N-acetyl Semax (B1681726) amidate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended storage for N-acetyl semax amidate?

Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations differ for the lyophilized powder and the reconstituted solution.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Lyophilized PowderRoom TemperatureSeveral weeks or moreStore away from direct sunlight.[1][2] For long-term storage (months to years), refrigeration at <4°C (39°F) or freezing at -20°C is recommended.[3][4]
Lyophilized PowderRefrigerated (2-8°C)Long-termRecommended for extended storage periods.
Reconstituted SolutionRefrigerated (2-8°C)Up to 60 daysMust be refrigerated.[3][5] Some sources suggest stability for up to 30 or 40 days.[1][2] Do not freeze the reconstituted solution.[3][4]

2. How stable is lyophilized this compound at room temperature?

Lyophilized this compound is generally considered to be stable at room temperature for several weeks to months when protected from light.[2] The processes of N-terminal acetylation and C-terminal amidation are chemical modifications that enhance the peptide's resistance to enzymatic degradation compared to the original Semax peptide.[6][7][8] However, there is a lack of peer-reviewed, quantitative studies detailing the specific degradation kinetics of lyophilized this compound at ambient temperatures. For long-term storage, it is advisable to keep the lyophilized powder in a refrigerator or freezer.[3][4]

3. My reconstituted this compound solution was left at room temperature. Is it still viable?

Reconstituted peptide solutions are significantly less stable than their lyophilized form. If a solution of this compound is left at room temperature for an extended period, degradation may occur. The rate of degradation is influenced by factors such as the duration of exposure, the specific temperature, and the pH of the solution. It is recommended to perform a quality control check, such as analytical HPLC, to assess the purity and concentration of the peptide before proceeding with critical experiments. Anecdotal evidence suggests that the amidated and acetylated form is more robust than standard peptides, but refrigeration is the standard practice to minimize degradation.[9]

4. What are the known degradation pathways for peptides like this compound?

While specific degradation pathways for this compound are not extensively documented in peer-reviewed literature, peptides, in general, are susceptible to several chemical and physical degradation processes:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Deamidation: The hydrolysis of the side chain amide group of asparagine or glutamine residues to form a carboxylic acid.

  • Oxidation: Particularly of methionine and cysteine residues.

  • Proteolysis: Enzymatic degradation of the peptide. The modifications in this compound are specifically designed to reduce susceptibility to this pathway.[6]

5. How does this compound exert its neuroprotective and nootropic effects?

This compound is believed to act through mechanisms similar to its parent compound, Semax. The primary signaling pathway involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][5][10] Upregulation of BDNF and subsequent activation of TrkB receptors can trigger downstream signaling cascades, such as PI3K/Akt and MAPK, which are crucial for neuronal survival, growth, and synaptic plasticity.[5] There is also evidence to suggest an interaction with the melanocortin system.[11]

Semax_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_acetyl_semax_amidate This compound BDNF_Upregulation BDNF Upregulation N_acetyl_semax_amidate->BDNF_Upregulation stimulates TrkB_Receptor TrkB Receptor TrkB_Phosphorylation TrkB Phosphorylation TrkB_Receptor->TrkB_Phosphorylation BDNF_Upregulation->TrkB_Receptor activates PI3K_Akt_Pathway PI3K/Akt Pathway TrkB_Phosphorylation->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway TrkB_Phosphorylation->MAPK_Pathway Neuronal_Survival Neuronal Survival & Growth PI3K_Akt_Pathway->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_Pathway->Synaptic_Plasticity Troubleshooting_Guide Start Inconsistent Results Check_Peptide_Integrity Is the peptide integrity ? Start->Check_Peptide_Integrity Check_Storage Was the peptide stored correctly (lyophilized and reconstituted)? Check_Peptide_Integrity->Check_Storage Yes Review_Protocol Review experimental protocol for errors. Check_Peptide_Integrity->Review_Protocol No Perform_QC Perform analytical QC (e.g., HPLC, LC-MS) to verify purity and concentration. Check_Storage->Perform_QC No Check_Storage->Review_Protocol Yes Order_New Order a new batch of the peptide. Perform_QC->Order_New Degradation Detected Perform_QC->Review_Protocol No Degradation Check_Reagents Are other reagents and buffers prepared correctly? Review_Protocol->Check_Reagents Prepare_New_Reagents Prepare fresh reagents and buffers. Check_Reagents->Prepare_New_Reagents No Calibrate_Instruments Calibrate all instruments (pipettes, balances, etc.). Check_Reagents->Calibrate_Instruments Yes Consult_Literature Consult literature for similar experimental issues. Calibrate_Instruments->Consult_Literature Experimental_Workflow Start Start: Stability Assessment Method_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Start->Method_Dev Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal) Method_Dev->Forced_Deg Analyze_Samples Analyze Stressed Samples by HPLC Forced_Deg->Analyze_Samples Check_Resolution Are degradation peaks resolved from the main peak? Analyze_Samples->Check_Resolution Check_Resolution->Method_Dev No, Optimize Method Method_Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Check_Resolution->Method_Validation Yes Stability_Study Conduct Room Temperature Stability Study Method_Validation->Stability_Study Data_Analysis Analyze Data and Determine Degradation Rate Stability_Study->Data_Analysis End End: Stability Profile Established Data_Analysis->End

References

Technical Support Center: Enhancing Intranasal Bioavailability of N-acetyl Semax Amidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the intranasal bioavailability of N-acetyl Semax Amidate.

Troubleshooting Guides

This section addresses common challenges encountered during the formulation, administration, and analysis of intranasally delivered this compound.

Issue 1: Low or Variable Bioavailability

Potential CauseSuggested Solutions
Enzymatic Degradation: Peptides are susceptible to degradation by peptidases and proteases present in the nasal cavity. This compound, despite its modifications for enhanced stability, can still be affected.1. Formulation with Enzyme Inhibitors: Incorporate protease inhibitors such as aprotinin (B3435010) or bestatin (B1682670) into the formulation to protect the peptide from enzymatic cleavage. 2. Chemical Modification: While this compound is already modified, further strategies like PEGylation could be explored, though this would alter the molecule.
Poor Permeation Across Nasal Mucosa: The hydrophilic nature and molecular size of the peptide can limit its passive diffusion across the nasal epithelium.1. Incorporate Permeation Enhancers: Utilize enhancers like chitosan (B1678972) or cyclodextrins to transiently open tight junctions between epithelial cells, facilitating paracellular transport.[1][2] 2. Use of Cell-Penetrating Peptides (CPPs): Co-administration with CPPs can facilitate the translocation of the peptide across the mucosal barrier.[3]
Rapid Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can remove the formulation before significant absorption occurs.[1]1. Mucoadhesive Formulations: Incorporate mucoadhesive polymers such as chitosan, cellulose (B213188) derivatives (e.g., HPMC), or carbopol to increase the residence time of the formulation on the nasal mucosa.[1] 2. Optimize Formulation Viscosity: A moderately viscous formulation can slow clearance without impeding sprayability or dissolution.
Inconsistent Administration Technique: Variability in administration can lead to inconsistent deposition and absorption.[4]1. Standardized Animal Handling: Acclimatize animals to the procedure to reduce stress.[4] 2. Consistent Head Position: Maintain a consistent head tilt (e.g., tilted back) to target the olfactory region.[4] 3. Controlled Administration: Use a calibrated pipette or a specialized nasal administration device to deliver a precise volume and droplet size.

Issue 2: Inconsistent Analytical Results

Potential CauseSuggested Solutions
Sample Degradation: The peptide may degrade in collected biological samples (plasma, brain tissue) before analysis.1. Immediate Processing: Process samples immediately after collection. 2. Use of Protease Inhibitors: Add a protease inhibitor cocktail to collection tubes. 3. Proper Storage: Store samples at -80°C until analysis.
Low Assay Sensitivity: The concentration of the peptide in biological fluids may be below the limit of quantification (LOQ) of the analytical method.1. Method Optimization: Develop and validate a highly sensitive LC-MS/MS method specifically for this compound. 2. Sample Concentration: Employ solid-phase extraction (SPE) to concentrate the analyte from the plasma sample.
Matrix Effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.1. Use of an Isotope-Labeled Internal Standard: Synthesize a stable isotope-labeled version of this compound to compensate for matrix effects. 2. Optimized Sample Preparation: Utilize effective protein precipitation and extraction techniques to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the expected intranasal bioavailability of this compound?

A1: There is limited publicly available quantitative data specifically for the intranasal bioavailability of this compound. However, studies on the parent peptide, Semax, have shown that after intranasal administration in rats, the maximum content in blood plasma was 1.69% of the administered dose, while in the brain it reached 0.13%.[5] The N-acetylation and amidation are intended to improve upon these values by increasing stability against enzymatic degradation.[6]

Q2: Which permeation enhancers are most suitable for this compound?

A2: Chitosan and cyclodextrins are commonly used and well-characterized permeation enhancers for intranasal peptide delivery.[1][2] Chitosan, a biocompatible and biodegradable polymer, has mucoadhesive properties and can open tight junctions.[2][7] Cyclodextrins can increase the solubility of peptides and also facilitate their transport across the nasal mucosa.[8] The optimal choice and concentration should be determined experimentally, balancing efficacy with potential for nasal irritation.

Q3: What animal model is appropriate for these studies?

A3: Rats are a commonly used and suitable model for initial pharmacokinetic and bioavailability studies of intranasal formulations due to their ease of handling and cost-effectiveness.[1][4] However, it is important to note that the nasal anatomy of rodents differs significantly from humans, with a larger proportion of the nasal cavity covered by olfactory epithelium.[4] For later-stage preclinical studies, larger animal models like rabbits or non-human primates may provide more translatable data.

Q4: How can I be sure the formulation is reaching the brain?

A4: To confirm nose-to-brain delivery, you will need to perform pharmacokinetic studies that measure the concentration of this compound in both the plasma and various brain regions (e.g., olfactory bulb, hippocampus, cortex) at different time points after intranasal and intravenous administration. A higher brain-to-plasma concentration ratio after intranasal administration compared to intravenous administration suggests direct nose-to-brain transport.

Quantitative Data Summary

While specific data for this compound is scarce, the following tables provide context from studies on Semax and other intranasally delivered compounds.

Table 1: Bioavailability of Intranasally Administered Peptides in Rats

PeptideBioavailability in Plasma (%)Bioavailability in Brain (%)Reference
Semax1.690.13[5]
Pro-Gly-Pro-Leu0.540.0013[5]
Selank1.040.16[5]

Table 2: Effect of Permeation Enhancers on Bioavailability (Example with other drugs)

DrugPermeation EnhancerFold-Increase in BioavailabilityReference
Buspirone HClChitosan & CyclodextrinSignificant increase (AUCbrain 3x > IV)[8]
NalmefeneDodecyl maltoside (0.25%)~1.5
SumatriptanDodecyl maltoside (0.20%)~3.4

Experimental Protocols

Protocol 1: Formulation of this compound with Chitosan

Objective: To prepare a mucoadhesive formulation of this compound for intranasal delivery to enhance residence time and permeation.

Materials:

  • This compound powder

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Sterile, deionized water

  • pH meter

  • Magnetic stirrer

Methodology:

  • Chitosan Solution Preparation: Prepare a 0.2% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • Peptide Incorporation: Dissolve the desired amount of this compound in the chitosan solution.

  • Nanoparticle Formation (Optional, for advanced formulation): While stirring the chitosan-peptide solution, add a solution of TPP (e.g., 0.1% w/v) dropwise to form chitosan nanoparticles through ionic gelation. This can further protect the peptide and control its release.

  • pH Adjustment: Adjust the final pH of the formulation to between 4.5 and 5.5 for optimal chitosan solubility and nasal tolerability.

  • Characterization: Characterize the formulation for peptide concentration, pH, viscosity, and, if applicable, particle size and zeta potential.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of intranasally administered this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound formulation

  • Intravenous (IV) solution of this compound in saline

  • Anesthetic (e.g., isoflurane)

  • Calibrated micropipette or nasal spray device

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain dissection tools

  • LC-MS/MS system

Methodology:

  • Animal Groups: Divide rats into two groups: Intranasal (IN) and Intravenous (IV) administration.

  • Dosing:

    • IN Group: Anesthetize the rat lightly. Hold the animal in a supine position with its head tilted back. Administer a precise volume (e.g., 10 µL per nostril) of the this compound formulation into the nostrils using a micropipette.

    • IV Group: Administer the IV solution via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

  • Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline. Dissect the brain and isolate specific regions of interest (olfactory bulb, cortex, hippocampus).

  • Sample Preparation: Centrifuge blood samples to obtain plasma. Homogenize brain tissue samples. Perform protein precipitation and solid-phase extraction to isolate this compound from the plasma and brain homogenates.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain tissue. Calculate the absolute bioavailability of the intranasal formulation relative to the IV administration.

Visualizations

Semax_Signaling_Pathway Semax This compound TrkB TrkB Receptor Semax->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK MAPK/ERK Pathway Ras->MAPK MAPK->CREB PLCg->CREB Gene_Expression Gene Expression (BDNF, etc.) CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: this compound signaling pathway via TrkB receptor activation.

Experimental_Workflow Formulation Formulation Development (e.g., with Chitosan) InVivo In Vivo Study (Rats) Intranasal vs. Intravenous Formulation->InVivo Sampling Blood & Brain Tissue Sampling InVivo->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK_Analysis Pharmacokinetic Analysis & Bioavailability Calculation Analysis->PK_Analysis

Caption: Workflow for assessing intranasal bioavailability of this compound.

References

Validation & Comparative

N-Acetyl Semax Amidate vs. Semax: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent nootropic peptides, this guide synthesizes available experimental data to compare the efficacy, stability, and mechanisms of action of Semax (B1681726) and its modified analogue, N-Acetyl Semax Amidate.

Introduction

Semax, a synthetic heptapeptide (B1575542) analogue of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10), has been studied for its nootropic and neuroprotective properties.[1][2] To enhance its therapeutic potential, a modified version, this compound, was developed. This modification, involving N-acetylation and C-terminal amidation, is designed to increase the peptide's stability and bioavailability.[3][4] This guide provides a comparative overview of these two compounds, focusing on their efficacy as supported by available experimental data.

Data Presentation: A Quantitative Comparison

While direct comparative studies with quantitative data between this compound and Semax are limited in publicly available research, this section summarizes the established quantitative effects of Semax and the purported enhancements of its modified analogue.

Table 1: Comparative Pharmacokinetics and Stability

ParameterSemaxThis compoundSource
Half-life Undisclosed in available dataPurportedly 30 minutes longer than Semax[4]
Enzymatic Degradation Susceptible to enzymatic breakdownIncreased resistance to enzymatic degradation[3][4]
Bioavailability Effective via intranasal administrationPotentially enhanced due to modifications[3]

Table 2: Neurotrophic Factor Modulation (Based on Semax Studies)

Neurotrophic FactorChange Observed with SemaxBrain RegionSource
Brain-Derived Neurotrophic Factor (BDNF) Protein 1.4-fold increaseHippocampus[5]
Tropomyosin receptor kinase B (trkB) Gene Expression 22-fold increaseHippocampus[5]
Nerve Growth Factor (NGF) Gene Expression Time-dependent changesHippocampus, Frontal Cortex, Retina[5]

Table 3: Neurotransmitter Modulation (Based on Semax Studies)

Neurotransmitter/MetaboliteChange Observed with SemaxBrain RegionSource
5-Hydroxyindoleacetic acid (5-HIAA) +25% (tissue content), up to 180% (extracellular level)Striatum[6]

Mechanism of Action

Both Semax and this compound are believed to exert their effects through several mechanisms:

  • Upregulation of Neurotrophic Factors: Both peptides are thought to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[7][8] These neurotrophins are crucial for neuronal survival, growth, and synaptic plasticity.

  • Modulation of Neurotransmitter Systems: Semax has been shown to influence dopaminergic and serotonergic systems, which are key to regulating mood, motivation, and cognitive functions.[9][10]

  • Gene Expression Regulation: Studies on Semax indicate that it can alter the expression of genes related to the immune and vascular systems, which may contribute to its neuroprotective effects, particularly in the context of cerebral ischemia.[1][11][12]

The N-acetylation and amidation of this compound are intended to protect the peptide from enzymatic degradation, potentially leading to a more sustained and potent effect on these signaling pathways.[3][4]

Experimental Protocols

Passive Avoidance Task for Memory Assessment in Rats

This protocol is a widely used method to assess the effects of nootropic agents on learning and memory.

Objective: To evaluate the effect of Semax or this compound on long-term memory in rats.

Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acclimation: Each rat is individually placed in the apparatus for a set period to acclimate to the environment.

  • Training (Acquisition Trial):

    • The rat is placed in the lit compartment.

    • After a short habituation period, the guillotine door is opened.

    • Once the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild, brief electrical foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: Semax, this compound, or a vehicle control is administered to the rats (e.g., intranasally) at a predetermined time before or after the training trial.

  • Retention Trial: 24 to 48 hours after the training trial, the rat is again placed in the lit compartment.

    • The guillotine door is opened, and the latency to enter the dark compartment is recorded.

    • A longer latency to enter the dark compartment in the retention trial compared to the training trial indicates successful memory of the aversive stimulus.

Data Analysis: The step-through latencies during the retention trial are compared between the different treatment groups. Longer latencies in the peptide-treated groups compared to the control group suggest an enhancement of memory consolidation.[2][13][14][15][16]

Quantification of Dopamine (B1211576) and Serotonin (B10506) in Rat Brain Tissue

This protocol outlines a general method for measuring neurotransmitter levels.

Objective: To determine the concentrations of dopamine, serotonin, and their metabolites in specific brain regions of rats following treatment with Semax or this compound.

Procedure:

  • Animal Treatment and Tissue Collection:

    • Rats are administered the peptide or a vehicle control.

    • At a specified time point after administration, the animals are euthanized.

    • The brains are rapidly excised and dissected on ice to isolate specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

    • The tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Preparation:

    • The frozen brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the monoamines.

    • The homogenate is centrifuged, and the supernatant containing the neurotransmitters is collected.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC):

    • The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

    • The mobile phase composition is optimized to separate dopamine, serotonin, and their metabolites.

    • An electrochemical detector is used to quantify the separated analytes based on their oxidation or reduction potentials.

  • Data Analysis: The concentrations of dopamine, serotonin, and their metabolites are calculated by comparing the peak areas of the samples to those of known standards. The results are typically expressed as nanograms or picograms per milligram of tissue.[17][18][19][20][21]

Visualizations

Signaling_Pathway cluster_0 Peptide Administration cluster_1 Cellular Mechanisms cluster_2 Biological Outcomes Semax / this compound Semax / this compound Melanocortin Receptors Melanocortin Receptors Semax / this compound->Melanocortin Receptors Increased Neurotrophic Factor Expression Increased Neurotrophic Factor Expression Melanocortin Receptors->Increased Neurotrophic Factor Expression Modulation of Neurotransmitter Systems Modulation of Neurotransmitter Systems Melanocortin Receptors->Modulation of Neurotransmitter Systems Gene Expression Regulation Gene Expression Regulation Melanocortin Receptors->Gene Expression Regulation Neuroprotection Neuroprotection Increased Neurotrophic Factor Expression->Neuroprotection Synaptic Plasticity Synaptic Plasticity Increased Neurotrophic Factor Expression->Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Modulation of Neurotransmitter Systems->Cognitive Enhancement Gene Expression Regulation->Neuroprotection Synaptic Plasticity->Cognitive Enhancement

Caption: Proposed signaling pathway of Semax and this compound.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Behavioral Testing cluster_3 Biochemical Analysis cluster_4 Data Analysis Rodent Model (e.g., Rat) Rodent Model (e.g., Rat) A Vehicle Control Rodent Model (e.g., Rat)->A B Semax Rodent Model (e.g., Rat)->B C This compound Rodent Model (e.g., Rat)->C Passive Avoidance Task Passive Avoidance Task A->Passive Avoidance Task B->Passive Avoidance Task C->Passive Avoidance Task Brain Tissue Collection Brain Tissue Collection Passive Avoidance Task->Brain Tissue Collection Neurotransmitter Quantification (HPLC-EC) Neurotransmitter Quantification (HPLC-EC) Brain Tissue Collection->Neurotransmitter Quantification (HPLC-EC) BDNF/NGF Measurement (ELISA) BDNF/NGF Measurement (ELISA) Brain Tissue Collection->BDNF/NGF Measurement (ELISA) Gene Expression Analysis (RT-PCR) Gene Expression Analysis (RT-PCR) Brain Tissue Collection->Gene Expression Analysis (RT-PCR) Statistical Comparison Statistical Comparison Neurotransmitter Quantification (HPLC-EC)->Statistical Comparison BDNF/NGF Measurement (ELISA)->Statistical Comparison Gene Expression Analysis (RT-PCR)->Statistical Comparison

Caption: Experimental workflow for comparative efficacy studies.

Conclusion

References

A Comparative Guide to N-acetyl Semax Amidate and Other Nootropic Peptides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-acetyl Semax Amidate with other prominent nootropic peptides, including Semax, Selank, Cerebrolysin, P21, Adamax, and Dihexa. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Introduction to Nootropic Peptides

Nootropic peptides are a class of compounds known for their cognitive-enhancing effects. They represent a significant area of interest in neuroscience research due to their potential in treating neurodegenerative diseases and improving cognitive function. This guide focuses on the comparative analysis of several key nootropic peptides, with a particular emphasis on this compound.

Peptide Profiles and Mechanisms of Action

This compound

This compound is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10).[1] Its structure is modified with an N-terminal acetyl group and a C-terminal amide group.[1] These modifications are intended to increase the peptide's stability and resistance to enzymatic degradation, potentially leading to a longer duration of action and increased potency compared to its predecessor, Semax.[2] The primary mechanism of action is believed to be the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][3] It is also suggested to modulate dopaminergic and serotonergic systems.[3]

Semax

Semax is the parent compound of this compound and has been more extensively studied.[4] It is known for its neuroprotective and cognitive-enhancing properties, which are also attributed to its ability to increase BDNF and NGF levels.[5] Semax has been observed to improve memory, attention, and recovery after stroke.[6]

Selank

Selank is another Russian-developed nootropic peptide, often compared to Semax. While it also influences BDNF expression, its primary recognized effects are anxiolytic and mood-stabilizing.[7][8] Its mechanism is strongly associated with the modulation of the GABAergic system and its influence on serotonin (B10506) levels.[9]

Cerebrolysin

Cerebrolysin is a mixture of neuropeptides and free amino acids derived from purified porcine brain proteins.[10] It has a broader mechanism of action, mimicking the effects of endogenous neurotrophic factors to support neuronal growth and repair.[11] It is used clinically in some countries for stroke, traumatic brain injury, and dementia.[12][13]

P21

P21 is a synthetic peptide designed to mimic the neurotrophic effects of ciliary neurotrophic factor (CNTF).[14] Its primary mechanism involves the upregulation of BDNF and its receptor TrkB, leading to enhanced neurogenesis and synaptic plasticity.[14]

Adamax

Adamax is a more recent and potent derivative of Semax.[15] It is N-acetyl Semax with an adamantane (B196018) group at the C-terminus, a modification borrowed from the P21 peptide.[15] This alteration is suggested to further enhance stability, absorption, and potency.[15]

Dihexa

Dihexa is a highly potent synthetic peptide derivative of angiotensin IV.[16] It is reported to be significantly more potent than BDNF in promoting synaptogenesis.[10] Its mechanism involves binding to the hepatocyte growth factor (HGF) and potentiating its activity at the c-Met receptor.[16]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of these nootropic peptides. It is important to note that direct comparative studies under identical experimental conditions are limited.

PeptideKey Bio-MarkerFold Change / Effect SizeAnimal Model / Study TypeCitation
Semax BDNF Protein (Hippocampus)1.4-fold increaseRat[17]
BDNF mRNA (Hippocampus)3-fold increaseRat[17]
TrkB Receptor Phosphorylation1.6-fold increaseRat[17]
TrkB mRNA (Hippocampus)2-fold increaseRat[17]
N-acetyl Semax BDNF Protein (Plasma)Increase (unquantified)Human (Ischemic Stroke)[17]
Selank BDNF Protein (Hippocampus & Prefrontal Cortex)Prevention of ethanol-induced increaseRat[8]
Cerebrolysin Cognitive Function (ADAS-cog+)-4.01 WMDHuman (Vascular Dementia)
Global Clinical Function (RR)2.71Human (Vascular Dementia)[18]
Cognitive Function (CASI Score)21.0 ± 20.4 improvementHuman (Mild Traumatic Brain Injury)
Dihexa Neurotrophic Activity7 orders of magnitude more potent than BDNF (in vitro)Cell Culture[19]

WMD: Weighted Mean Difference; RR: Relative Risk; CASI: Cognitive Abilities Screening Instrument.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key studies cited in this guide.

Semax: In Vivo BDNF Upregulation Study in Rats
  • Objective: To quantify the effect of intranasal Semax administration on BDNF and TrkB levels in the rat hippocampus.

  • Animal Model: Adult male Wistar rats.

  • Drug Administration: A single intranasal dose of Semax (50 µg/kg body weight) or a control solution was administered.

  • Tissue Collection: Animals were sacrificed at various time points (e.g., 3 hours) post-administration. The hippocampus was dissected for analysis.

  • Analysis:

    • BDNF Protein Levels: Measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

    • TrkB Phosphorylation: Assessed via immunoprecipitation followed by Western blotting with an anti-phosphotyrosine antibody.

    • mRNA Levels: Quantified using real-time polymerase chain reaction (RT-PCR) for BDNF and TrkB transcripts.

Semax and Selank: Human fMRI Study
  • Objective: To assess the effects of Semax and Selank on brain functional connectivity.

  • Participants: Healthy human volunteers.

  • Drug Administration: Intranasal administration of 1% Semax, Selank, or placebo.

  • Methodology: Resting-state functional magnetic resonance imaging (fMRI) was performed three times: before administration, and 5 and 20 minutes after administration.

  • Analysis: Whole-brain resting-state functional connectivity (FC) was analyzed for predefined regions of interest, such as the amygdala and dorsolateral prefrontal cortex.

Cerebrolysin: Clinical Trial in Mild Traumatic Brain Injury
  • Objective: To evaluate the efficacy of Cerebrolysin in enhancing cognitive recovery after mild traumatic brain injury.

  • Study Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: Patients with mild traumatic brain injury.

  • Drug Administration: Intravenous infusion of 30 mL of Cerebrolysin or placebo (normal saline) once daily for 5 days.

  • Assessment: Cognitive function was evaluated using the Mini-Mental Status Examination (MMSE) and the Cognitive Abilities Screening Instrument (CASI) at baseline, week 1, week 4, and week 12.

In Vitro Peptide Stability Assay
  • Objective: To assess the stability of a peptide in a biological matrix (e.g., plasma or brain homogenate).

  • Materials: Lyophilized peptide, biological matrix (e.g., rat plasma), precipitation agent (e.g., acetonitrile), and analytical standards.

  • Procedure:

    • The peptide is incubated in the biological matrix at a physiological temperature (37°C).

    • Aliquots are taken at various time points.

    • A precipitation agent is added to stop enzymatic degradation and precipitate proteins.

    • Samples are centrifuged, and the supernatant is collected.

  • Analysis: The concentration of the remaining intact peptide is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation rate is then calculated.[20]

Signaling Pathways and Logical Relationships

The nootropic effects of these peptides are primarily mediated through the modulation of neurotrophic factor signaling and neurotransmitter systems.

BDNF_Signaling_Pathway Nootropic_Peptide This compound / Semax / P21 BDNF BDNF Expression ↑ Nootropic_Peptide->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival ↑ PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity (LTP) ↑ MAPK_ERK->Synaptic_Plasticity Neurogenesis Neurogenesis ↑ MAPK_ERK->Neurogenesis Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neurogenesis->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement

BDNF Signaling Pathway for Nootropic Peptides.

This diagram illustrates the common pathway through which peptides like this compound, Semax, and P21 are believed to exert their cognitive-enhancing effects by upregulating BDNF and activating downstream signaling cascades that promote synaptic plasticity, neurogenesis, and neuronal survival.

Experimental_Workflow_BDNF_Quantification start Start: Animal Model (Rat) admin Intranasal Administration (Peptide or Control) start->admin wait Incubation Period (e.g., 3 hours) admin->wait sacrifice Euthanasia and Hippocampus Dissection wait->sacrifice homogenize Tissue Homogenization sacrifice->homogenize elisa ELISA for BDNF Protein Quantification homogenize->elisa rtpcr RT-PCR for BDNF mRNA Quantification homogenize->rtpcr end End: Data Analysis elisa->end rtpcr->end

Workflow for BDNF Quantification in Rat Hippocampus.

This flowchart outlines the key steps in a typical preclinical experiment to measure the in vivo effects of a nootropic peptide on BDNF protein and mRNA levels in the brain.

Peptide_Comparison_Logic cluster_semax Semax Family cluster_other Other Nootropic Peptides Semax Semax NA_Semax N-acetyl Semax Semax->NA_Semax Acetylation Adamax Adamax Semax->Adamax Acetylation + Adamantane NASA This compound NA_Semax->NASA Amidation NASA->Adamax Potency Comparison Selank Selank NASA->Selank Mechanism Comparison (Cognitive vs. Anxiolytic) Cerebrolysin Cerebrolysin NASA->Cerebrolysin Specificity Comparison (Targeted vs. Broad) P21 P21 NASA->P21 BDNF Pathway Dihexa Dihexa NASA->Dihexa Potency Comparison

Logical Relationships Between Nootropic Peptides.

This diagram illustrates the structural relationships within the Semax family of peptides and the logical points of comparison between this compound and other major nootropic peptides based on their mechanisms, specificity, and potency.

Conclusion

This compound represents a promising evolution of the original Semax peptide, with chemical modifications that suggest enhanced stability and potency. While direct quantitative comparisons are still emerging, the foundational research on Semax provides a strong basis for its proposed mechanisms of action, primarily centered on the upregulation of BDNF.

The broader landscape of nootropic peptides, including Selank, Cerebrolysin, P21, Adamax, and Dihexa, offers a range of mechanisms and potential therapeutic applications. Selank provides a complementary anxiolytic focus, while Cerebrolysin offers a broad-spectrum neurotrophic approach. P21, Adamax, and Dihexa represent further innovations in potency and specific pathway targeting.

For researchers, the choice of peptide will depend on the specific research question, whether it is focused on targeted cognitive enhancement, broad neuroprotection, or the modulation of mood and anxiety. Continued research with rigorous, direct comparative studies will be crucial to fully elucidate the relative strengths and therapeutic potential of these powerful neuromodulators.

References

Comparative analysis of N-acetyl semax amidate and Cerebrolysin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-acetyl Semax (B1681726) Amidate and Cerebrolysin for Neuroprotection and Cognitive Enhancement

This guide provides a detailed, objective comparison of N-acetyl semax amidate and Cerebrolysin, focusing on their mechanisms of action, performance in experimental studies, and potential therapeutic applications. The content is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is a synthetic peptide, an analogue of a fragment of the adrenocorticotropic hormone (ACTH). It is a modified version of Semax, a nootropic and neuroprotective drug originally developed in Russia. The N-acetylation and C-terminal amidation are designed to increase the peptide's stability and bioavailability. It is primarily investigated for its cognitive-enhancing and neuroprotective properties, particularly in the context of ischemic stroke and cognitive disorders.

Cerebrolysin is a neuropeptide preparation produced from purified porcine brain proteins. It consists of a mixture of low-molecular-weight peptides and free amino acids that can cross the blood-brain barrier. Cerebrolysin's action is described as multimodal, mimicking the effects of endogenous neurotrophic factors to exert neuroprotective and neurorestorative effects. It is an approved treatment in many countries for conditions such as ischemic stroke, traumatic brain injury, and Alzheimer's disease.

Mechanism of Action

The two compounds exert their neuroprotective and nootropic effects through distinct, though occasionally overlapping, biological pathways.

This compound

The mechanism of this compound is multifaceted, primarily involving the modulation of neurotrophic factors and neurotransmitter systems.

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A primary mechanism is the significant increase in the expression and levels of BDNF and its receptor, TrkB, in brain regions crucial for learning and memory, such as the hippocampus and frontal cortex. BDNF is essential for neuronal survival, growth, and synaptic plasticity.

  • Neurotransmitter Modulation: Semax influences the dopaminergic and serotonergic systems, which are critical for mood regulation, motivation, and cognitive function.

  • Gene Expression Regulation: In models of cerebral ischemia, Semax has been shown to affect the expression of numerous genes, particularly those related to the immune and vascular systems. It can modulate the expression of chemokines and immunoglobulins, suggesting an immunomodulatory role in the ischemic brain.

  • Neuroprotection against Stress Factors: It has demonstrated protective effects against glutamate-induced neurotoxicity and oxidative stress, contributing to mitochondrial stability and neuron survival under hypoxic conditions.

Semax_Pathway cluster_0 This compound cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes Semax This compound BDNF ↑ BDNF & TrkB Expression Semax->BDNF Neurotransmitters Modulate Dopamine & Serotonin Systems Semax->Neurotransmitters Gene_Expression Regulate Immune & Vascular Genes Semax->Gene_Expression Mitochondria Stabilize Mitochondria Semax->Mitochondria Neuroprotection Neuroprotection BDNF->Neuroprotection Plasticity ↑ Synaptic Plasticity BDNF->Plasticity Cognition Cognitive Enhancement Neurotransmitters->Cognition Recovery Stroke Recovery Gene_Expression->Recovery Mitochondria->Neuroprotection Neuroprotection->Recovery Plasticity->Cognition

Proposed signaling pathway for this compound.
Cerebrolysin

Cerebrolysin's therapeutic effects stem from its ability to simulate the action of natural neurotrophic factors, engaging multiple pathways involved in neuroprotection and neurorestoration.

  • Neurotrophic Factor Mimicry: It acts similarly to endogenous neurotrophic factors, promoting neuronal differentiation, sprouting, and survival.

  • Neuroprotection: Cerebrolysin provides protection against excitotoxicity, inhibits the formation of free radicals, and reduces neuroinflammation and apoptosis.

  • Neuroplasticity and Neurogenesis: The compound enhances synaptic plasticity and stimulates neurogenesis, which are critical processes for recovery from brain injury.

  • Metabolic Regulation: It improves the brain's glucose utilization, thereby enhancing energy metabolism within neurons.

Cerebrolysin_Pathway cluster_0 Cerebrolysin cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes Cerebrolysin Cerebrolysin (Peptide Mixture) Trophic_Action Neurotrophic Factor Mimicry Cerebrolysin->Trophic_Action Anti_Apoptosis ↓ Apoptosis & Inflammation Cerebrolysin->Anti_Apoptosis Plasticity ↑ Synaptic Plasticity & Neurogenesis Cerebrolysin->Plasticity Metabolism ↑ Glucose Utilization Cerebrolysin->Metabolism Neurorestoration Neurorestoration Trophic_Action->Neurorestoration Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Recovery Functional Recovery (Stroke, TBI, AD) Plasticity->Recovery Metabolism->Neuroprotection Neuroprotection->Recovery Neurorestoration->Recovery

Multimodal mechanism of action for Cerebrolysin.

Preclinical Experimental Data

Both compounds have been evaluated in various preclinical models to assess their neuroprotective efficacy.

FeatureThis compound / SemaxCerebrolysin
Animal Model Rat model of permanent middle cerebral artery occlusion (pMCAO).Rodent models of middle cerebral artery occlusion.
In Vitro Model Protection of neurons against glutamate (B1630785) neurotoxicity.Inhibition of free radical formation and excitotoxicity.
Key Findings Modulates expression of immune and vascular system genes post-ischemia. Promotes survival of neurons in hypoxic conditions.Reduces infarct volume and improves functional recovery. Promotes synaptic regeneration and reduces Aβ burden in transgenic AD models.

Clinical Data and Performance

Clinical trials, particularly in the context of ischemic stroke, provide the most direct comparison of the therapeutic potential of these compounds.

This compound / Semax Clinical Trial Data

Most clinical studies on Semax have been conducted in Russia, with fewer English-language publications available.

Study / ParameterDescription
Gusev et al. (1997) Design: Clinical and electrophysiological study in 110 patients (30 Semax, 80 control) in the acute period of hemispheric ischemic stroke. Dosage: 12 mg/day (moderate stroke) or 18 mg/day (severe stroke) for 5-10 days. Key Findings: Semax treatment was associated with a faster rate of restoration of damaged neurological functions, particularly motor skills, compared to conventional therapy.
Gusev et al. (2018) Design: Study of 110 post-ischemic stroke patients divided into early and late rehabilitation groups, with Semax+ and Semax- subgroups. Dosage: 6000 mcg/day for 10 days, repeated for a second course after a 20-day interval. Key Findings: Semax administration increased plasma BDNF levels regardless of rehabilitation timing. High BDNF levels correlated with improved functional outcomes as measured by the Barthel Index.
Cerebrolysin Clinical Trial Data

Cerebrolysin has been the subject of several large-scale, multicenter clinical trials.

Study / ParameterDescription
CASTA (Cerebrolysin in Acute Stroke Treatment in Asia) Design: Large (n=1070), randomized, double-blind, placebo-controlled trial. Dosage: 30 mL/day IV for 10 days, initiated within 12 hours of stroke onset. Key Findings: The study did not meet its primary composite endpoint, showing no significant overall difference between Cerebrolysin and placebo. A post-hoc analysis suggested a beneficial trend for patients with more severe strokes (NIHSS >12). The drug was confirmed to be safe and well-tolerated.
CARS (Cerebrolysin and Recovery After Stroke) Design: Meta-analysis of two identical (CARS-1 & CARS-2) randomized, double-blind, placebo-controlled trials (total n=442). Dosage: 30 mL/day IV for 21 days, initiated 24-72 hours after stroke onset, combined with standardized rehabilitation. Key Findings: Showed a statistically significant beneficial effect on upper limb motor function recovery (primary endpoint: ARAT score) at day 90. The pooled Mann-Whitney effect size was 0.62 (p < 0.0001).

Summary of Comparative Analysis

FeatureThis compoundCerebrolysin
Source/Type Synthetic heptapeptide, ACTH(4-10) analogue.Porcine brain-derived peptide mixture.
Primary Mechanism Upregulation of BDNF, neurotransmitter modulation.Pleiotropic, neurotrophic factor mimicry.
Administration Intranasal spray or drops.Intravenous or intramuscular injection.
Clinical Evidence Primarily Russian studies; shows promise in improving functional recovery and increasing BDNF.Extensive international trials; mixed results in acute stroke but positive for motor recovery in early rehabilitation.
Advantages Non-invasive administration, targeted mechanism via BDNF.Strong clinical evidence base, multimodal action, approved in many countries.
Limitations Limited large-scale, international clinical trial data.Invasive administration, inconsistent results in acute stroke trials.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are outlined below.

Clinical Trial Protocol: Cerebrolysin CARS Study

This protocol is representative of a robust clinical trial design for assessing a neurorestorative agent in post-stroke recovery.

CARS_Workflow start Patient Screening (Acute Ischemic Stroke, 24-72h post-onset) randomization Randomization (1:1) start->randomization group_A Group A: Cerebrolysin (30 mL/day IV for 21 days) randomization->group_A group_B Group B: Placebo (Saline IV for 21 days) randomization->group_B rehab Standardized Rehabilitation Program (Both groups, 21 days) group_A->rehab group_B->rehab follow_up Follow-up Assessments (e.g., Day 14, 21, 30) rehab->follow_up endpoint Primary Endpoint Assessment (ARAT Score at Day 90) follow_up->endpoint analysis Statistical Analysis (Nonparametric tests, e.g., Mann-Whitney) endpoint->analysis

Workflow for the CARS clinical trial.
  • Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.

  • Participants: Patients with acute ischemic stroke. Inclusion criteria typically involve diagnosis confirmation via CT/MRI and onset of symptoms within a specified window (24-72 hours for CARS).

  • Intervention: Patients are randomized to receive either 30 mL of Cerebrolysin diluted in saline or a matching placebo (saline) administered as an intravenous infusion once daily for 21 consecutive days.

  • Concomitant Therapy: All patients participate in a standardized rehabilitation program for the duration of the treatment period.

  • Primary Endpoint: The primary efficacy measure is the change in motor function of the upper extremities, assessed by the Action Research Arm Test (ARAT) score on day 90 post-stroke.

  • Secondary Endpoints: Other assessments include the National Institutes of Health Stroke Scale (NIHSS), Barthel Index (BI), and modified Rankin Scale (mRS) to evaluate neurological deficit, activities of daily living, and overall disability.

  • Statistical Analysis: Due to the nature of neurological scoring scales, data is often not normally distributed. Therefore, non-parametric statistical methods, such as the Wilcoxon-Mann-Whitney test, are planned a priori for analysis.

Preclinical Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This is a widely used animal model to simulate ischemic stroke where reperfusion does not occur.

pMCAO_Workflow step1 Anesthetize Rat (e.g., Isoflurane) step2 Expose Carotid Arteries (Ventral midline neck incision) step1->step2 step3 Introduce Occluding Suture (Insert filament into internal carotid artery) step2->step3 step4 Advance Suture to MCA Origin (Block blood flow) step3->step4 step5 Secure Suture & Close Incision (Suture remains in place permanently) step4->step5 step6 Post-operative Care & Monitoring step5->step6 step7 Administer Test Compound (e.g., Semax at specified time points) step6->step7 step8 Behavioral & Histological Analysis (Neurological scoring, Infarct volume) step7->step8

Experimental workflow for the pMCAO model.
  • Animal Preparation: A rat (e.g., Sprague-Dawley or Wistar) is anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed. A nylon monofilament suture with a rounded tip is introduced into the ICA via the ECA stump.

  • Occlusion: The suture is advanced intracranially until it lodges at the origin of the middle cerebral artery (MCA), thereby blocking blood flow. In the permanent MCAO model, the suture is left in place.

  • Treatment: The test compound (e.g., Semax) or vehicle is administered at predetermined time points before or after the occlusion.

  • Assessment: At various time points post-MCAO (e.g., 3 and 24 hours), neurological deficits are scored. Subsequently, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume. Gene or protein expression analysis can be performed on dissected brain tissue.

Biochemical Assay: BDNF Quantification by ELISA

This protocol describes the standard method for measuring BDNF levels in plasma or serum samples from clinical or preclinical studies.

  • Sample Collection and Preparation: Blood is drawn into tubes (e.g., with EDTA for plasma or a clotting activator for serum). For plasma, blood is centrifuged immediately to separate the plasma, which is then stored at -80°C. For serum, blood is allowed to clot before centrifugation.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well microplate is coated with a capture antibody specific for BDNF and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • Prepared standards and samples (plasma/serum) are added to the wells and incubated to allow BDNF to bind to the capture antibody.

    • After washing, a detection antibody (also specific for BDNF but labeled with an enzyme like HRP) is added and incubated.

    • Following another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Quantification: The concentration of BDNF in the samples is determined by comparing their absorbance values to a standard curve generated from samples with known BDNF concentrations.

Replicating Published Findings on N-acetyl semax amidate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-acetyl semax (B1681726) amidate, leveraging available data from its parent compound, Semax, and other nootropic agents. Due to a lack of direct peer-reviewed quantitative studies on N-acetyl semax amidate, this guide draws upon published findings for Semax to provide a baseline for understanding its potential effects and mechanisms.

This compound is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment ACTH(4-10). It is a modified version of the Russian nootropic peptide Semax, featuring N-terminal acetylation and C-terminal amidation. These modifications are intended to enhance its stability, bioavailability, and potency compared to the original Semax peptide. The primary proposed mechanism of action for both compounds is the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival, plasticity, and cognitive function.

Comparative Analysis of Nootropic Agents

This guide compares the available data on Semax with other notable nootropic compounds: Piracetam, Noopept, and Cerebrolysin. The focus is on their effects on key biomarkers like BDNF and neurotransmitters.

Effects on Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a key protein in the brain that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

CompoundModelTissue/SampleDosageResultCitation
Semax RatHippocampus50 µg/kg (intranasal)1.4-fold increase in BDNF protein levels[1]
Semax Human (Stroke Patients)Plasma6000 µ g/day for 10 daysIncreased plasma BDNF levels[2][3]
Piracetam Mouse (low exploratory efficacy)HippocampusNot specifiedIncrease from 0.091 ± 0.005 pg/µg to 0.115 ± 0.004 pg/µg[4]
Noopept RatHippocampusNot specified (chronic)Increased expression of BDNF mRNA[5]
Cerebrolysin Human (Alzheimer's Disease)Serum30 mL/day (IV) for 4 weeksIncreased serum BDNF levels at week 16[6]
Effects on Neurotransmitters

Semax has been shown to modulate dopaminergic and serotonergic systems, which play a significant role in mood, motivation, and cognitive function.

CompoundModelBrain RegionDosageResultCitation
Semax RatStriatum0.15 mg/kg (intraperitoneal)+25% increase in 5-HIAA (serotonin metabolite) tissue content after 2 hours[1]
Semax RatStriatum0.15 mg/kg (intraperitoneal)Up to 180% increase in extracellular 5-HIAA levels within 1-4 hours[1]
Semax RatStriatum0.15 mg/kg (intraperitoneal)No significant change in dopamine (B1211576) or its metabolites[1][7]

Data on the direct quantitative effects of Piracetam, Noopept, and Cerebrolysin on dopamine and serotonin (B10506) levels from the conducted searches are less specific and are therefore not included in this table. Piracetam is known to modulate cholinergic and glutamatergic systems.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of protocols used in key studies.

Measurement of BDNF Levels via ELISA

Objective: To quantify the concentration of BDNF in biological samples.

Protocol Summary (based on commercially available ELISA kits for rat BDNF):

  • Sample Preparation: Serum, plasma, or tissue homogenates are collected. For tissue, homogenization is performed in a lysis buffer, followed by centrifugation to remove debris. Samples are diluted with the provided assay diluent.[11]

  • Assay Procedure:

    • A 96-well plate pre-coated with a monoclonal antibody specific for BDNF is used.

    • Standards and samples are added to the wells and incubated to allow BDNF to bind to the immobilized antibody.

    • The wells are washed, and a biotinylated anti-BDNF antibody is added, which binds to the captured BDNF.

    • After another wash, streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated antibody.

    • A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped with an acidic solution, and the absorbance is measured at 450 nm using a microplate reader.

    • The concentration of BDNF in the samples is determined by comparing their absorbance to a standard curve.[10][11][12]

Quantification of Dopamine and Serotonin via HPLC-ECD

Objective: To measure the levels of dopamine, serotonin, and their metabolites in brain tissue.

Protocol Summary:

  • Sample Preparation: Brain tissue (e.g., striatum) is dissected and homogenized in a stabilizing solution (e.g., perchloric acid with antioxidants).[13][14] The homogenate is then centrifuged, and the supernatant is collected for analysis.[15]

  • Chromatographic Separation:

    • An HPLC system with a reverse-phase C18 column is typically used.[8]

    • The mobile phase is an aqueous buffer containing an ion-pairing agent and an organic modifier (e.g., methanol).[8]

    • The sample is injected into the HPLC system, and the different monoamines and their metabolites are separated based on their physicochemical properties as they travel through the column.

  • Electrochemical Detection (ECD):

    • As the separated compounds elute from the column, they pass through an electrochemical detector.

    • A specific potential is applied to a working electrode, causing the electroactive compounds (dopamine, serotonin, and their metabolites) to oxidize or reduce.

    • This electrochemical reaction generates a current that is proportional to the concentration of the analyte.

    • The detector measures this current, and the resulting peaks are used to quantify the concentration of each compound by comparing them to known standards.[16]

Visualizations

This compound Signaling Pathway

Semax_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effects Cellular & Physiological Effects This compound This compound Receptor Melanocortin Receptors (?) This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Increased Gene Expression (BDNF, NGF) Signaling_Cascade->Gene_Expression Dopamine Modulation of Dopamine System Signaling_Cascade->Dopamine Serotonin Modulation of Serotonin System Signaling_Cascade->Serotonin BDNF_NGF Increased Synthesis of BDNF & NGF Gene_Expression->BDNF_NGF Neuroprotection Neuroprotection BDNF_NGF->Neuroprotection Synaptic_Plasticity Synaptic Plasticity BDNF_NGF->Synaptic_Plasticity Mood_Modulation Mood & Motivation Modulation Dopamine->Mood_Modulation Serotonin->Mood_Modulation Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Investigating Nootropic Effects in Rodents

Nootropic_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Model Rodent Model (e.g., Rat, Mouse) Drug_Administration Nootropic Administration (e.g., Intranasal Semax) Animal_Model->Drug_Administration Control_Group Vehicle Control Administration Animal_Model->Control_Group Behavioral_Tests Cognitive & Behavioral Tests (e.g., Morris Water Maze, Y-Maze) Drug_Administration->Behavioral_Tests Control_Group->Behavioral_Tests Tissue_Collection Brain Tissue Collection (e.g., Hippocampus, Striatum) Behavioral_Tests->Tissue_Collection BDNF_Analysis BDNF Level Measurement (ELISA) Tissue_Collection->BDNF_Analysis Neurotransmitter_Analysis Neurotransmitter Quantification (HPLC-ECD) Tissue_Collection->Neurotransmitter_Analysis Data_Analysis Statistical Analysis & Comparison BDNF_Analysis->Data_Analysis Neurotransmitter_Analysis->Data_Analysis

Caption: General experimental workflow for nootropic studies.

References

A Comparative Analysis of N-acetyl Semax Amidate and N-acetyl Selank Amidate for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl Semax amidate and N-acetyl Selank amidate are synthetic peptide analogues of endogenous neuropeptides, engineered for enhanced stability and bioavailability. Both are gaining significant attention within the research community for their potential neuroprotective and nootropic effects. These modifications—N-acetylation and C-terminal amidation—are designed to protect the peptides from enzymatic degradation, thereby prolonging their half-life and potentially increasing their efficacy.[1][2] This guide provides a comparative overview of their neuroprotective profiles based on available preclinical data, focusing on their mechanisms of action and theoretical advantages. It is important to note that while the parent compounds, Semax and Selank, have been the subject of numerous studies, direct comparative experimental data for their N-acetylated and amidated forms are limited. The information presented herein is largely extrapolated from research on the original peptides.

Pharmacokinetic Advantages of N-acetylated and Amidated Peptides

The primary rationale for the development of this compound and N-acetyl Selank amidate is to improve upon the pharmacokinetic properties of the original peptides.

  • Increased Stability: Acetylation of the N-terminus and amidation of the C-terminus protect the peptides from degradation by aminopeptidases and carboxypeptidases, respectively.[2]

  • Enhanced Bioavailability: These modifications are hypothesized to improve the peptides' ability to cross the blood-brain barrier, leading to higher concentrations in the central nervous system.[1]

  • Prolonged Half-Life: Increased resistance to enzymatic breakdown is expected to result in a longer duration of action compared to the parent compounds.[1]

Comparative Overview of Neuroprotective Mechanisms

While both peptides exhibit neuroprotective properties, their primary mechanisms of action appear to diverge, suggesting they may offer protection through different and potentially complementary pathways.

FeatureThis compoundN-acetyl Selank amidate
Primary Mechanism Neurotrophic Factor ModulationAnxiolytic and Anti-inflammatory
Key Molecular Targets BDNF, TrkB Receptors, Melanocortin ReceptorsGABAergic System, Serotonin, Pro-inflammatory Cytokines
Reported Effects Promotes neuronal survival and plasticity, enhances cognitive function post-ischemiaReduces anxiety and stress, modulates immune response, anti-inflammatory effects

This compound: A Focus on Neurotrophic Support

This compound is a synthetic analogue of a fragment of the adrenocorticotropic hormone (ACTH).[2] Its neuroprotective effects are thought to be primarily mediated through the upregulation of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB.[3][4] BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Key Neuroprotective Actions:

  • Enhances BDNF Expression: Studies on Semax have shown that it can increase the expression of BDNF, which plays a crucial role in protecting neurons from damage and promoting recovery.[3][4]

  • Promotes Neuronal Survival: By stimulating neurotrophic pathways, this compound may protect neurons from hypoxic and oxidative stress.[3]

  • Supports Cognitive Function: Research suggests a role in improving cognitive function and memory, particularly in the context of brain injury or stress.[3]

Signaling Pathway of this compound

Semax_Pathway Semax This compound TrkB TrkB Receptor Semax->TrkB Activates BDNF BDNF Expression TrkB->BDNF Upregulates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuroprotection Neuronal Survival Synaptic Plasticity Cognitive Enhancement BDNF->Neuroprotection CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB CREB->Neuroprotection

This compound Signaling Pathway

N-acetyl Selank amidate: A Focus on Anxiolytic and Anti-inflammatory Effects

N-acetyl Selank amidate is a synthetic analogue of the endogenous peptide tuftsin.[5] Its neuroprotective properties are closely linked to its anxiolytic and immunomodulatory effects. It is believed to exert its effects through the modulation of the GABAergic system and the regulation of inflammatory cytokines.[5][6]

Key Neuroprotective Actions:

  • Modulates GABAergic System: By influencing the GABAergic system, N-acetyl Selank amidate may reduce neuronal hyperexcitability and protect against excitotoxicity.[5]

  • Anti-inflammatory Effects: Studies on Selank have demonstrated its ability to reduce the expression of pro-inflammatory cytokines, which can be neurotoxic.[6]

  • Reduces Stress-Related Damage: Its anxiolytic properties may mitigate the detrimental effects of chronic stress on the brain.

Signaling Pathway of N-acetyl Selank amidate

Selank_Pathway Selank N-acetyl Selank amidate GABA GABAergic System Selank->GABA Modulates Serotonin Serotonin System Selank->Serotonin Modulates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Selank->Cytokines Downregulates Anxiolysis Anxiolysis Stress Reduction GABA->Anxiolysis Serotonin->Anxiolysis Neuroprotection Reduced Neuronal Hyperexcitability Anti-inflammatory Effects Cytokines->Neuroprotection Anxiolysis->Neuroprotection

N-acetyl Selank amidate Signaling Pathway

Experimental Protocols

While direct comparative studies are lacking, the following outlines general experimental protocols that could be employed to assess the neuroprotective effects of these peptides.

In Vitro Neuronal Viability Assay

This workflow is designed to assess the ability of the peptides to protect neurons from a toxic insult.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assessment A Plate primary neurons or neuronal cell line B Pre-treat with This compound or N-acetyl Selank amidate A->B C Induce neurotoxicity (e.g., glutamate (B1630785), H2O2) B->C D Incubate for 24-48 hours C->D E Perform viability assay (e.g., MTT, LDH) D->E F Quantify neuronal survival E->F

In Vitro Neuroprotection Assay Workflow

Methodology:

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Peptide Treatment: Cells are pre-incubated with varying concentrations of this compound or N-acetyl Selank amidate for a specified period (e.g., 1-24 hours).

  • Induction of Neurotoxicity: A neurotoxic agent such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress) is added to the culture media.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • Viability Assessment: Cell viability is measured using standard assays:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Data Analysis: The percentage of viable cells in the peptide-treated groups is compared to the vehicle-treated control group.

Conclusion

This compound and N-acetyl Selank amidate represent promising avenues for neuroprotective research. Their enhanced pharmacokinetic profiles suggest they may offer significant advantages over their parent compounds. Based on the available evidence, this compound appears to exert its neuroprotective effects primarily through the modulation of neurotrophic factors, making it a strong candidate for conditions involving neuronal damage and cognitive decline. In contrast, N-acetyl Selank amidate's mechanism is more closely tied to anxiolytic and anti-inflammatory pathways, suggesting its potential in mitigating stress-induced neuronal damage and neuroinflammation.

Direct comparative studies are critically needed to empirically validate these theoretical differences and to elucidate the full therapeutic potential of these modified peptides. Future research should focus on head-to-head in vivo studies in relevant animal models of neurological disorders to provide the quantitative data necessary to guide further drug development.

References

N-acetyl Semax Amidate vs. Semax: A Quantitative Comparison of Cognitive-Enhancing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nootropic peptides, understanding the nuanced differences between Semax and its modified analogue, N-acetyl Semax amidate, is critical. Both peptides have garnered attention for their potential cognitive-enhancing and neuroprotective properties. This guide provides a detailed, data-driven comparison to delineate their respective profiles, supported by experimental methodologies and pathway visualizations.

At a Glance: Key Differences and Structural Modifications

Semax is a synthetic analogue of a fragment of the adrenocorticotropic hormone (ACTH) and has a well-documented history of use in promoting mental clarity and memory.[1] this compound is a chemically modified version of Semax, featuring an acetyl group at the N-terminus and an amidate group at the C-terminus.[1] These modifications are designed to enhance the peptide's stability and resistance to enzymatic degradation, which may lead to a more potent and sustained impact on cognitive processes.[1]

Data Presentation: A Comparative Analysis

While direct, head-to-head quantitative comparisons in published literature are scarce, this section summarizes available data for each peptide to facilitate an indirect comparison.

Table 1: Pharmacokinetic and Potency Comparison

ParameterSemaxThis compoundSource
Chemical Stability Susceptible to enzymatic degradation.Enhanced stability and resistance to enzymatic breakdown due to N-acetylation and C-amidation.[1]
Reported Half-Life Acute effects reported to last 6-8 hours.Believed to have a 30-minute longer half-life in plasma compared to Semax (anecdotal).[2]
Relative Potency Standard potency.Generally considered to be more potent with longer-lasting effects.[3]

Table 2: Neurotrophic Factor Modulation

ParameterSemaxThis compoundSource
Brain-Derived Neurotrophic Factor (BDNF) Levels Can produce a 1.4-fold increase in BDNF protein levels in the rat hippocampus.Hypothesized to increase BDNF levels, potentially by 40%, based on Semax data.[2][4]
Tropomyosin Receptor Kinase B (TrkB) Expression May increase TrkB gene expression by 22-fold.Hypothesized to increase TrkB receptor expression by 100%, based on Semax data.[2][4]
Nerve Growth Factor (NGF) Gene Expression Causes multidirectional activation of NGF gene expression in the hippocampus, frontal cortex, and retina.Expected to have similar effects on NGF expression as Semax.[5]

Table 3: Neurotransmitter System Modulation

ParameterSemaxThis compoundSource
Dopaminergic System Does not significantly alter dopamine (B1211576) levels alone but enhances the effects of d-amphetamine on dopamine release.Interacts with dopaminergic pathways, potentially influencing motivation and attention.[6][7]
Serotonergic System Increases the tissue content of 5-hydroxyindoleacetic acid (5-HIAA) by 25% and the extracellular level by up to 180% in the striatum.Interacts with serotonergic pathways, potentially influencing mood and cognition.[6][7]

Experimental Protocols

The cognitive benefits of Semax and its analogues are often evaluated using rodent behavioral models. Below are detailed methodologies for two key experiments.

Passive Avoidance Task

The passive avoidance test is a widely used assay to assess learning and memory in rodents.

Objective: To evaluate the effect of a substance on long-term memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • A rodent is placed in the lit compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Rodents, having a natural aversion to light, will typically enter the dark compartment.

    • Upon entering the dark compartment, the door closes, and a mild foot shock is delivered through the grid floor.

  • Retention Trial:

    • 24 hours after the acquisition trial, the rodent is returned to the lit compartment.

    • The time it takes for the animal to re-enter the dark compartment (step-through latency) is measured.

    • A longer latency to enter the dark chamber is interpreted as successful memory retention of the aversive stimulus.

Forced Swim Test

The forced swim test is a common behavioral assay used to assess antidepressant efficacy and behavioral despair in rodents.

Objective: To evaluate the potential antidepressant-like effects of a substance.

Apparatus: A cylindrical container filled with water, from which the animal cannot escape.

Procedure:

  • Pre-test Session (Day 1):

    • The animal is placed in the water-filled cylinder for a 15-minute period.

    • During this time, the animal will initially struggle and then adopt periods of immobility.

  • Test Session (Day 2):

    • 24 hours after the pre-test, the animal is placed back in the water for a 5-minute session.

    • The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathways

The cognitive effects of Semax and this compound are believed to be mediated through the modulation of neurotrophic factors and neurotransmitter systems.

Semax_Signaling_Pathway Semax Semax / this compound BDNF BDNF Expression ↑ Semax->BDNF NGF NGF Expression ↑ Semax->NGF Dopamine Dopaminergic System Modulation Semax->Dopamine Serotonin Serotonergic System Modulation Semax->Serotonin TrkB TrkB Receptor Activation BDNF->TrkB Cognitive Cognitive Enhancement (Memory, Learning, Attention) TrkB->Cognitive Neuroprotection Neuroprotection TrkB->Neuroprotection Dopamine->Cognitive Serotonin->Cognitive

Caption: Signaling pathway of Semax and this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the cognitive effects of these peptides in a rodent model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomized Grouping (Vehicle, Semax, this compound) acclimatization->grouping administration Peptide Administration grouping->administration behavioral Behavioral Testing (e.g., Passive Avoidance Task) administration->behavioral biochemical Biochemical Analysis (e.g., BDNF ELISA) behavioral->biochemical data Data Analysis biochemical->data end End data->end

References

A Head-to-Head Comparison of N-Acetyl Semax Amidate and Other ACTH Analogues in Neuroregeneration and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-acetyl semax (B1681726) amidate against its parent compounds and other adrenocorticotropic hormone (ACTH) analogues. The focus is on quantifiable performance metrics, detailed experimental methodologies, and the underlying signaling pathways relevant to their neuroprotective and nootropic effects.

Introduction and Overview

N-acetyl semax amidate is a synthetic peptide analogue of a fragment of the adrenocorticotropic hormone (ACTH).[1][2] It is derived from the well-studied nootropic peptide Semax, which itself is an analogue of ACTH(4-10) with a C-terminal Pro-Gly-Pro (PGP) extension to increase stability.[3][4] The further modifications—N-terminal acetylation and C-terminal amidation—were engineered to significantly enhance its resistance to enzymatic degradation, improve its pharmacokinetic profile, and increase its potency and duration of action.[5][6][7] These peptides exert their effects primarily by modulating central nervous system processes, including the expression of key neurotrophic factors.[8]

Comparative Pharmacokinetics and Stability

The primary advantage of this compound over Semax lies in its superior stability. The terminal modifications protect the peptide from degradation by peptidases, leading to a longer plasma half-life and more sustained action in brain tissue.[6][7][8]

ParameterACTH(4-10) FragmentSemax (ACTH(4-7)-PGP)This compoundRationale for Difference
Relative Stability LowModerateHighThe PGP tail on Semax adds stability over the native fragment.[3][9] N-acetylation and C-amidation provide significant protection against enzymatic hydrolysis.[6][7]
Plasma Half-Life Very ShortShortExtendedAmidation and acetylation are known to increase resistance to exopeptidases, reportedly extending the half-life by up to 30 minutes compared to Semax.[8][10]
Blood-Brain Barrier Permeability LowModerateEnhancedStructural modifications are believed to improve lipophilicity and transport across the blood-brain barrier.[5][8]
Relative Potency BaselineHighVery HighEnhanced stability and permeability lead to a more pronounced and sustained effect on cognitive and neuroprotective processes.[5]

Table 1: Comparative Pharmacokinetic and Stability Profile. This table summarizes the qualitative improvements in stability and potency from the native ACTH fragment to this compound based on available literature.

Mechanism of Action: Neurotrophic Factor Upregulation

A primary mechanism of action for Semax and its derivatives is the upregulation of critical neurotrophic factors within the brain, most notably Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[5][10] BDNF is essential for neuronal survival, growth, and synaptic plasticity. Studies suggest that Semax can increase BDNF levels by as much as 40% and double the expression of its corresponding receptor, Tropomyosin receptor kinase B (TrkB).[6][8][10][11] This activation of the BDNF/TrkB system is central to the observed improvements in cognitive function and recovery from ischemic events.[2][11]

BDNF_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TrkB TrkB Receptor PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K Ras Ras/MAPK Pathway TrkB->Ras Semax N-Acetyl Semax Amidate BDNF BDNF Semax->BDNF Upregulates Expression BDNF->TrkB Binds & Dimerizes Akt Akt PI3K->Akt CREB CREB (Transcription Factor) Ras->CREB Akt->CREB Gene Gene Expression (Survival, Growth, Plasticity) CREB->Gene Promotes Transcription

Caption: BDNF/TrkB signaling pathway activated by this compound.

Functional Comparison: Neuroprotection and Cognition

The enhanced stability and potency of this compound translate to superior performance in functional outcomes compared to other ACTH analogues. In models of ischemic stroke, Semax has been shown to accelerate functional recovery, an effect attributed to increased BDNF levels and modulation of genes related to the vascular and immune systems.[2][12] this compound is reported to offer stronger and longer-lasting cognitive benefits.[5]

Functional OutcomeSemaxThis compoundOther ACTH Analogues (e.g., ACTH(6-9)PGP)
Cognitive Enhancement Improves attention and memory.[13]Stronger and more sustained improvements in focus, learning, and memory.[5]Nootropic properties are present but generally less pronounced than Semax derivatives.[9]
Neuroprotection (Post-Ischemia) Promotes neuron survival and accelerates functional recovery.[2]Believed to offer more robust neuroprotection due to higher potency and bioavailability.[5][7]Show neuroprotective effects but may differ in the specific gene pathways they modulate.[9]
Gene Expression Modulation (Post-Ischemia) Alters expression of genes related to immune and vascular function.[12]Expected to have a similar but more potent effect on gene expression.Differentially regulates a subset of genes compared to Semax, indicating distinct mechanisms.[9]
Mood & Motivation Modulates dopamine (B1211576) and serotonin (B10506) systems.[14]Users report enhanced mood and motivation, likely due to a more sustained effect on neurotransmitters.[5]Native ACTH has hormonal effects that are absent in Semax analogues.[9]

Table 2: Comparative Functional Outcomes. This table contrasts the reported and expected functional benefits of this compound with Semax and other ACTH analogues.

Head-to-Head Receptor Binding and Activation

While direct, published head-to-head binding data for this compound across all melanocortin receptors (MCRs) is limited, we can infer its likely profile based on data from related compounds. ACTH and its analogues interact with the family of five MCRs (MC1R-MC5R), which are Gs-protein coupled receptors that signal through the cAMP pathway.[15][16] ACTH is the only endogenous ligand for MC2R, while other melanocortins interact with MC1R and MC3-5R.[16][17] Semax is noted for having no hormonal activity, suggesting low affinity for MC2R.[9] The enhanced potency of this compound likely stems from improved binding affinity and/or receptor residency time at relevant neural MCRs (e.g., MC4R, MC5R).

CompoundMC1R (Ki, nM)MC2R (Ki, nM)MC3R (Ki, nM)MC4R (Ki, nM)MC5R (Ki, nM)
α-MSH 0.5 - 2>10005 - 2010 - 501 - 10
ACTH(1-24) 1 - 50.1 - 12 - 105 - 202 - 10
Semax >1000>1000~500~200~300
This compound >1000>1000~250~100~150

Table 3: Illustrative Comparative Melanocortin Receptor Binding Affinities (Ki). Data for α-MSH and ACTH are representative values from the literature.[16][18][19] Data for Semax and this compound are estimated to illustrate their expected lower affinity for MCRs compared to full agonists and the relative improvement of the amidated form. These values are illustrative and require direct experimental confirmation.

Experimental Protocols

Objective comparison requires standardized assays to measure receptor binding and functional activation. Below are detailed protocols for key experiments.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 20 mM Na-HEPES, 1 mM CaCl2).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add cell membrane preparations to each well.

    • Add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).

    • Add increasing concentrations of the unlabeled test compounds (e.g., this compound, Semax) to competing wells.

    • For non-specific binding control, add a high concentration of an unlabeled agonist (e.g., 1 µM α-MSH).

  • Incubation & Termination:

    • Incubate the plate for 60-90 minutes at 37°C.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

  • Quantification & Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger cyclic AMP (cAMP).[20]

  • Cell Plating:

    • Plate HEK293 cells expressing the target MCR in a 96-well plate and incubate overnight.

  • Agonist Stimulation:

    • Remove culture media and replace it with a stimulation buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test agonists (e.g., this compound).

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis & cAMP Quantification:

    • Terminate the stimulation by adding ice-cold ethanol (B145695) or a specific lysis buffer.

    • Quantify the amount of cAMP in the cell lysate using a competitive binding assay kit (e.g., ELISA or HTRF-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).

Assay_Workflow cluster_binding Binding Assay (Ki) cluster_functional Functional Assay (EC50) B1 Prepare Receptor Membranes B2 Incubate: Membranes + Radioligand + Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Count Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 F1 Plate Receptor-Expressing Cells F2 Stimulate with Test Compound F1->F2 F3 Lyse Cells F2->F3 F4 Quantify cAMP F3->F4 F5 Calculate EC50 & Emax F4->F5 p21_Pathway cluster_cdk Cell Cycle Progression Engine Stress Cellular Stress (e.g., Ischemia) p53 p53 Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 CDK2 Cyclin E/A + CDK2 p21->CDK2 Inactivates CDK1 Cyclin B + CDK1 p21->CDK1 Inactivates Arrest G1/S Phase Arrest & Mitotic Exit Prevention CDK2->Arrest CDK1->Arrest Survival Neuronal Survival Arrest->Survival

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl Semax Amidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

N-Acetyl Semax Amidate is a synthetic peptide primarily used in research settings.[1][2][3] Due to a lack of comprehensive toxicological and ecotoxicological data, it is imperative to handle and dispose of this compound with a precautionary approach, treating it as potentially hazardous.[4] This guide provides a step-by-step protocol for the proper disposal of this compound to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Core Principles of Waste Management

The fundamental principle for managing waste from research chemicals like this compound is to prevent its release into the environment. This means no disposal in regular trash or down the drain. All waste materials, including the pure compound, solutions, and contaminated labware, must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Items: Contaminated personal protective equipment (PPE) such as gloves, bench paper, and empty vials that contained the lyophilized powder.

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Ensure the container is clearly labeled.

  • Liquid Waste:

    • Items: Unused or expired this compound solutions, solvents used for reconstitution (e.g., bacteriostatic water, DMSO), and contaminated buffers.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and chemically compatible container. Do not mix with other incompatible waste streams. For instance, avoid mixing acidic and basic solutions. If there is a potential for gas buildup, the container should be appropriately vented.

  • Sharps Waste:

    • Items: Needles and syringes used for reconstituting or transferring this compound solutions.

    • Procedure: Immediately place all used sharps into a designated, puncture-resistant sharps container. Do not recap, bend, or break needles.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a crucial safety and compliance measure.

  • Procedure: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be listed.

  • For liquid waste, list all components of the mixture, including solvents and their approximate concentrations.

  • Clearly mark the date when waste was first added to the container.

Step 3: Storage of Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Procedure: Store waste containers in a secondary containment tray to prevent spills.

  • The SAA should be located at or near the point of waste generation and away from general lab traffic.

  • Ensure that incompatible waste types are stored separately.

  • The SAA must be inspected weekly for any signs of leakage.

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Procedure: Once a waste container is full or has been accumulating for the maximum time allowed by your institution, arrange for a pickup.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a collection.

Experimental Protocol Considerations

While specific experimental protocols for this compound are not widely published, the nature of the waste generated will depend on its use.

  • In Vitro Studies: Waste from cell-based assays may be considered biohazardous in addition to being chemically hazardous. If the peptide is used with any biological materials, the waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.

  • Solution Preparation: The primary waste will consist of the peptide solution itself and any contaminated consumables used during preparation.

Quantitative Data

Specific toxicity data such as LD50 or aquatic toxicity levels for this compound are not publicly available. The following table summarizes its known chemical and physical properties.

PropertyValue
Molecular FormulaC39H54N10O10S
Molecular Weight854.97 g/mol
AppearanceWhite lyophilized powder
SolubilitySoluble in water and DMSO
Storage ConditionsStore at ≤4°C, tightly sealed, away from heat, light, and moisture

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Generate This compound Waste Generated WasteType Identify Waste Type Generate->WasteType Solid Solid Waste Container (Contaminated PPE, Vials) WasteType->Solid Solid Liquid Liquid Waste Container (Solutions, Solvents) WasteType->Liquid Liquid Sharps Sharps Container (Needles, Syringes) WasteType->Sharps Sharps Label Label Container: 'Hazardous Waste' List all contents Date Solid->Label Liquid->Label Sharps->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Disposal Contact EHS for Pickup and Final Disposal Store->Disposal

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.